Sodium potassium
Description
Properties
IUPAC Name |
potassium;sodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYAPCSNKJESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.0881 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11135-81-2 | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11135-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011135812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of potassium and sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.135.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium alloy, nonbase, K,Na | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Mechanism of the Sodium-Potassium ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), also known as the Na+/K+ pump, is a vital transmembrane protein found in all animal cells.[1][2][3] First discovered in 1957 by Jens Christian Skou, a discovery that later earned him the Nobel Prize in Chemistry in 1997, this enzyme plays a crucial role in cellular physiology.[1] The Na+/K+-ATPase is an electrogenic pump that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients, a process powered by the hydrolysis of one molecule of ATP.[1][2][4][5] This activity is fundamental for maintaining the resting membrane potential, regulating cellular volume, and driving the secondary transport of other solutes.[1][3] Given its physiological significance, the Na+/K+-ATPase is a key target for drugs, most notably cardiac glycosides used in the treatment of heart conditions.[2] This guide provides a comprehensive overview of the molecular mechanism of the Na+/K+-ATPase, including its structure, transport cycle, quantitative data, and detailed experimental protocols relevant to its study.
Structure of the Sodium-Potassium ATPase
The Na+/K+-ATPase is a heterodimeric protein complex composed of a large catalytic α-subunit and a smaller β-subunit.[2] In some tissues, a third, smaller regulatory subunit from the FXYD protein family may also be associated with the complex.[2]
-
α-subunit: This is the primary functional component of the pump, with a molecular weight of approximately 110 kDa.[2] It contains the binding sites for Na+, K+, and ATP, as well as the phosphorylation site.[2] The α-subunit is a transmembrane protein that spans the plasma membrane multiple times.
-
β-subunit: This subunit is a glycoprotein (B1211001) that is essential for the proper folding, stability, and membrane insertion of the α-subunit.[6] It also influences the affinity of the pump for Na+ and K+ ions.[6]
-
FXYD subunit: These are tissue-specific regulatory subunits that can modulate the activity of the Na+/K+-ATPase.[6]
The enzyme cycles through two principal conformational states, designated E1 and E2, which exhibit different affinities for the transported ions and are oriented towards either the intracellular or extracellular side of the membrane.[7]
The Post-Albers Cycle: A Step-by-Step Molecular Mechanism
The transport of ions by the Na+/K+-ATPase is described by the Post-Albers cycle, which involves a series of conformational changes driven by ATP hydrolysis and phosphorylation. The cycle can be summarized in the following key steps:
-
Na+ Binding and Phosphorylation (E1 state): The cycle begins with the pump in the E1 conformation, open to the intracellular side. In this state, it has a high affinity for Na+ ions. Three intracellular Na+ ions bind to their specific sites on the α-subunit.[7] This binding triggers the hydrolysis of ATP to ADP, and the transfer of the terminal phosphate (B84403) group to a highly conserved aspartate residue on the α-subunit, forming a high-energy phosphorylated intermediate (E1~P).[7]
-
Conformational Change to E2-P and Na+ Release: The phosphorylation of the α-subunit induces a major conformational change from the E1~P state to the lower-energy E2-P state. This transition reorients the ion-binding sites to face the extracellular space and significantly reduces their affinity for Na+.[7] Consequently, the three Na+ ions are released into the extracellular medium.
-
K+ Binding: In the E2-P conformation, the pump exposes two high-affinity binding sites for K+ to the extracellular side. Two extracellular K+ ions bind to these sites.
-
Dephosphorylation and K+ Occlusion: The binding of K+ triggers the hydrolysis of the aspartyl-phosphate bond, releasing the inorganic phosphate (Pi) into the cytoplasm. This dephosphorylation event causes another conformational change, leading to the occlusion of the two K+ ions within the protein.
-
Return to E1 State and K+ Release: The pump then transitions back to the E1 conformation, a process that is facilitated by the binding of a new ATP molecule. This change reorients the K+ binding sites to the intracellular side and drastically reduces their affinity for K+, leading to the release of the two K+ ions into the cytoplasm. The pump is now ready to begin a new cycle by binding three Na+ ions.
Quantitative Data
The following tables summarize key quantitative parameters of the Na+/K+-ATPase activity.
| Parameter | Value | Species/Tissue | Conditions | Reference(s) |
| Stoichiometry | 3 Na+ out / 2 K+ in / 1 ATP hydrolyzed | General | Physiological | [1][2][5] |
| Turnover Rate | ~50% of total brain energy consumption | Neurons | Physiological | [2] |
| Intracellular Na+ Affinity (Km) | ~3.6 mM (α2β2 isoform) | Mouse | Vm = -80 mV | [7] |
| < 1.0 mM (other isoforms) | Mouse | Vm = -80 mV | [7] | |
| Extracellular K+ Affinity (K'm) | ~3.6 mM (α2β2 isoform) | Mouse | Vm = -80 mV | [7] |
| < 1.0 mM (other isoforms) | Mouse | Vm = -80 mV | [7] | |
| ATP Affinity (Km) | ~0.5 mM (for MgATP complex) | Swine | 310.15K, pH 7.4 | [8] |
| Vmax | Varies with isoform and conditions | Rat skeletal muscle | [9][10] |
Mandatory Visualizations
The Post-Albers Cycle of the Na+/K+-ATPase
Caption: The Post-Albers cycle illustrating the main conformational states and ion transport steps.
Experimental Workflow for ATPase Activity Assay
Caption: A typical workflow for determining Na+/K+-ATPase activity by measuring inorganic phosphate release.
Experimental Protocols
Measurement of Na+/K+-ATPase Activity (Inorganic Phosphate Release Assay)
This protocol is adapted from methods that measure the release of inorganic phosphate (Pi) from ATP hydrolysis.[11][12][13]
A. Reagents and Buffers:
-
5x Assay Buffer: 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol.[11]
-
Reaction Buffer (1x): 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA.[12]
-
ATP Solution: 5 mM ATP in water.[12]
-
Ouabain (B1677812) Stock Solution: 10 mM ouabain in water or ethanol.
-
Stopping Solution: 5-10% Trichloroacetic acid (TCA).[13]
-
Phosphate Detection Reagent: A Molybdate-based colorimetric reagent (e.g., containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like Elon or ascorbic acid).[11][13]
-
Phosphate Standard: A solution of known KH2PO4 concentration (e.g., 800 µM).[11]
B. Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction tubes: "Total ATPase activity" and "Ouabain-insensitive ATPase activity".
-
To each tube, add the reaction buffer.
-
To the "Ouabain-insensitive" tubes, add ouabain to a final concentration of 10-100 µM.[12] To the "Total ATPase" tubes, add the same volume of solvent (water or ethanol).
-
Add the purified Na+/K+-ATPase preparation to each tube.
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold stopping solution (TCA).[13]
-
Place the tubes on ice for at least 10 minutes to precipitate the protein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Phosphate Detection:
-
Prepare a phosphate standard curve using serial dilutions of the phosphate standard.[11]
-
Transfer an aliquot of the supernatant from each reaction tube and the standards to a 96-well plate.[11]
-
Add the phosphate detection reagent to each well.[11]
-
Incubate at room temperature for color development (typically 10-30 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 650-870 nm) using a microplate reader.[11][13]
-
-
Data Analysis:
-
Calculate the concentration of Pi released in each sample using the standard curve.
-
The Na+/K+-ATPase activity is the difference between the "Total ATPase activity" and the "Ouabain-insensitive ATPase activity".
-
Express the specific activity as nmol (or µmol) of Pi released per minute per mg of protein.
-
Ion Flux Assay Using 86Rb+ as a Tracer for K+
This protocol describes a method to measure the K+ uptake activity of the Na+/K+-ATPase using the radioactive isotope 86Rb+ as a tracer.[14]
A. Materials:
-
Cells expressing the Na+/K+-ATPase of interest (e.g., cultured cells or oocytes).
-
Labeling Medium: Growth medium containing 86RbCl (e.g., 2 µCi/ml).[14]
-
Wash Buffer: HEPES-buffered saline (15 mM HEPES, 140 mM NaCl, 2 mM KCl, 1 mM MgSO4, 1.8 mM CaCl2, 11 mM Glucose, pH 7.4).[14]
-
Assay Buffer: Wash buffer with or without stimulating/inhibiting compounds.
-
Lysis Buffer: 0.2 M NaOH.[14]
-
Scintillation fluid and a scintillation counter.
B. Procedure:
-
Cell Preparation:
-
Seed cells in 24- or 96-well plates and grow to 70-95% confluency.[14]
-
-
86Rb+ Loading:
-
Incubate the cells in the labeling medium containing 86Rb+ for a sufficient time to allow for tracer uptake (e.g., 4 hours at 37°C).[14]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells multiple times (e.g., four times) with cold wash buffer to remove extracellular 86Rb+.[14]
-
-
Efflux/Uptake Measurement:
-
Add the assay buffer (with or without test compounds) to the wells.
-
Incubate for a defined period (e.g., 2 minutes) to allow for 86Rb+ efflux or altered uptake.[14]
-
Collect the assay buffer (supernatant).
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer to each well.[14]
-
Collect the cell lysate.
-
-
Radioactivity Measurement:
-
Add scintillation fluid to the collected supernatant and cell lysate samples.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.[14]
-
-
Data Analysis:
-
The total 86Rb+ loaded is the sum of the CPM in the supernatant and the lysate.
-
Calculate the percentage of 86Rb+ retained in the cells or released into the medium.
-
Compare the results from different experimental conditions (e.g., with and without inhibitors like ouabain) to determine the specific Na+/K+-ATPase-mediated ion flux.
-
Site-Directed Mutagenesis of the Na+/K+-ATPase
This protocol provides a general workflow for introducing specific mutations into the gene encoding the α-subunit of the Na+/K+-ATPase (e.g., ATP1A1).[15][16][17][18][19]
A. Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length.[15][17]
-
The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.[17]
-
The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[15]
-
The melting temperature (Tm) should be ≥ 78°C.[15]
B. PCR Amplification:
-
Set up a PCR reaction containing:
-
Template DNA (plasmid containing the Na+/K+-ATPase gene)
-
Forward and reverse mutagenic primers
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
PCR buffer
-
-
Perform PCR using a thermal cycler with an appropriate program (e.g., 16-18 cycles).[15][19]
C. DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.[15][16]
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.[15]
D. Transformation:
-
Transform competent E. coli cells with the DpnI-treated PCR product.[16]
-
Plate the transformed cells on a selective agar (B569324) plate (containing the appropriate antibiotic).
-
Incubate overnight at 37°C.
E. Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation by DNA sequencing.
Structural Analysis by X-ray Crystallography
This protocol outlines the general steps for determining the structure of the Na+/K+-ATPase using X-ray crystallography.[20][21][22]
A. Protein Purification and Preparation:
-
Purify the Na+/K+-ATPase from a suitable source (e.g., shark rectal glands or pig kidneys) or from a recombinant expression system.[20]
-
Solubilize the purified enzyme in a suitable detergent (e.g., C12E8).[20]
-
Concentrate the protein to a suitable concentration for crystallization (typically 5-25 mg/ml).[23]
-
The sample should be homogeneous and stable, which can be verified by techniques like dynamic light scattering (DLS).
B. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like vapor diffusion (hanging drop or sitting drop).
-
For the Na+/K+-ATPase, crystallization is often performed in the presence of specific ligands (e.g., K+ ions and a phosphate analog like MgF42-) to lock the enzyme in a particular conformational state.[20]
-
Optimize the initial "hit" conditions to obtain large, well-diffracting crystals.
C. Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.[22]
-
Expose the crystal to a high-intensity X-ray beam (from a synchrotron source).
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
D. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
This protocol describes the general workflow for determining the structure of the Na+/K+-ATPase using single-particle cryo-EM.[24][25][26][27][28]
A. Sample Preparation:
-
Purify and solubilize the Na+/K+-ATPase as for X-ray crystallography.[24]
-
The protein concentration for cryo-EM is typically lower than for crystallography (e.g., 0.1-5 mg/mL).[25]
B. Grid Preparation and Vitrification:
-
Apply a small volume (2-3 µL) of the protein solution to a freshly glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).[24][27]
-
Blot away the excess liquid with filter paper to create a thin film of the sample.[26]
-
Rapidly plunge-freeze the grid in a cryogen like liquid ethane (B1197151) to vitrify the sample, preserving the protein in a near-native state.[24][26]
C. Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large number of images (micrographs) of the protein particles at different orientations.
D. Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Classify the particle images into different 2D classes representing different views of the protein.
-
Reconstruct a 3D map of the protein from the 2D class averages.
-
Refine the 3D map to high resolution.
E. Model Building and Refinement:
-
Build an atomic model of the protein into the final 3D cryo-EM map.
-
Refine the model to improve its fit to the map and its stereochemistry.
Voltage Clamp Fluorometry (VCF) of Na+/K+-ATPase in Xenopus Oocytes
This protocol details the steps for studying the conformational dynamics of the Na+/K+-ATPase using VCF in Xenopus oocytes.[29][30][31][32][33]
A. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from Xenopus laevis and treat with collagenase to remove the follicular layer.[30]
-
Synthesize cRNA for the α and β subunits of the Na+/K+-ATPase.
-
Inject the cRNAs into the oocytes (e.g., 15-25 ng of α-subunit and 1.5-2.5 ng of β-subunit cRNA).[30]
-
Incubate the injected oocytes for 3-4 days to allow for protein expression.[30]
B. Fluorophore Labeling:
-
Introduce a cysteine mutation at a specific site in an extracellular loop of the α-subunit (e.g., N790C) through site-directed mutagenesis.[30]
-
Incubate the oocytes with a cysteine-reactive fluorescent dye (e.g., tetramethylrhodamine-6-maleimide, TMRM).
C. Two-Electrode Voltage Clamp (TEVC) and Fluorescence Measurement:
-
Place a labeled oocyte in a perfusion chamber on the stage of a fluorescence microscope.[30]
-
Impale the oocyte with two microelectrodes for voltage clamping.[32]
-
Simultaneously record the membrane current and the fluorescence intensity from a labeled region of the oocyte.
-
Apply voltage pulses and/or change the ionic composition of the extracellular solution to induce conformational changes in the Na+/K+-ATPase.
D. Data Analysis:
-
Correlate the changes in fluorescence intensity with the electrical currents and the applied stimuli (voltage, ion concentrations).
-
This allows for the real-time monitoring of specific conformational transitions in the pump cycle.
References
- 1. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 2. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. Physiology, Sodium Potassium Pump - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Managing Brain Extracellular K+ during Neuronal Activity: The Physiological Role of the Na+/K+-ATPase Subunit Isoforms [frontiersin.org]
- 8. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequential substitution of K+ bound to Na+,K+-ATPase visualized by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Successful sample preparation for serial crystallography experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. hamptonresearch.com [hamptonresearch.com]
- 24. pnas.org [pnas.org]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. MyScope [myscope.training]
- 27. journals.iucr.org [journals.iucr.org]
- 28. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Video: The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry [jove.com]
- 32. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 33. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Sodium-Potassium Pump: A Cornerstone of Neuronal Physiology and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane protein essential for neuronal function. It actively transports sodium (Na+) and potassium (K+) ions against their electrochemical gradients, a process fundamental to establishing and maintaining the resting membrane potential, regulating cell volume, and driving secondary active transport of various molecules, including neurotransmitters. Beyond its canonical role in ion homeostasis, the Na+/K+-ATPase also functions as a dynamic signaling scaffold, modulating intracellular pathways crucial for neuronal survival and plasticity. This technical guide provides a comprehensive overview of the physiological roles of the Na+/K+-ATPase in neurons, detailed experimental protocols for its study, and a summary of key quantitative data. It is intended to serve as a foundational resource for researchers and professionals in neuroscience and drug development.
Core Physiological Functions of the Neuronal Na+/K+-ATPase
The Na+/K+-ATPase is a P-type ATPase that couples the hydrolysis of one molecule of ATP to the export of three Na+ ions and the import of two K+ ions.[1] This electrogenic process creates a net outward movement of positive charge, contributing directly to the negative resting membrane potential of the neuron.[2]
Establishment and Maintenance of the Resting Membrane Potential
The primary role of the Na+/K+ pump is to maintain the steep concentration gradients of Na+ and K+ across the neuronal membrane.[3][4] These gradients are crucial for the generation of the resting membrane potential, which is a prerequisite for neuronal excitability and the propagation of action potentials.[5][6] The pump continuously counteracts the passive leakage of Na+ into the cell and K+ out of the cell, ensuring the neuron remains in a ready state to fire.[7][8]
Regulation of Neuronal Excitability
By maintaining the resting membrane potential, the Na+/K+-ATPase directly influences neuronal excitability. Its activity ensures that the membrane potential remains sufficiently negative to prevent spontaneous firing. Following an action potential, the pump works to restore the ionic gradients, contributing to the repolarization phase and the afterhyperpolarization period.[9][10] Compromised pump function can lead to membrane depolarization, increased excitability, and even epileptiform activity.[11][12]
Control of Cell Volume
The Na+/K+-ATPase plays a critical role in osmotic balance and the regulation of neuronal cell volume. By actively transporting Na+ out of the cell, it prevents the osmotic influx of water that would otherwise lead to cell swelling and potential lysis.[13][14] Failure of the pump can result in cytotoxic edema, a condition observed in various neuropathological states.[13]
Driving Secondary Active Transport
The steep Na+ gradient established by the pump provides the driving force for numerous secondary active transporters. These transporters are essential for the reuptake of neurotransmitters from the synaptic cleft, the transport of nutrients like glucose and amino acids into the neuron, and the regulation of intracellular ion concentrations, such as calcium (via the Na+/Ca2+ exchanger).[15]
Quantitative Data on the Neuronal Na+/K+-ATPase
The following tables summarize key quantitative parameters related to the function of the Na+/K+-ATPase in neurons.
Table 1: Typical Ion Concentrations and Resting Membrane Potential in Neurons
| Parameter | Intracellular Concentration (mM) | Extracellular Concentration (mM) |
| Na+ | 5-15 | 135-145 |
| K+ | 100-140 | 3.5-5 |
| Resting Membrane Potential | -60 to -70 mV | N/A |
Data sourced from[14].
Table 2: Stoichiometry and Energetics of the Na+/K+-ATPase
| Parameter | Value |
| Stoichiometry | 3 Na+ out / 2 K+ in / 1 ATP hydrolyzed |
| Energy Consumption in Neurons | Up to 70% of total ATP |
Table 3: Isoform-Specific Properties of the Na+/K+-ATPase α-subunit in the Central Nervous System
| Isoform | Primary Location in CNS | Key Characteristics |
| α1 | Ubiquitous (neurons and glia) | "Housekeeping" isoform, responsible for bulk ion transport. |
| α2 | Primarily in astrocytes, some neurons | Important for clearing extracellular K+ after neuronal activity. |
| α3 | Predominantly in neurons | Higher affinity for Na+, crucial for rapid restoration of ion gradients after action potentials.[13][17] |
Data sourced from[13][4][10][18].
Table 4: Kinetic Properties of Neuronal Na+/K+-ATPase
| Parameter | Reported Values |
| Turnover Rate | Variable, can be in the order of tens to hundreds of cycles per second.[5][19] |
| Apparent Affinity for intracellular Na+ (α3 isoform) | 30.3–63.5 mM |
| Apparent Affinity for intracellular Na+ (α1 isoform) | 7.1–17.6 mM |
Data sourced from[20].
The Na+/K+-ATPase as a Signaling Molecule
Beyond its transport function, the Na+/K+-ATPase acts as a signal transducer. It forms a complex with various signaling proteins, including the non-receptor tyrosine kinase Src.[14][21] Binding of endogenous ligands, such as cardiotonic steroids like ouabain (B1677812), to a specific site on the pump can trigger conformational changes that activate Src and initiate downstream signaling cascades.[21][22]
This signaling function of the Na+/K+-ATPase is implicated in a variety of cellular processes, including gene expression, cell growth, and apoptosis.[9] The interaction with Src kinase is a key aspect of this signaling role.[9][14]
Figure 1: Na+/K+-ATPase signaling complex with Src kinase.
Experimental Protocols for Studying the Na+/K+-ATPase
A variety of experimental techniques are employed to investigate the function and regulation of the neuronal Na+/K+-ATPase.
Measurement of Na+/K+-ATPase Activity (Colorimetric Assay)
This biochemical assay quantifies the enzymatic activity of the Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between these two measurements represents the Na+/K+-ATPase-dependent activity.[16][15]
Methodology:
-
Sample Preparation: Prepare neuronal tissue homogenates or synaptosomes on ice.
-
Reaction Setup: Prepare two sets of reaction tubes. Both sets contain the sample, a reaction buffer with MgCl2, NaCl, KCl, and ATP. One set ("ouabain") also contains ouabain. A "no sample" control is also included.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent) that reacts with the liberated Pi to produce a colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculation: Calculate the amount of Pi released using a standard curve. The Na+/K+-ATPase activity is the difference in Pi released between the samples with and without ouabain.
Figure 2: Workflow for a colorimetric Na+/K+-ATPase activity assay.
Electrophysiological Measurement of Pump Current (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique allows for the direct measurement of the electrogenic current generated by the Na+/K+-ATPase.[6]
Principle: By controlling the voltage across the neuronal membrane and manipulating the ionic composition of the intracellular and extracellular solutions, the current specifically generated by the pump can be isolated.
Methodology:
-
Cell Preparation: Plate neurons on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an intracellular solution containing a known concentration of Na+ and ATP.
-
Gaining Access: Form a high-resistance "giga-seal" between the pipette tip and the neuronal membrane, and then rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Pump Current Isolation: Apply a specific Na+/K+-ATPase inhibitor (e.g., ouabain or strophanthidin) to the extracellular solution. The resulting inward shift in the holding current represents the outward current generated by the pump.
-
Data Analysis: The magnitude of the pump current can be measured and analyzed under various experimental conditions (e.g., different intracellular Na+ concentrations or membrane potentials).
Figure 3: Workflow for measuring Na+/K+ pump current via patch-clamp.
Measurement of Intracellular Sodium Concentration ([Na+]i)
Fluorescent indicators are used to measure changes in intracellular Na+ concentration in real-time.
Principle: Certain fluorescent dyes exhibit a change in their fluorescence properties upon binding to Na+. This change can be quantified using fluorescence microscopy.
Methodology:
-
Dye Loading: Incubate cultured neurons with a membrane-permeant form of a Na+-sensitive fluorescent dye (e.g., CoroNa Green, AM or SBFI, AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Imaging: Excite the dye with the appropriate wavelength of light and capture the emitted fluorescence using a fluorescence microscope equipped with a sensitive camera.
-
Data Acquisition: Record changes in fluorescence intensity over time in response to stimuli that alter [Na+]i (e.g., neuronal firing or application of drugs).
-
Calibration: At the end of the experiment, calibrate the fluorescence signal to absolute [Na+]i values by exposing the cells to solutions with known Na+ concentrations in the presence of ionophores.
Regulation of the Neuronal Na+/K+-ATPase
The activity of the Na+/K+-ATPase is tightly regulated by various mechanisms to meet the metabolic demands of the neuron.
Regulation by Intracellular Na+
The primary regulator of pump activity is the intracellular Na+ concentration. An increase in [Na+]i, such as that occurring after a train of action potentials, allosterically stimulates the pump to increase its transport rate.[23]
Regulation by Phosphorylation
The Na+/K+-ATPase is subject to regulation by protein kinases and phosphatases.[3][24] For example, protein kinase C (PKC) and protein kinase G (PKG) have been shown to inhibit pump activity through phosphorylation of the α-subunit.[3][24] Conversely, dephosphorylation by protein phosphatases like PP-1 and calcineurin (PP-2B) can reverse this inhibition.[3]
Figure 4: Regulation of Na+/K+-ATPase by phosphorylation.
Conclusion
The Na+/K+-ATPase is a multifaceted protein that is indispensable for neuronal function. Its roles extend from the fundamental maintenance of ionic gradients to intricate involvement in intracellular signaling. A thorough understanding of its physiological roles, quantitative properties, and regulatory mechanisms is crucial for advancing our knowledge of neuronal physiology and for the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders where Na+/K+-ATPase dysfunction is implicated. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this critical neuronal enzyme.
References
- 1. Regulation of Neuronal Na,K-ATPase by Extracellular Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid method to quantify neurons in mixed cultures based on the specific binding of [3H]ouabain to neuronal Na+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Distribution of the NA/K pumps' turnover rates as a function of membrane potential, temperature, and ion concentration gradients and effect of fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel regulation of Na, K-ATPase by Src tyrosine kinases in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Properties of the Na+/K+ pump current in small neurons from adult rat dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Relationships between the neuronal sodium/potassium pump and energy metabolism. Effects of K+, Na+, and adenosine triphosphate in isolated brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide to the Discovery and History of the Na+/K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase), also known as the Na+/K+ pump, is a vital transmembrane enzyme found in all animal cells.[1] This electrogenic pump plays a crucial role in maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process fundamental to numerous physiological functions. These include establishing the resting membrane potential, regulating cell volume, and driving the secondary active transport of other solutes.[2][3] The energy for this transport against steep concentration gradients is derived from the hydrolysis of adenosine triphosphate (ATP).[4] For every molecule of ATP hydrolyzed, the enzyme transports three Na+ ions out of the cell and two K+ ions into the cell.[2] This process is so critical to cellular function that in many animal cells, the Na+/K+-ATPase is responsible for consuming a significant portion of the cell's ATP, up to 30% in general and as high as 70% in nerve cells.[1]
This guide provides a comprehensive overview of the discovery and history of the Na+/K+-ATPase, detailing the key experiments, methodologies, and conceptual leaps that have shaped our understanding of this essential enzyme.
The Discovery by Jens Christian Skou
The existence of a mechanism for the active transport of ions to maintain the observed concentration gradients in cells was hypothesized as early as the 1920s.[5] However, the enzymatic basis of this transport remained elusive until the groundbreaking work of Danish scientist Jens Christian Skou in the 1950s. For his discovery of the Na+/K+-ATPase, Skou was awarded a share of the 1997 Nobel Prize in Chemistry.[6][7]
Skou's initial research was focused on the mechanism of action of local anesthetics.[8] He was investigating an ATPase activity in the nerve membranes of crabs.[8] In 1957, he published a seminal paper describing an ATPase that was optimally activated only in the combined presence of Na+ and K+ ions.[4][9] This was the first time an enzyme was described that could be linked to the active transport of ions across a cell membrane.[4]
Logical Flow of Discovery
The following diagram illustrates the logical progression of Skou's key findings that led to the identification of the Na+/K+-ATPase.
Quantitative Data
The function of the Na+/K+-ATPase is to maintain a significant electrochemical gradient for Na+ and K+ ions across the plasma membrane. The following tables summarize key quantitative data related to these gradients and the enzyme's kinetic properties.
Table 1: Typical Ion Concentrations in Mammalian Cells
| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) |
| K+ | ~150 | 2 - 5 |
| Na+ | ~12 | 20 - 140 |
Table 2: Kinetic Properties of the Na+/K+-ATPase
| Parameter | Value | Conditions |
| Transport Rate | ~450 ions/sec | Mammalian cells |
| Km for ATP | ~0.5 mM | MgATP complex as substrate |
| Ki for ATP | ~0.253 mM | Free ATP as a competitive inhibitor |
| Apparent Km for Na+ | 18 mM | Basolateral plasma membranes of kidney proximal tubular cells |
| Apparent Km for K+ | 2.5 mM | Basolateral plasma membranes of kidney proximal tubular cells |
Mechanism of Action: The Post-Albers Cycle
The transport mechanism of the Na+/K+-ATPase involves a series of conformational changes, often referred to as the Post-Albers cycle. This cycle describes how the enzyme alternates between two principal conformations, E1 and E2, to bind and transport Na+ and K+ ions across the membrane.
-
E1 conformation: In this state, the ion-binding sites have a high affinity for Na+ and are accessible from the cytoplasm.
-
E2 conformation: In this state, the ion-binding sites have a high affinity for K+ and are accessible from the extracellular space.
The transition between these states is driven by the binding and hydrolysis of ATP, and the subsequent phosphorylation and dephosphorylation of a key aspartate residue in the enzyme's catalytic subunit.
Experimental Protocols
A variety of experimental techniques have been crucial in elucidating the structure and function of the Na+/K+-ATPase. Below are detailed methodologies for some of the key experiments.
Isolation of Na+/K+-ATPase from Porcine Kidney
This protocol is a modification of established methods for obtaining highly purified, active Na+/K+-ATPase.
Materials:
-
Fresh porcine kidneys
-
Ice-cold homogenization buffer: 250 mM sucrose, 30 mM L-histidine (pH 7.3)
-
High-speed centrifuge
Procedure:
-
Dissect the outer medulla from fresh porcine kidneys.
-
Mix the dissected tissue with the ice-cold homogenization buffer in a 1:1 ratio (tissue:buffer).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed to pellet the microsomal fraction, which is rich in Na+/K+-ATPase.
-
Further purification can be achieved using density gradient centrifugation or affinity chromatography.
Measurement of Na+/K+-ATPase Activity
The activity of the Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified membrane fraction containing Na+/K+-ATPase
-
Assay buffer: e.g., 50 mM Tris/HCl (pH 7.2)
-
Substrates and ions: 100 mM NaCl, 15 mM KCl, 5 mM ATP, 7 mM MgCl2, 1 mM EDTA
-
Ouabain solution (a specific inhibitor of Na+/K+-ATPase)
-
Reagents for Pi detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)
-
Spectrophotometer
Procedure:
-
Prepare two sets of reaction tubes. One set will be the "total ATPase activity" and the other will be the "ouabain-insensitive ATPase activity".
-
To both sets of tubes, add the assay buffer, substrates, and ions.
-
To the "ouabain-insensitive" set, add ouabain to a final concentration that maximally inhibits the Na+/K+-ATPase (e.g., 10-100 µM).[14]
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the membrane preparation to all tubes.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet the protein.
-
Take an aliquot of the supernatant and determine the concentration of inorganic phosphate using a colorimetric method.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Reconstitution of Purified Na+/K+-ATPase into Liposomes
Reconstituting the purified enzyme into artificial lipid vesicles (liposomes) allows for the study of its transport activity in a controlled environment.
Materials:
-
Purified Na+/K+-ATPase
-
Phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylserine)
-
Detergent (e.g., C12E8)
-
Polystyrene beads for detergent removal
-
Buffer for reconstitution
Procedure:
-
Solubilize the purified Na+/K+-ATPase and the desired phospholipids with a detergent.
-
Mix the solubilized protein and lipids at a specific ratio.
-
Remove the detergent slowly by dialysis or by adsorption to polystyrene beads.[15] This leads to the spontaneous formation of proteoliposomes, where the Na+/K+-ATPase is embedded in the lipid bilayer.
-
The orientation of the enzyme in the liposomes (inside-out vs. right-side-out) can be determined using specific inhibitors that act on either the cytoplasmic or extracellular side.
-
The transport activity can then be measured by loading the proteoliposomes with specific ions and measuring their ATP-dependent transport across the liposome (B1194612) membrane.
Na+/K+-ATPase as a Signal Transducer
Beyond its primary role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[2] Binding of cardiac glycosides, such as ouabain, to a specific site on the α-subunit can trigger intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[16] This signaling function is independent of the pump's ion-translocating activity.
The signaling cascade is initiated by the binding of ouabain to the Na+/K+-ATPase, which leads to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK cascade, ultimately leading to changes in gene expression and cell growth.
Conclusion
The discovery of the Na+/K+-ATPase by Jens Christian Skou was a landmark achievement in our understanding of cellular physiology. Decades of subsequent research have built upon his work, revealing the intricate molecular mechanism of this vital ion pump and its broader roles in cell signaling. For researchers and professionals in drug development, a deep understanding of the Na+/K+-ATPase's history, function, and the experimental techniques used to study it remains essential for developing novel therapeutics that target this fundamental cellular machine.
References
- 1. Na+/K+-ATPase activity test [bio-protocol.org]
- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 3. Rate of transport of Na+/K+ ATPase - Mammals - BNID 103161 [bionumbers.hms.harvard.edu]
- 4. Sandwalk: Nobel Laureate: Jens Skou [sandwalk.blogspot.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Na+,K+-ATPase: 40 years of investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. web.as.uky.edu [web.as.uky.edu]
- 10. Sodium (Na+) and potassium (K+) concentration - Metazoa animals - BNID 117096 [bionumbers.hms.harvard.edu]
- 11. Concentrations of Intra- and Extracellular so - Mammals - BNID 103966 [bionumbers.hms.harvard.edu]
- 12. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the Na+, K+-ATPase activity of basolateral plasma membranes of kidney proximal tubular cells from young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reconstitution of (Na+ + K+)-ATPase into phospholipid vesicles with full recovery of its specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Electrogenic Architect: A Technical Guide to the Sodium-Potassium Pump's Role in Maintaining Resting Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the Na+/K+-ATPase, commonly known as the sodium-potassium pump, in the establishment and maintenance of the resting membrane potential in excitable cells. We delve into the quantitative data that underpins our understanding of this vital transmembrane protein, provide detailed experimental protocols for its study, and visualize its complex mechanism and the logical framework of its function.
Core Principles of the Sodium-Potassium Pump and Resting Membrane Potential
The sodium-potassium pump is a ubiquitous P-type ATPase found in the plasma membrane of virtually all animal cells.[1] Its primary function is to actively transport sodium (Na+) and potassium (K+) ions against their electrochemical gradients.[2] This process is crucial for maintaining the low intracellular Na+ and high intracellular K+ concentrations that are characteristic of the resting state.[3] The pump's activity is electrogenic, meaning it results in a net movement of charge across the membrane, directly contributing to the negative resting membrane potential.[4]
The resting membrane potential is the electrical potential difference across the plasma membrane of a cell at rest. In most neurons, this potential is approximately -70 millivolts (mV), with the inside of the cell being negative relative to the outside. This potential is primarily established by two key factors: the differential permeability of the membrane to various ions, particularly K+ through leak channels, and the electrogenic action of the sodium-potassium pump.[5] The pump expels three positively charged sodium ions from the cell for every two positively charged potassium ions it imports, resulting in a net efflux of one positive charge per cycle.[6][7][8] This constant outward movement of positive charge contributes to the negative intracellular environment.
Quantitative Data
The function of the sodium-potassium pump and its contribution to the resting membrane potential are defined by precise quantitative parameters. The following tables summarize these key data points.
| Parameter | Intracellular Concentration (mM) | Extracellular Concentration (mM) |
| Sodium (Na+) | 5-15 | 135-145 |
| Potassium (K+) | 100-140 | 3.5-5 |
| Typical ion concentrations across a mammalian neuronal membrane.[3] |
| Parameter | Value |
| Stoichiometry | 3 Na+ out / 2 K+ in |
| ATP Hydrolyzed per Cycle | 1 |
| Direct Contribution to RMP | ~ -10 mV |
| Stoichiometry and energetic contribution of the Na+/K+ pump.[2][9] |
Signaling and Mechanical Pathway of the Sodium-Potassium Pump
The transport of ions by the Na+/K+-ATPase is a cyclical process involving two principal conformational states, E1 and E2. The E1 state has a high affinity for intracellular Na+, while the E2 state has a high affinity for extracellular K+. The transition between these states is powered by the hydrolysis of ATP.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the function of the sodium-potassium pump and its role in maintaining resting membrane potential.
Measurement of Resting Membrane Potential using Whole-Cell Patch Clamping
This protocol describes the measurement of the resting membrane potential of a neuron in culture using the whole-cell patch-clamp technique.
Equipment and Materials:
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller
-
Anti-vibration table
-
Faraday cage
-
Perfusion system
-
Artificial Cerebrospinal Fluid (aCSF)
-
Intracellular (pipette) solution
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.
-
Intracellular Solution (in mM): 140 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
Procedure:
-
Prepare recording pipettes by pulling borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Lower the pipette into the bath containing aCSF and locate a healthy neuron.
-
Approach the cell with the pipette tip. Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
Record the membrane potential for a stable period.
Measurement of Na+/K+ Pump Activity using Radioactive Ion Uptake (⁸⁶Rb⁺)
This protocol describes a method to measure the activity of the Na+/K+ pump by quantifying the uptake of the radioactive potassium analog, ⁸⁶Rb⁺.
Equipment and Materials:
-
Cultured cells (e.g., neurons, myocytes)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
⁸⁶RbCl solution (specific activity ~1-5 mCi/mg)
-
Uptake buffer (e.g., HEPES-buffered saline)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash cells twice with pre-warmed uptake buffer.
-
Pre-incubate cells for 10-15 minutes in uptake buffer with or without a specific Na+/K+ pump inhibitor (e.g., 1 mM ouabain) to determine non-specific uptake.
-
Initiate the uptake by adding uptake buffer containing ⁸⁶Rb⁺ (final concentration ~1 µCi/mL) to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the ouabain-sensitive ⁸⁶Rb⁺ uptake by subtracting the counts from the ouabain-treated wells from the total uptake.
Isolation of Crude Membrane Fraction for Na+/K+-ATPase Activity Assay
This protocol describes a method for the isolation of a crude membrane fraction from cultured cells, which can then be used for in vitro Na+/K+-ATPase activity assays.
Equipment and Materials:
-
Cultured cells
-
Cell scraper
-
Dounce homogenizer
-
Ultracentrifuge
-
Homogenization buffer
-
Resuspension buffer
Solutions:
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4), and protease inhibitors.
-
Resuspension Buffer: 10 mM Tris-HCl (pH 7.4) and protease inhibitors.
Procedure:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (check under a microscope).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in resuspension buffer.
-
Determine the protein concentration of the membrane fraction. The sample is now ready for the Na+/K+-ATPase activity assay.
Conclusion
The sodium-potassium pump is a cornerstone of cellular physiology, playing an indispensable role in maintaining the ionic gradients that are fundamental to the resting membrane potential. Its electrogenic nature directly contributes to the negative intracellular charge, a prerequisite for neuronal excitability and the propagation of action potentials. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of this essential ion transporter and its implications in health and disease. Understanding the detailed mechanisms of the Na+/K+-ATPase will continue to be a critical area of research, with potential for the development of novel therapeutic strategies targeting a wide range of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Crude Membrane protein extraction from tissues [protocols.io]
- 3. Protocol to enrich and analyze plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Isotope techniques to study kinetics of Na+ and K+ transport under salinity conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Subunits of the Sodium-Potassium Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-potassium pump, also known as Na+/K+-ATPase, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[2][3] In electrically excitable cells, such as neurons, the Na+/K+ pump plays a critical role in establishing and restoring the resting membrane potential necessary for the propagation of action potentials.[4][5] Given its physiological significance, the Na+/K+-ATPase is a key target for drug development, particularly for cardiovascular and neurological disorders. This guide provides a comprehensive overview of the structure and subunits of the sodium-potassium pump, details on its function, and outlines key experimental protocols used in its study.
Structure and Subunits
The Na+/K+-ATPase is a heterodimeric protein complex composed of a large catalytic α-subunit, a smaller glycosylated β-subunit, and in some tissues, a regulatory FXYD protein (also known as the γ-subunit).[2][6]
The α-Subunit
The α-subunit is the catalytic core of the pump, containing the binding sites for Na+, K+, ATP, and cardiac glycosides like ouabain.[7] It is a large polypeptide of approximately 110-112 kDa with ten transmembrane helices (M1-M10).[2][6] The bulk of the α-subunit is located on the cytoplasmic side, forming three distinct domains: the Nucleotide-binding (N) domain, the Phosphorylation (P) domain, and the Actuator (A) domain. The N-domain binds ATP, the P-domain contains the conserved aspartate residue that is phosphorylated during the transport cycle, and the A-domain is involved in the conformational changes that facilitate ion translocation.[2]
Mammals express four distinct isoforms of the α-subunit (α1, α2, α3, and α4), each encoded by a separate gene and exhibiting tissue-specific expression and kinetic properties.[7] The α1 isoform is ubiquitously expressed, while α2 is prominent in muscle, heart, and brain.[7] The α3 isoform is primarily found in nervous tissues, and α4 is testis-specific.[7] These isoforms differ in their affinity for Na+, K+, and cardiac glycosides.[7]
The β-Subunit
The β-subunit is a smaller glycoprotein (B1211001) with a molecular weight of about 40-60 kDa, depending on the degree of glycosylation.[7] It has a single transmembrane helix and a large extracellular domain.[8] The β-subunit is essential for the proper folding, stability, and trafficking of the α-subunit to the plasma membrane.[8] Mammals have three β-subunit isoforms (β1, β2, and β3) with tissue-specific distribution.[7] The β1 isoform is ubiquitous, β2 is expressed in skeletal muscle and heart, and β3 is found in the testis and central nervous system.[6]
The FXYD Subunit
The FXYD proteins are a family of small, single-span membrane proteins that act as tissue-specific regulators of the Na+/K+-ATPase.[9] They are named after the conserved FXYD motif in their extracellular domain.[10] There are seven FXYD proteins in mammals (FXYD1-FXYD7), and their association with the αβ complex modulates the pump's kinetic properties, including its affinity for Na+ and K+ and its maximal turnover rate.[11] For example, FXYD1 (phospholemman) is abundant in the heart and skeletal muscle, while FXYD2 (the γ-subunit) is prominent in the kidney.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the subunits and function of the Na+/K+-ATPase.
| Subunit Isoform | Molecular Weight (kDa) | Primary Tissue Distribution |
| α-Subunit | ||
| α1 | ~113 | Ubiquitous[12] |
| α2 | ~112 | Muscle, heart, brain[7] |
| α3 | ~112 | Nervous tissue[7] |
| α4 | ~112 | Testis[7] |
| β-Subunit | ||
| β1 | ~55 (glycosylated) | Ubiquitous[6] |
| β2 | ~55 (glycosylated) | Skeletal muscle, heart[6] |
| β3 | ~27.4 (recombinant) | Testis, central nervous system[6] |
| FXYD Subunit | ||
| FXYD1 (PLM) | ~10.4 | Heart, skeletal muscle, brain[11][13] |
| FXYD2 (γ-subunit) | 6.5-8.5 | Kidney[9] |
| FXYD3 (Mat-8) | ~8 | Breast, uterus, stomach, colon[11] |
| FXYD4 (CHIF) | ~8 | Kidney, colon[9] |
| FXYD5 (RIC) | ~19.5 | Cancer tissues, few normal cell types[9] |
| FXYD6 (Phosphohippolin) | ~10 | Brain[9] |
| FXYD7 | ~9 | Brain[9] |
| Parameter | Value | Conditions/Notes |
| Stoichiometry | 3 Na+ out : 2 K+ in : 1 ATP hydrolyzed | Per transport cycle[1] |
| Ion Binding Affinities (Kd) | ||
| Na+ (intracellular) | K0.5 = 0.430 mM (α1) | Varies by isoform and regulatory factors[14] |
| K0.5 = 0.912 mM (α1 mutant) | [14] | |
| K+ (extracellular) | Kd = 1.9 µM (no ligands) | Increases with Mg2+[15] |
| Kd = 15-17 µM (with Mg2+) | [15] | |
| K0.5 = 0.669 mM (α1) | Varies by isoform[14] | |
| K1/2,K = 1.3 mM (α1 in myofibers) | [16] | |
| K1/2,K = 4 mM (α2 in myofibers) | [16] | |
| Transport/Turnover Rate | ~30-100 Hz (molecules/second) | At neutral pH and room temperature; dependent on membrane potential and isoform[17] |
| 48 s⁻¹ (pig kidney α1) | [17] | |
| 43 s⁻¹ (rabbit kidney α1) | [17] |
Signaling Pathways and Logical Relationships
The Na+/K+-ATPase is fundamental to neuronal signaling by establishing and maintaining the electrochemical gradients for Na+ and K+, which are essential for the resting membrane potential and the generation of action potentials.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation [mdpi.com]
- 3. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases | Journal of Neuroscience [jneurosci.org]
- 5. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. FXYD family - Wikipedia [en.wikipedia.org]
- 11. FXYD proteins and sodium pump regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. genecards.org [genecards.org]
- 14. The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of sodium and potassium ions with Na+,K(+)-ATPase. IV. Affinity change for K+ and Na+ of Na+,K(+)-ATPase in the cycle of the ATP hydrolysis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. K+ and Rb+ Affinities of the Na,K-ATPase α1 and α2 Isozymes: An Application of ICP-MS for Quantification of Na+ Pump Kinetics in Myofibers | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Regulation of Sodium-Potassium Pump Activity by Cellular Signals: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sodium-potassium pump (Na+/K+-ATPase) is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of all animal cells. This enzymatic activity is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport. The activity of the Na+/K+-ATPase is not static; it is dynamically regulated by a complex network of intracellular signaling pathways initiated by a variety of extracellular signals, including hormones and neurotransmitters. This guide provides a comprehensive technical overview of the core mechanisms governing the regulation of Na+/K+-ATPase activity, with a focus on the signaling cascades initiated by insulin (B600854), dopamine (B1211576), and norepinephrine (B1679862). We present quantitative data on the effects of these signals, detailed experimental protocols for studying pump regulation, and visual representations of the key signaling pathways to facilitate a deeper understanding of this critical cellular process.
Hormonal and Neurotransmitter Regulation of Na+/K+-ATPase Activity
The Na+/K+-ATPase is a key target for a multitude of signaling molecules that can modulate its activity over both short and long timescales. This regulation is crucial for cellular and organismal homeostasis. The primary mechanisms of short-term regulation involve post-translational modifications, such as phosphorylation, and the trafficking of pump units to and from the plasma membrane. Long-term regulation typically involves changes in the gene expression of the Na+/K+-ATPase subunits.
Insulin Signaling
Insulin, a key anabolic hormone, plays a significant role in regulating Na+/K+-ATPase activity, particularly in tissues like skeletal muscle, adipose tissue, and the kidney.[1][2][3][4] A primary mechanism of insulin action is the stimulation of Na+/K+-ATPase activity.[1][3] This is achieved in part by promoting the translocation of Na+/K+-ATPase α-subunits to the plasma membrane from intracellular stores.[3][5]
The signaling cascade initiated by insulin binding to its receptor often involves the activation of Phosphoinositide 3-kinase (PI3K).[1][3] Activated PI3K leads to the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a 160 kDa substrate of Akt (AS160).[1] This phosphorylation event is a critical step in the insulin-stimulated trafficking of both glucose transporters (GLUT4) and Na+/K+-ATPase to the cell surface. In some cell types, Protein Kinase C (PKC) has also been implicated in the insulin-mediated increase in the plasma membrane abundance of Na+/K+-ATPase subunits.[1] Furthermore, insulin has been shown to induce the phosphorylation of the Na+/K+-ATPase α-subunit at Tyrosine-10, which is associated with increased pump activity.[[“]]
Dopamine Signaling
Dopamine, a key catecholamine neurotransmitter, exerts complex and often tissue-specific effects on Na+/K+-ATPase activity. This regulation is primarily mediated through the activation of D1 and D2 dopamine receptors, which are G protein-coupled receptors.[7][8][9]
Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[9][10] PKA can then directly phosphorylate the Na+/K+-ATPase α-subunit, often leading to an inhibition of pump activity.[10] In some systems, D1 receptor activation can also involve Protein Kinase C (PKC) and phospholipase C (PLC).[11]
Conversely, D2-like receptor activation is often coupled to the inhibition of adenylyl cyclase.[12] The downstream effects on Na+/K+-ATPase activity can be either stimulatory or inhibitory, depending on the cell type and the specific signaling context.[12][13] In some instances, a synergistic action of both D1 and D2 receptors is required for the full inhibitory effect of dopamine on the Na+/K+-ATPase.[8][14] The mechanism of dopamine-induced inhibition can also involve the endocytosis of Na+/K+-ATPase units from the plasma membrane.[11]
Norepinephrine Signaling
Norepinephrine, another critical catecholamine, modulates Na+/K+-ATPase activity primarily through α- and β-adrenergic receptors. The overall effect of norepinephrine is often stimulatory, leading to an increase in pump activity.[15][16] This can occur through multiple mechanisms, including an increase in the abundance of Na+/K+-ATPase units in the plasma membrane.[15]
Activation of α1-adrenergic receptors has been shown to increase Na+/K+-ATPase activity.[15] β-adrenergic receptor stimulation also generally enhances pump function.[15][17] The β-adrenergic signaling pathway typically involves the activation of adenylyl cyclase, production of cAMP, and activation of PKA. PKA can then phosphorylate downstream targets that lead to increased Na+/K+-ATPase activity.[17]
Quantitative Data on Na+/K+-ATPase Regulation
The following tables summarize the quantitative effects of insulin, dopamine, and norepinephrine on Na+/K+-ATPase activity, compiled from various experimental studies.
Table 1: Effect of Insulin on Na+/K+-ATPase Activity
| Cell Type/Tissue | Insulin Concentration | Effect on Activity | Vmax | Km for Na+ | Phosphorylation Site | Reference(s) |
| Kidney Proximal Tubule Cells | 10 nM | ~2-fold increase | Increased | No significant change | Tyr-10 | [[“]] |
| Skeletal Muscle Cells | 100 nM | Significant increase | Increased | Decreased | Not specified | [18] |
| Alveolar Epithelial Type II Cells | 100 nM | Increased | Not specified | Not specified | Not specified | [1] |
| Endometrial Epithelial Cells | 100 nM | 2 to 3-fold increase | Increased | Decreased | Not specified | [18] |
| Corneal Endothelial Cells | 0.1 µM | Increased | Not specified | Not specified | Not specified | [19] |
Table 2: Effect of Dopamine on Na+/K+-ATPase Activity
| Cell Type/Tissue | Dopamine/Agonist Concentration | Receptor(s) | Effect on Activity | Vmax | Km for Na+ | Phosphorylation Site(s) | Reference(s) |
| Renal Proximal Tubule | 10 µM Dopamine | D1-like | 21.3 ± 4.5% inhibition | Not specified | Not specified | Ser-18 | [20] |
| Cortical Collecting Duct | 10 µM Fenoldopam (D1 agonist) | D1 | ~40-50% inhibition | Not specified | Not specified | Not specified | [21][22] |
| LTK- cells (transfected) | 1 µM Fenoldopam (D1 agonist) | D1A | ~30% inhibition | Not specified | Not specified | Not specified | [10] |
| LTK- cells (transfected) | 0.55 µM LY171555 (D2 agonist) | D2L | 28 ± 6% stimulation | Not specified | Not specified | Not specified | [12] |
| Striatal Neurons | 10 µM Dopamine | D1 & D2 | Inhibition | Not specified | Not specified | Not specified | [8] |
Table 3: Effect of Norepinephrine on Na+/K+-ATPase Activity
| Cell Type/Tissue | Norepinephrine/Agonist Concentration | Receptor(s) | Effect on Activity | Vmax | Km for Na+ | Reference(s) |
| Alveolar Epithelial Type II Cells | 10 µM | α1 and β | ~2-fold increase | Not specified | Not specified | [15][16] |
| Rat Liver Cells | 10 µM | α1 | Stimulation | Not specified | Not specified | [23][24] |
| Rat Brain Synaptic Membranes | Not specified | Not specified | Inhibition | Not specified | Not specified | [25][26] |
Experimental Protocols
Measurement of Ouabain-Sensitive Na+/K+-ATPase Activity (Phosphate Release Assay)
This protocol measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis that is specifically inhibited by ouabain (B1677812).
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
ATP solution: 100 mM Tris-ATP, pH 7.4.
-
Ouabain solution: 10 mM in water.
-
Stopping solution: 10% (w/v) trichloroacetic acid (TCA).
-
Phosphate color reagent (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid or stannous chloride).
-
Phosphate standard solution (e.g., KH2PO4).
Procedure:
-
Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To all tubes, add the assay buffer.
-
To the "ouabain-insensitive" tubes, add ouabain to a final concentration of 1 mM. Add an equivalent volume of water to the "total activity" tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding the cell/tissue preparation (e.g., 10-50 µg of protein).
-
Start the enzymatic reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold stopping solution (TCA).
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes for phosphate determination.
-
Add the phosphate color reagent to the supernatant and to a series of phosphate standards.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculate the concentration of Pi released using the standard curve.
-
Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence (total activity) and presence (ouabain-insensitive activity) of ouabain. Express the activity as nmol Pi/mg protein/min.
Measurement of Na+/K+-ATPase Pump Activity (86Rb+ Uptake Assay)
This assay measures the transport activity of the Na+/K+-ATPase by quantifying the uptake of the radioactive potassium analog, 86-Rubidium (86Rb+), which is specifically inhibited by ouabain.
Materials:
-
Cultured cells grown in multi-well plates.
-
Uptake Buffer: e.g., HEPES-buffered saline containing physiological concentrations of ions.
-
86RbCl solution.
-
Ouabain solution.
-
Wash Buffer: Cold, isotonic solution without Rb+ or K+ (e.g., 100 mM MgCl2).
-
Lysis Buffer: e.g., 0.1 M NaOH with 1% SDS.
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in 24- or 96-well plates and grow to confluency.
-
Wash the cells with pre-warmed Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C in Uptake Buffer with or without the signaling molecule of interest.
-
For determining ouabain-insensitive uptake, pre-incubate a parallel set of wells with 1 mM ouabain.
-
Initiate the uptake by adding Uptake Buffer containing a known concentration of 86RbCl (e.g., 1-2 µCi/ml).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring uptake is linear with time.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold Wash Buffer.
-
Lyse the cells with Lysis Buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates from parallel wells.
-
Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts from ouabain-treated wells from the total uptake. Express the pump activity as nmol Rb+/mg protein/min.
Co-immunoprecipitation of Na+/K+-ATPase and Signaling Proteins
This protocol is used to determine if the Na+/K+-ATPase physically interacts with specific signaling proteins within the cell.
Materials:
-
Cultured cells.
-
Cell Lysis Buffer (non-denaturing, e.g., containing Triton X-100 or NP-40).
-
Protease and phosphatase inhibitor cocktails.
-
Antibody against the Na+/K+-ATPase α-subunit.
-
Antibody against the signaling protein of interest.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
Procedure:
-
Treat cultured cells with the desired signaling molecule.
-
Wash the cells with ice-cold PBS and lyse them in non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the primary antibody against the Na+/K+-ATPase α-subunit overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using the primary antibody against the signaling protein of interest to detect its presence in the Na+/K+-ATPase immunoprecipitate.
-
A positive band for the signaling protein in the Na+/K+-ATPase immunoprecipitation lane (and its absence in the IgG control lane) indicates an interaction between the two proteins.
Conclusion
The regulation of the Na+/K+-ATPase by cellular signals is a multifaceted process that is essential for maintaining cellular homeostasis and for the physiological responses of various tissues to hormonal and neuronal stimuli. As detailed in this guide, signaling molecules such as insulin, dopamine, and norepinephrine utilize distinct yet sometimes overlapping pathways to modulate pump activity through mechanisms including phosphorylation of the catalytic subunit and regulation of its trafficking to the plasma membrane. A thorough understanding of these regulatory mechanisms, supported by quantitative data and robust experimental methodologies, is critical for researchers in basic science and for professionals in drug development targeting diseases where ion homeostasis is dysregulated. The continued exploration of these signaling networks will undoubtedly uncover new therapeutic targets for a wide range of pathological conditions.
References
- 1. Phosphorylation of Na,K-ATPase by protein kinase C at Ser18 occurs in intact cells but does not result in direct inhibition of ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation-dependent phosphorylation of Na,K-ATPase by protein kinase A and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory effect of insulin on the structure, function and metabolism of Na+/K+-ATPase (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of a Potential Protein Kinase A Phosphorylation Site of Na+,K+-ATPase and Its Interaction Network for Na+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of phosphorylation of Na+/K(+)-ATPase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Effect of D4 Dopamine Receptor on Na+-K+-ATPase Activity in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase A induces recruitment of active Na+,K+-ATPase units to the plasma membrane of rat proximal convoluted tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 10. Phosphorylation of the Na,K-ATPase alpha-subunit by protein kinase A and C in vitro and in intact cells. Identification of a novel motif for PKC-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [Ca2+]i determines the effects of protein kinases A and C on activity of rat renal Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norepinephrine increases alveolar fluid reabsorption and Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of arterial Na+-K+-ATPase-induced [Ca2+]i reduction and relaxation by norepinephrine, ET-1, and PMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Src Family Kinase Links Insulin Signaling to Short Term Regulation of Na,K-ATPase in Nonpigmented Ciliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mednexus.org [mednexus.org]
- 22. Dopamine inhibits Na/K-ATPase in single tubules and cultured cells from distal nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. utoledo.edu [utoledo.edu]
- 25. researchgate.net [researchgate.net]
- 26. Some Kinetic Features of Na,K-ATPase and Sensitivity to Noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Sodium-Potassium Pump: A Cryo-EM Perspective on the E1 and E2 States
A Technical Guide for Researchers and Drug Development Professionals
The sodium-potassium pump (Na⁺/K⁺-ATPase) is a vital transmembrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of all animal cells. This process is fundamental to numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The pump operates through a cyclical series of conformational changes, primarily transitioning between an inward-facing (E1) state with high affinity for Na⁺ and an outward-facing (E2) state with high affinity for K⁺. Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution snapshots of these transient states, offering profound insights into the pump's mechanism of action and paving the way for novel therapeutic interventions.
This technical guide provides a comprehensive overview of the cryo-EM structures of the Na⁺/K⁺-ATPase in its principal E1 and E2 conformations, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular events.
Quantitative Data Summary
The following tables summarize the key quantitative data from recent cryo-EM studies on the E1 and E2 states of the Na⁺/K⁺-ATPase.
Table 1: Cryo-EM Structures of the Na⁺/K⁺-ATPase in the E1 State
| PDB ID | EMDB ID | State | Organism | Resolution (Å) | Ligands |
| 7E1Z[1] | EMD-30947 | E1·3Na | Homo sapiens | 3.20 | Na⁺, Mg²⁺, Cholesterol Hemisuccinate, Phosphatidylcholine[2] |
| 7E21[3] | EMD-30949 | E1·3Na·ATPγS | Homo sapiens | 2.9[4] | Na⁺, Mg²⁺, ATPγS |
| - | - | Na⁺-occluded | Homo sapiens (α3) | 3.7[3] | ADP-AlF₄⁻[3] |
Table 2: Cryo-EM Structures of the Na⁺/K⁺-ATPase in the E2 State
| PDB ID | EMDB ID | State | Organism | Resolution (Å) | Ligands |
| 7E20[5] | EMD-30948[5] | E2·[2K] | Homo sapiens | 2.7[4][5] | K⁺, Mg²⁺[4] |
| - | - | E2·2K⁺ | Squalus acanthias | 3.3[6] | K⁺[6] |
| 7WYU | - | E2PATP | Squalus acanthias | 3.4[7] | ATP, Mg²⁺[7] |
| 7WYT | - | E2PPi·Mg²⁺(OBN) | Squalus acanthias | 3.0[7] | Pi, Mg²⁺, Ouabain[7] |
| - | - | K⁺-occluded | Homo sapiens (α3) | 4.1[3] | MgF₄²⁻[3] |
| - | - | Ouabain-bound E2P | Homo sapiens (α4) | 2.37[8] | Ouabain, BeF₃[8] |
Experimental Protocols
The determination of high-resolution cryo-EM structures of the Na⁺/K⁺-ATPase in its different conformational states involves a series of meticulous experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Protein Expression and Purification
a. Recombinant Human Na⁺/K⁺-ATPase (α1β1γ2) Expression:
-
The human α1, β1, and γ2 subunits are co-expressed in human embryonic kidney (HEK293S GnT1⁻) cells using a baculovirus-mediated transduction system.[8]
-
Cells are cultured in suspension to high density and infected with the recombinant baculoviruses.
-
To trap specific conformational states, the culture medium and subsequent purification buffers are supplemented with specific ligands. For example, for the E1·3Na state, the buffer contains 150 mM NaCl and 3 mM Mg²⁺. For the E2·[2K] state, 100 mM KCl and 3 mM Mg²⁺ are used.[4]
b. Shark Na⁺/K⁺-ATPase Purification:
-
Na⁺/K⁺-ATPase is isolated from the rectal glands of the shark Squalus acanthias.[7] This source is known for its high abundance of the enzyme and its stability in detergents.
-
The purification process typically involves membrane preparation followed by solubilization with detergents like C₁₂E₈.[7]
Cryo-EM Sample Preparation and Data Acquisition
a. Grid Preparation:
-
The purified Na⁺/K⁺-ATPase at a concentration of approximately 1.5 mg/mL is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
The grids are blotted to remove excess sample and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV). This process traps the protein particles in a thin layer of vitreous ice.
b. Cryo-EM Data Acquisition:
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., Gatan K3).
-
Automated data collection software is used to acquire a large number of movies of the frozen-hydrated particles.
Image Processing and 3D Reconstruction
a. Movie Alignment and CTF Estimation:
-
The raw movie frames are aligned to correct for beam-induced motion using software like MotionCor2.
-
The contrast transfer function (CTF) parameters for each micrograph are estimated using programs such as CTFFIND4.
b. Particle Picking and 2D Classification:
-
Particles are automatically picked from the motion-corrected micrographs.
-
The picked particles are subjected to several rounds of 2D classification to remove noise, aggregates, and ice contaminants, resulting in a set of high-quality particle images.
c. 3D Reconstruction and Refinement:
-
An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D map.
-
The 3D reconstruction is then refined to high resolution using iterative refinement procedures in software packages like RELION or cryoSPARC.
-
Non-uniform refinement and CTF refinement are often employed to further improve the resolution of the final map.
d. Model Building and Validation:
-
An atomic model is built into the final cryo-EM density map using software like Coot.[7]
-
The model is refined using programs like Phenix, and its quality is validated using various metrics.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Post-Albers cycle of the Na⁺/K⁺-ATPase and a typical experimental workflow for cryo-EM structure determination.
Caption: The Post-Albers cycle of the Na⁺/K⁺-ATPase.
Caption: A generalized workflow for cryo-EM structure determination.
The high-resolution structures of the Na⁺/K⁺-ATPase in its E1 and E2 states have provided invaluable insights into the molecular mechanisms of ion transport. These structural snapshots, combined with biochemical and computational studies, are elucidating the intricate details of ion binding and release, conformational transitions, and the role of lipids and regulatory subunits. This wealth of information is not only advancing our fundamental understanding of this essential enzyme but is also providing a solid foundation for the rational design of novel drugs targeting the Na⁺/K⁺-ATPase for the treatment of a wide range of diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. EMDB-30947: Cryo EM structure of a Na+-bound Na+,K+-ATPase in the E1 state - Yorodumi [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structures of recombinant human sodium-potassium pump determined in three different states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7e20 - Cryo EM structure of a K+-bound Na+,K+-ATPase in the E2 state - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Cryo-electron microscopy of Na+ ,K+ -ATPase reveals how the extracellular gate locks in the E2·2K+ state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinetic Properties of Sodium-Potassium Pump Isoforms
For Researchers, Scientists, and Drug Development Professionals
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.[1][2][3][4] This function is critical for numerous physiological processes, including nerve impulse transmission, muscle contraction, and secondary active transport.[1][2] The Na+/K+-ATPase exists as multiple isozymes, resulting from the differential association of its α, β, and FXYD subunits.[1][2][5] The catalytic α-subunit has four known isoforms (α1, α2, α3, and α4), each exhibiting distinct tissue-specific expression patterns and unique kinetic properties.[5][6] These differences in kinetics allow for the fine-tuning of cellular ion homeostasis to meet specific physiological demands and present distinct targets for pharmacological intervention.[1][2][5]
This technical guide provides an in-depth overview of the core kinetic properties of the different Na+/K+-ATPase α-isoforms, presenting quantitative data in a comparative format, detailing common experimental methodologies, and visualizing key processes.
Core Kinetic Parameters of Na+/K+-ATPase α-Isoforms
The functional diversity of the Na+/K+-ATPase isoforms is largely determined by their distinct kinetic properties, including their affinities for the activating cations (Na+ and K+), the substrate ATP, their turnover rates, and their voltage dependence.[3][5]
Cation and ATP Affinity
The isoforms exhibit significant differences in their apparent affinities for intracellular Na+ and extracellular K+. There is a general consensus that the apparent affinity for intracellular Na+ increases in the order α3 < α2 < α1.[7][8] Conversely, the α1 isoform generally displays a higher apparent affinity for extracellular K+ compared to the α2 and α3 isoforms.[2][5][9] The α4 isoform, which is primarily expressed in sperm, also has unique kinetic properties.[1][2]
The affinity for ATP also varies among the isoforms. The α2 and α3 isoforms have been reported to have a higher affinity for ATP (lower Km) compared to the α1 isoform.[5] The composition of the β-subunit can also modulate the kinetic properties of the α-subunit, influencing its affinity for Na+ and K+.[5]
Table 1: Comparative Kinetic Parameters of Na+/K+-ATPase α-Isoforms
| Parameter | α1 Isoform | α2 Isoform | α3 Isoform | α4 Isoform | Reference |
| Apparent Km for Na+ (mM) | 12 | 22 | 33 | - | [7][8] |
| Apparent Km for K+ (mM) | Higher Affinity | Lower Affinity | Lower Affinity | - | [2][5][9] |
| Apparent Km for ATP (mM) | Higher Km | ~4x Lower Km than α1 | ~4x Lower Km than α1 | - | [5] |
| Turnover Rate (s-1) | ~48 (pig kidney) | Lower than α1 | Lowest | - | [10][11][12] |
| Voltage Dependence | Less pronounced | More pronounced | More pronounced | - | [6][9][13] |
Note: The exact kinetic values can vary depending on the expression system, associated β and FXYD subunits, and experimental conditions.
Turnover Rate
The turnover rate, or the number of transport cycles per unit time, also differs between isoforms. The α1 isoform generally exhibits a higher turnover rate compared to the α2 and α3 isoforms, with the α3 isoform having the lowest turnover rate.[10] This suggests that the α1 isoform is suited for bulk ion transport, while the α2 and α3 isoforms may have more specialized roles, possibly related to their distinct kinetic properties and localization in specific cell types like neurons and muscle cells.[7][8]
Voltage Dependence
The electrogenic nature of the Na+/K+-ATPase, transporting three Na+ ions out for every two K+ ions in, means its activity is sensitive to the membrane potential.[13][14][15] The different α-isoforms exhibit distinct voltage dependencies. The activity of the α2 and α3 isoforms is generally more sensitive to changes in membrane potential compared to the α1 isoform.[6][9][13] This differential voltage sensitivity is thought to be important in excitable cells where large fluctuations in membrane potential occur.[13][16]
Experimental Protocols for Characterizing Kinetic Properties
The determination of the kinetic properties of Na+/K+-ATPase isoforms relies on a variety of sophisticated experimental techniques. Heterologous expression systems, such as Xenopus oocytes and transfected mammalian cell lines (e.g., HeLa or HEK293 cells), are commonly used to study the function of individual isoforms in a controlled environment.[5][9]
Measurement of Ion Affinity (Km for Na+ and K+)
A common method to determine the apparent affinity for intracellular Na+ involves using the Na+-sensitive fluorescent dye, sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI), in cells expressing a specific isoform.
Workflow for Measuring Apparent Km for Na+:
Caption: Workflow for determining the apparent Km for intracellular Na+.
To distinguish the activity of the expressed isoform from the endogenous Na+/K+-ATPase, researchers often use isoforms with different sensitivities to cardiac glycosides like ouabain (B1677812).[7][8] For example, rat α-isoforms are naturally more resistant to ouabain than human isoforms.[7][8]
The apparent affinity for extracellular K+ can be determined by measuring the K+-induced pump current at various extracellular K+ concentrations using the whole-cell patch-clamp technique in voltage-clamped cells.
Measurement of Turnover Rate
The turnover rate can be calculated by measuring the maximal pump current (Imax) and the total number of pump molecules in the same cell.
Workflow for Measuring Turnover Rate:
References
- 1. Frontiers | The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease [frontiersin.org]
- 2. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sodium Kinetics of Na,K-ATPase α Isoforms in Intact Transfected HeLa Cells | Semantic Scholar [semanticscholar.org]
- 8. Sodium kinetics of Na,K-ATPase alpha isoforms in intact transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional differences between α subunit isoforms of the rat Na,K-ATPase expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rate limitation of the Na(+),K(+)-ATPase pump cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Importance of the Voltage Dependence of Cardiac Na/K ATPase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage dependence of Na/K pump current in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage dependence of the Na-K pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of FXYD Proteins in Regulating Na+/K+-ATPase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Na+/K+-ATPase, or sodium pump, is a vital transmembrane enzyme responsible for establishing and maintaining the electrochemical gradients of Na+ and K+ across the plasma membrane of animal cells. This function is critical for numerous physiological processes, including nerve impulse transmission, muscle contraction, and secondary active transport. The activity of the Na+/K+-ATPase is tightly regulated by a family of small, single-span transmembrane proteins known as FXYD proteins. These tissue-specific auxiliary subunits modulate the kinetic properties of the Na+/K+-ATPase, tailoring its function to the specific physiological demands of different cell types. This technical guide provides a comprehensive overview of the role of FXYD proteins in regulating Na+/K+-ATPase activity, with a focus on their molecular mechanisms of action, isoform-specific effects, and the experimental methodologies used to study their interaction.
Introduction to FXYD Proteins and the Na+/K+-ATPase
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, Na+, and K+, and is responsible for the catalytic and transport functions of the enzyme. The β-subunit is essential for the proper folding, maturation, and trafficking of the α-subunit to the plasma membrane.
FXYD proteins are a family of seven small (61-178 amino acids) type I transmembrane proteins in mammals, designated FXYD1 through FXYD7.[1][2] They are characterized by a conserved "FXYD" motif in their extracellular domain and a single transmembrane helix.[1][3] FXYD proteins associate with the Na+/K+-ATPase αβ complex to form a ternary complex, thereby modulating its kinetic properties.[3][4][5] This regulation is tissue-specific, with different FXYD isoforms expressed in various tissues, allowing for fine-tuning of Na+/K+-ATPase activity to meet diverse physiological needs.[4][5]
Molecular Mechanism of FXYD-Mediated Regulation
FXYD proteins modulate Na+/K+-ATPase activity primarily by altering the enzyme's apparent affinity for its substrate ions, Na+ and K+, and in some cases, its maximal turnover rate (Vmax).[3][4][6] The interaction between FXYD proteins and the Na+/K+-ATPase α-subunit is primarily mediated by their transmembrane domains.[4] Specifically, the transmembrane helix of the FXYD protein interacts with transmembrane helices M2, M6, and M9 of the Na+/K+-ATPase α-subunit.[2][4] This interaction induces conformational changes in the α-subunit, which in turn alter the kinetics of ion binding and transport.
The functional consequences of this interaction are isoform-specific. For example, FXYD1 (phospholemman), predominantly found in heart and skeletal muscle, generally decreases the apparent affinity for intracellular Na+.[1][3] Conversely, FXYD4 (CHIF), expressed in the kidney and colon, increases the apparent Na+ affinity.[7] These differential effects reflect the specific physiological requirements of the tissues in which they are expressed.
Quantitative Effects of FXYD Isoforms on Na+/K+-ATPase Kinetics
The modulation of Na+/K+-ATPase activity by different FXYD isoforms has been quantified in various experimental systems, most notably through heterologous expression in Xenopus laevis oocytes and analysis of purified and reconstituted proteins. The following tables summarize the reported effects of major FXYD isoforms on the key kinetic parameters of the Na+/K+-ATPase.
Table 1: Effect of FXYD Proteins on the Apparent Affinity for Na+ (K₀.₅,Na+) of Na+/K+-ATPase
| FXYD Isoform | Tissue of Expression | Effect on K₀.₅,Na+ | Fold Change (approx.) | References |
| FXYD1 (Phospholemman) | Heart, Skeletal Muscle, Brain | Decreases affinity (increases K₀.₅) | ~1.5 - 2 | [1][6] |
| FXYD2 (γ-subunit) | Kidney | Decreases affinity (increases K₀.₅) | ~1.5 - 2 | [8][9] |
| FXYD4 (CHIF) | Kidney, Colon | Increases affinity (decreases K₀.₅) | ~2 | [7][8] |
| FXYD5 (Dysadherin) | Epithelial Tissues | Increases affinity (decreases K₀.₅) | ~2 | [10] |
| FXYD6 | Inner Ear, Brain | Decreases affinity (increases K₀.₅) | ~1.3 | [4][11] |
| FXYD7 | Brain | Increases affinity (decreases K₀.₅) | ~2 | [4][8] |
Table 2: Effect of FXYD Proteins on the Apparent Affinity for K+ (K₀.₅,K+) of Na+/K+-ATPase
| FXYD Isoform | Tissue of Expression | Effect on K₀.₅,K+ | Fold Change (approx.) | References |
| FXYD1 (Phospholemman) | Heart, Skeletal Muscle, Brain | Decreases affinity (increases K₀.₅) | Small decrease | [1] |
| FXYD2 (γ-subunit) | Kidney | No significant change | - | [9] |
| FXYD4 (CHIF) | Kidney, Colon | No significant change | - | [12] |
| FXYD5 (Dysadherin) | Epithelial Tissues | Decreases affinity (increases K₀.₅) | ~1.6 | [10] |
| FXYD6 | Inner Ear, Brain | Decreases affinity (increases K₀.₅) | Small decrease | [11] |
| FXYD7 | Brain | Decreases affinity (increases K₀.₅) | ~2 | [8] |
Table 3: Effect of FXYD Proteins on the Maximal Velocity (Vmax) of Na+/K+-ATPase
| FXYD Isoform | Tissue of Expression | Effect on Vmax | Fold Change (approx.) | References |
| FXYD1 (Phospholemman) | Heart, Skeletal Muscle, Brain | Decreases Vmax | ~0.75 - 0.85 | [6] |
| FXYD2 (γ-subunit) | Kidney | Decreases Vmax | ~0.4 - 0.7 | [9] |
| FXYD4 (CHIF) | Kidney, Colon | No significant change | - | [12] |
| FXYD5 (Dysadherin) | Epithelial Tissues | Increases Vmax | >2 | [13][14] |
| FXYD6 | Inner Ear, Brain | Increases turnover rate | ~1.5 | [4] |
| FXYD7 | Brain | No significant change | - | [8] |
Signaling Pathways Modulating FXYD-Na+/K+-ATPase Interaction
The regulatory function of some FXYD proteins is further controlled by post-translational modifications, most notably phosphorylation by protein kinases A (PKA) and C (PKC).[4][15] This adds another layer of complexity to the fine-tuning of Na+/K+-ATPase activity in response to hormonal and neurotransmitter signals.
PKA and PKC Phosphorylation of FXYD1 (Phospholemman)
In cardiac myocytes, β-adrenergic stimulation activates PKA, which phosphorylates FXYD1 at Serine 68.[2][15] This phosphorylation relieves the inhibitory effect of FXYD1 on the Na+/K+-ATPase, leading to an increase in the apparent Na+ affinity.[4] Similarly, activation of PKC can lead to the phosphorylation of FXYD1 at Serine 63 and Serine 68, which also modulates Na+/K+-ATPase activity.[2]
Experimental Protocols
The study of the interaction between FXYD proteins and the Na+/K+-ATPase relies on a combination of biochemical, molecular, and electrophysiological techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation of FXYD Proteins and Na+/K+-ATPase from Tissue or Cultured Cells
This protocol is designed to determine if FXYD proteins and the Na+/K+-ATPase physically interact within a native cellular environment.
Materials:
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Antibody specific to the FXYD protein of interest or the Na+/K+-ATPase α-subunit.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Harvest cells or grind frozen tissue and lyse in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the FXYD protein and the Na+/K+-ATPase α-subunit.
Functional Characterization in Xenopus laevis Oocytes
Xenopus oocytes are a powerful system for the heterologous expression of ion transporters and for studying their function using electrophysiological and ion flux assays.
TEVC allows for the direct measurement of the current generated by the electrogenic Na+/K+-ATPase.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the Na+/K+-ATPase α- and β-subunits, and the FXYD protein of interest.
-
TEVC setup including amplifier, microelectrode puller, and data acquisition system.
-
Recording solutions with varying concentrations of Na+ and K+.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the desired cRNAs and incubate for 2-5 days to allow for protein expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -50 mV). Perfuse the oocyte with solutions containing different concentrations of extracellular K+ to measure the K+-activated pump current. To measure the apparent Na+ affinity, the intracellular Na+ concentration can be varied.
-
Data Analysis: Plot the pump current as a function of the ion concentration and fit the data to the Hill equation to determine the K₀.₅ and Vmax.
This assay measures the uptake of the K+ congener, ⁸⁶Rb+, to assess the activity of the Na+/K+-ATPase.
Materials:
-
Xenopus laevis oocytes expressing the proteins of interest.
-
⁸⁶RbCl (radioisotope).
-
Uptake buffer containing varying concentrations of non-radioactive RbCl.
-
Wash buffer.
-
Scintillation counter.
Procedure:
-
Oocyte Preparation: Prepare and inject oocytes as for TEVC.
-
Pre-incubation: Incubate the oocytes in a K+-free buffer to deplete intracellular K+.
-
Uptake: Transfer the oocytes to the uptake buffer containing ⁸⁶Rb+ and varying concentrations of cold RbCl for a defined period (e.g., 10-30 minutes).
-
Washing: Stop the uptake by transferring the oocytes to an ice-cold wash buffer to remove extracellular ⁸⁶Rb+.
-
Lysis and Counting: Lyse individual oocytes and measure the incorporated ⁸⁶Rb+ using a scintillation counter.
-
Data Analysis: Determine the rate of ⁸⁶Rb+ uptake at different Rb+ concentrations and calculate the K₀.₅ and Vmax.
Conclusion and Future Directions
FXYD proteins are now well-established as crucial regulators of Na+/K+-ATPase activity, providing a mechanism for the tissue-specific adaptation of this essential enzyme. The diverse effects of FXYD isoforms on the kinetic properties of the sodium pump highlight the complexity and elegance of physiological regulation. For drug development professionals, the FXYD-Na+/K+-ATPase interface represents a potential target for the development of novel therapeutics aimed at modulating ion transport in a tissue-specific manner. Future research will likely focus on further elucidating the structural basis of FXYD-Na+/K+-ATPase interaction, identifying novel signaling pathways that regulate their interplay, and exploring the therapeutic potential of targeting this interaction in various disease states.
References
- 1. pnas.org [pnas.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. rupress.org [rupress.org]
- 5. FXYD proteins: new regulators of Na-K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Kinetic Effects of FXYD1 and Phosphomimetic Mutants on Purified Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXYD proteins as regulators of the Na,K-ATPase in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXYD protein isoforms differentially modulate human Na/K pump function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. FXYD5: Na+/K+-ATPase Regulator in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXYD6 is a novel regulator of Na,K-ATPase expressed in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Characterization of Na,K-ATPases Expressed in Xenopus laevis Oocytes Using Two-Electrode Voltage Clamping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction with the Na,K-ATPase and tissue distribution of FXYD5 (related to ion channel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Effects of PKA phosphorylation on the conformation of the Na,K-ATPase regulatory protein FXYD1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP1A1 gene encodes the α1 subunit of the Na+/K+-ATPase, a vital ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane of all animal cells. This process is fundamental for numerous cellular functions, including neuronal excitability, secondary active transport, and cell volume regulation.[1] Mutations in ATP1A1 can disrupt these critical functions, leading to a spectrum of neurological disorders with varying degrees of severity. This technical guide provides an in-depth overview of the genetic mutations in ATP1A1, their associated neurological phenotypes, the underlying molecular mechanisms, and the experimental approaches used to study them.
The ATP1A1 Gene and the Na+/K+-ATPase α1 Subunit
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α subunit and a smaller β subunit, which is essential for the pump's proper folding and trafficking to the cell membrane.[1] The α1 subunit, encoded by ATP1A1, is ubiquitously expressed and represents the primary isoform in many tissues, including the central and peripheral nervous systems.[1] It contains the binding sites for Na+, K+, and ATP, as well as the phosphorylation site that drives the conformational changes necessary for ion transport.
Neurological Disorders Associated with ATP1A1 Mutations
Mutations in ATP1A1 have been linked to a range of neurological diseases, primarily through a loss-of-function mechanism, although some gain-of-function effects have also been reported.[2][3] These disorders often present with a complex and overlapping clinical picture.
Table 1: Neurological Disorders Associated with ATP1A1 Mutations and their Clinical Features [4][5][6]
| Disorder | Inheritance | Key Clinical Features |
| Charcot-Marie-Tooth Disease, Type 2 (CMT2) | Autosomal Dominant | Predominantly motor and sensory axonal neuropathy, distal muscle weakness and atrophy, sensory loss, pes cavus.[4] |
| Hereditary Spastic Paraplegia (HSP) | Autosomal Dominant | Progressive lower limb spasticity and weakness, hyperreflexia, extensor plantar responses. |
| Hypomagnesemia with Seizures and Intellectual Disability | De Novo | Refractory seizures, global developmental delay, intellectual disability, and hypomagnesemia.[5] |
| Developmental and Epileptic Encephalopathy (DEE) | De Novo | Early-onset refractory seizures, severe developmental delay or regression, hypotonia, and movement disorders.[5] |
Table 2: Functional Consequences of Selected ATP1A1 Mutations
| Mutation | Associated Disorder | Reported Functional Effect | Reference |
| p.Gln225Arg | DEE | Loss-of-function (decreased cell viability in ouabain (B1677812) assay) | [3] |
| p.Gly335Cys | DEE | Loss-of-function (decreased cell viability in ouabain assay) | [3] |
| p.Gly509Asp | DEE | Loss-of-function (decreased cell viability in ouabain assay) | [3] |
| p.Gly718Ser | DEE | Loss-of-function (decreased cell viability in ouabain assay) | [3] |
| p.Phe923Tyr | DEE | Loss-of-function (decreased cell viability in ouabain assay) | [3] |
| p.Pro600Arg | CMT | Reduced Na+/K+ ATPase function | [7] |
| L104R | Aldosterone-Producing Adenoma | Undetectable ATPase activity | [2] |
| V332G | Aldosterone-Producing Adenoma | Very low ATPase activity | [2] |
| G99R | Aldosterone-Producing Adenoma | Reduced affinity for Na+ and less sensitive to K+ inhibition | [2] |
Signaling Pathways and Molecular Mechanisms
Beyond its primary role in ion transport, the Na+/K+-ATPase α1 subunit also functions as a signaling scaffold, interacting with various intracellular proteins to regulate cellular processes. The best-characterized signaling cascade involves the interaction of ATP1A1 with the non-receptor tyrosine kinase Src.
ATP1A1-Src Signaling Pathway
Binding of cardiotonic steroids like ouabain to the Na+/K+-ATPase can trigger a conformational change that activates Src.[8] This activation initiates a downstream signaling cascade involving the epidermal growth factor receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathway, which can influence cell growth, proliferation, and apoptosis.[9][10]
Experimental Protocols
Characterizing the functional consequences of ATP1A1 mutations is crucial for understanding their pathogenic mechanisms. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis and Expression in HEK293 Cells
This protocol describes the introduction of specific point mutations into the ATP1A1 cDNA and its subsequent expression in a mammalian cell line for functional studies.
Materials:
-
Wild-type ATP1A1 cDNA in an expression vector (e.g., pcDNA3.1)
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
-
Custom-designed mutagenic primers
-
DH5α competent E. coli
-
Plasmid purification kit
-
HEK293T cells
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Transient transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)[11]
-
Opti-MEM reduced-serum medium[11]
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation, flanked by 15-20 base pairs of correct sequence on both sides.
-
Mutagenesis PCR: Perform PCR using the wild-type ATP1A1 plasmid as a template and the mutagenic primers according to the manufacturer's protocol for the site-directed mutagenesis kit.
-
DpnI Digestion: Digest the parental, methylated plasmid DNA with DpnI endonuclease for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli and plate on selective agar (B569324) plates.
-
Plasmid Purification and Sequencing: Select a single colony, grow an overnight culture, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. For a 6-well plate, dilute 2.5 µg of the mutant ATP1A1 plasmid DNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the two solutions and incubate for 20 minutes at room temperature. Add the DNA-lipid complex to the cells and incubate for 48-72 hours before functional analysis.[11]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a powerful technique to measure the ion transport activity of the Na+/K+-ATPase as an electrical current.[12]
Materials:
-
Xenopus laevis oocytes
-
cRNA of wild-type and mutant ATP1A1 and the β subunit
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6)
-
TEVC setup (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis. Separate individual oocytes by gentle agitation in a collagenase solution. Wash the oocytes thoroughly with ND96 solution and store them at 16-18°C.[13]
-
cRNA Injection: Inject 50 nl of a solution containing cRNA for the α1 and β subunits (typically at a 1:1 ratio) into stage V-VI oocytes. Incubate the injected oocytes for 2-5 days to allow for protein expression.[13]
-
Electrophysiological Recording: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[14]
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -50 mV). Apply a series of voltage steps to elicit pump currents. The ouabain-sensitive current, representing the activity of the Na+/K+-ATPase, is determined by subtracting the current measured in the presence of a high concentration of ouabain (a specific inhibitor) from the total current.
86Rb+ Uptake Assay for Na+/K+-ATPase Activity
This assay measures the rate of ouabain-sensitive uptake of the potassium analog, radioactive rubidium (86Rb+), to determine the transport activity of the Na+/K+-ATPase in intact cells.[15][16]
Materials:
-
HEK293T cells expressing wild-type or mutant ATP1A1
-
Uptake buffer (e.g., 140 mM NaCl, 5 mM RbCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
86RbCl
-
Ouabain
-
Wash buffer (ice-cold uptake buffer without 86RbCl)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and cocktail
Procedure:
-
Cell Plating: Plate HEK293T cells expressing the desired ATP1A1 construct in a 24-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10 minutes at 37°C in uptake buffer with or without ouabain (to determine non-specific uptake).
-
Uptake: Initiate the uptake by adding uptake buffer containing 86RbCl (final concentration ~1 µCi/mL) and incubate for a defined period (e.g., 10 minutes) at 37°C.[17]
-
Washing: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts from ouabain-treated cells from the total counts.
Experimental and Drug Discovery Workflows
Systematic workflows are essential for the characterization of ATP1A1 mutations and the discovery of potential therapeutic compounds.
Workflow for Functional Characterization of an ATP1A1 Variant
High-Throughput Screening Workflow for ATP1A1 Modulators
Conclusion
Genetic mutations in ATP1A1 are increasingly recognized as a cause of a spectrum of debilitating neurological disorders. Understanding the functional consequences of these mutations is paramount for elucidating disease mechanisms and developing targeted therapies. The experimental protocols and workflows outlined in this guide provide a framework for the systematic investigation of ATP1A1 variants and the discovery of novel therapeutic agents. Further research, particularly the generation of comprehensive quantitative data on mutation-induced functional changes and the development of more sophisticated cellular and animal models, will be crucial in translating our growing knowledge of ATP1A1 genetics into effective treatments for patients.
References
- 1. Diseases caused by mutations in the Na+/K+ pump α1 gene ATP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatic Mutations of the ATP1A1 Gene and Aldosterone-Producing Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo ATP1A1 Variants in an Early-Onset Complex Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenotypic spectrum of pathogenic ATP1A1 variants expands: the novel p.P600R substitution causes demyelinating Charcot–Marie–Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP1A1 de novo Mutation-Related Disorders: Clinical and Genetic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATP1A1-Mediated Src Signaling Inhibits Coronavirus Entry into Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Na/K-ATPase α1/Src interaction regulates metabolic reserve and Western diet intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ATP1A1 Integrates AKT and ERK Signaling via Potential Interaction With Src to Promote Growth and Survival in Glioma Stem Cells [frontiersin.org]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
The Sodium-Potassium Pump: A Comprehensive Technical Guide to Tissue-Specific Isoform Expression and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular homeostasis in all animal cells. Its primary function is to establish and maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane, a process critical for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The pump is a heterodimeric protein composed of a catalytic α-subunit and a regulatory β-subunit, both of which exist as multiple isoforms. The tissue-specific expression of these isoforms leads to functional diversity, allowing for the fine-tuning of ion transport to meet the unique physiological demands of different cell types. This in-depth technical guide provides a comprehensive overview of the tissue-specific expression of Na+/K+-ATPase isoforms, their distinct physiological roles, and detailed experimental protocols for their study.
Data Presentation: Quantitative Expression of Na+/K+-ATPase Isoforms
The expression levels of Na+/K+-ATPase α and β subunit isoforms vary significantly across different tissues. The following tables summarize the quantitative data on mRNA and protein expression in various human and rat tissues, providing a comparative overview for researchers.
Table 1: Na+/K+-ATPase α-Subunit Isoform Expression
| Tissue | Isoform | Human mRNA Expression (relative abundance) | Rat Protein Expression (pmol/mg protein) | Key Functions |
| Kidney | α1 | High[1] | High (~300-600) | Predominant isoform; drives bulk Na+ reabsorption.[2] |
| α2 | Low[3] | Very Low (<1)[4] | Minor role. | |
| α3 | Low[3] | Very Low (<1)[4] | Minor role. | |
| Brain | α1 | Moderate[1] | High (~50-100) | "Housekeeping" function in most brain cells.[5] |
| α2 | High (in glia)[5] | Moderate (~20-50) | Primarily in glial cells; K+ clearance from extracellular space.[6][7] | |
| α3 | High (in neurons)[8] | High (~50-100) | Predominantly in neurons; crucial for setting resting membrane potential and neuronal excitability.[6][9][10] | |
| Heart | α1 | High | High (~20-40) | "Housekeeping" role, regulates bulk intracellular Na+.[11] |
| α2 | Moderate | Moderate (~5-15) | Located in T-tubules, coupled to the Na+/Ca2+ exchanger, regulates contractility.[12] | |
| α3 | Low | Low (~1-5) | Primarily in the conduction system. | |
| Skeletal Muscle | α1 | Moderate | Moderate (~10-30) | "Housekeeping" function. |
| α2 | High | High (~50-150) | Predominant isoform; crucial for maintaining ion gradients during repeated contractions.[13] | |
| α3 | Low | Low | Minor role. | |
| Testis | α4 | High | High | Essential for sperm motility.[8] |
Table 2: Na+/K+-ATPase β-Subunit Isoform Expression
| Tissue | Isoform | Human mRNA Expression (relative abundance) | Rat Protein Expression (relative abundance) | Key Functions |
| Kidney | β1 | High | High | Predominant isoform, essential for α-subunit maturation and trafficking.[5] |
| β2 | Low | Low | Minor role. | |
| β3 | Low | Low | Minor role. | |
| Brain | β1 | High | High | Associated with both neurons and glia.[14] |
| β2 | High | High | Primarily in glial cells, involved in cell adhesion.[7] | |
| β3 | Low | Low | Minor role. | |
| Heart | β1 | High | High | Predominant isoform. |
| β2 | Moderate | Moderate | Present. | |
| β3 | Low | Low | Minor role. | |
| Skeletal Muscle | β1 | High in oxidative fibers | High in oxidative fibers | Associated with endurance-type muscle.[15] |
| β2 | High in glycolytic fibers | High in glycolytic fibers | Associated with fast-twitch muscle.[15] | |
| β3 | Low | Low | Minor role. |
Mandatory Visualization
Signaling Pathway of Na+/K+-ATPase
The Na+/K+-ATPase is not only an ion pump but also a signal transducer. Binding of cardiotonic steroids like ouabain (B1677812) to the α-subunit can initiate a cascade of intracellular signaling events independent of its ion-pumping function. This signaling is often localized to caveolae, specialized lipid raft microdomains in the plasma membrane.
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
Experimental Workflow for Isoform Expression Analysis
A typical workflow for investigating the tissue-specific expression of Na+/K+-ATPase isoforms involves a combination of molecular and biochemical techniques to analyze both mRNA and protein levels.
References
- 1. Na+,K+-ATPase: tissue-specific expression of genes coding for alpha-subunit in diverse human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Na-K-ATPase alpha- and beta-subunit mRNA and protein isoforms in the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na-K-ATPase isoform (alpha 3, alpha 2, alpha 1) abundance in rat kidney estimated by competitive RT-PCR and ouabain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional regulators of Na,K-ATPase subunits [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of the human neuronal α3 Na+,K+-ATPase subunit gene is regulated by the activity of the Sp1 and NF-Y transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Specific and Essential Role for Na,K-ATPase α3 in Neurons Co-expressing α1 and α3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights into the Pathology of the α3 Na+/K+-ATPase Ion Pump in Neurological Disorders; Lessons from Animal Models [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cardiomyocyte Na+/K+-ATPase-α2 overexpression confers protection in ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intense exercise up-regulates Na+,K+-ATPase isoform mRNA, but not protein expression in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Expression of beta subunit isoforms of the Na+,K(+)-ATPase is muscle type-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sodium-Potassium Pump: Core Principles of Active Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of active transport mediated by the sodium-potassium (Na+/K+) pump, also known as the Na+/K+-ATPase. We will delve into the intricate molecular mechanism, physiological significance, and its role as a critical target in drug development. This guide is designed to be a valuable resource, offering detailed experimental protocols and quantitative data to support advanced research and therapeutic innovation.
Core Principles of the Sodium-Potassium Pump
The Na+/K+ pump is a vital transmembrane protein found in the plasma membrane of all animal cells.[1] It functions as a P-type ATPase, actively transporting sodium (Na+) and potassium (K+) ions against their electrochemical gradients. This process is essential for maintaining cellular homeostasis and is a primary consumer of cellular ATP.[1]
Mechanism of Action: The Post-Albers Cycle
The transport mechanism of the Na+/K+ pump is described by the Post-Albers cycle, which involves a series of conformational changes. The pump alternates between two principal conformations: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+.[2][3]
The key steps of the cycle are as follows:
-
Na+ Binding and Phosphorylation: In the E1 state, three Na+ ions bind to high-affinity sites on the intracellular side of the pump. This binding triggers the ATP-dependent phosphorylation of a conserved aspartate residue, leading to a conformational change.
-
Transition to E2 and Na+ Release: The pump transitions to the E2-P conformation, which exposes the Na+ binding sites to the extracellular space. In this state, the affinity for Na+ is significantly reduced, causing the three Na+ ions to be released outside the cell.
-
K+ Binding and Dephosphorylation: The E2-P conformation has a high affinity for extracellular K+. Two K+ ions bind to the pump, triggering dephosphorylation.
-
Transition to E1 and K+ Release: Dephosphorylation induces a conformational change back to the E1 state. This transition occludes the K+ ions and then exposes them to the intracellular side, where the pump's affinity for K+ is low, leading to their release into the cytoplasm. The pump is now ready to begin a new cycle.
Stoichiometry and Electrogenicity
For every molecule of ATP hydrolyzed, the Na+/K+ pump transports three Na+ ions out of the cell and two K+ ions into the cell.[1] This 3:2 stoichiometry results in the net extrusion of one positive charge per cycle, making the pump electrogenic. This electrogenic nature contributes to the negative resting membrane potential of the cell.[2]
Quantitative Data
The continuous activity of the Na+/K+ pump establishes and maintains significant ion gradients across the plasma membrane, which are crucial for various cellular functions.
| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) |
| Na+ | 10-15 | 140-150 |
| K+ | 140-150 | 4-5 |
Table 1: Typical Intracellular and Extracellular Ion Concentrations in Mammalian Cells.[4][5][6][7]
| Parameter | Value |
| Transport Rate | ~43-48 cycles/second (for pig and rabbit kidney, respectively) |
| ATP Consumption | 1 ATP molecule per cycle |
Table 2: Kinetic Parameters of the Na+/K+ Pump.[2]
Experimental Protocols
A variety of experimental techniques are employed to study the function and regulation of the Na+/K+ pump. Below are detailed methodologies for key experiments.
Measurement of Na+/K+ Pump Current using Whole-Cell Patch Clamp
This electrophysiological technique directly measures the current generated by the Na+/K+ pump.
Objective: To isolate and quantify the ouabain-sensitive current, which represents the activity of the Na+/K+ pump.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell culture of interest (e.g., cardiac myocytes, neurons).
-
Extracellular (bath) solution: Tyrode's solution or similar physiological saline.
-
Intracellular (pipette) solution designed to isolate pump current (e.g., containing Na+ and ATP, and blockers for other channels).
-
Ouabain (B1677812) (a specific inhibitor of the Na+/K+ pump).
Procedure:
-
Prepare cells for recording on a glass coverslip placed in the recording chamber.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[8][9]
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell membrane potential at a holding potential (e.g., -40 mV).
-
Record the baseline whole-cell current.
-
Perfuse the bath with an extracellular solution containing a known concentration of ouabain (e.g., 100 µM) to inhibit the Na+/K+ pump.[10]
-
Record the current in the presence of ouabain.
-
The difference between the baseline current and the current in the presence of ouabain represents the Na+/K+ pump current.
Data Analysis: The pump current is calculated by subtracting the current measured in the presence of ouabain from the total current. This ouabain-sensitive current can then be analyzed to determine pump activity under various conditions.
86Rb+ Uptake Assay for Na+/K+-ATPase Activity
This radioisotope flux assay provides a measure of the transport activity of the Na+/K+ pump by using the K+ congener, 86Rb+.
Objective: To quantify the rate of ouabain-sensitive 86Rb+ uptake as an index of Na+/K+ pump activity.
Materials:
-
Cell culture of interest grown in 24- or 96-well plates.
-
Assay buffer (e.g., HEPES-buffered saline).
-
86RbCl (radioactive rubidium chloride).
-
Ouabain.
-
Scintillation counter.
Procedure:
-
Grow cells to near confluence in multi-well plates.
-
Wash cells with assay buffer.
-
Pre-incubate cells with or without ouabain for a specified time.
-
Initiate the uptake by adding assay buffer containing a known concentration of 86RbCl.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular 86Rb+.
-
Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
-
Measure the amount of 86Rb+ in the cell lysate using a scintillation counter.
Data Analysis: The ouabain-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of ouabain (non-specific uptake) from the total uptake. This value is proportional to the activity of the Na+/K+ pump.
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) illustrate fundamental workflows and pathways related to the Na+/K+ pump.
Caption: The Post-Albers cycle of the Na+/K+ pump.
Caption: Workflow for measuring Na+/K+ pump current.
Role in Cellular Signaling and as a Drug Target
Beyond its primary role in ion transport, the Na+/K+ pump also functions as a signal transducer. The binding of cardiac glycosides, such as ouabain and digoxin, to a specific site on the pump can trigger intracellular signaling cascades, including the activation of Src kinase and the generation of reactive oxygen species (ROS). This signaling function has implicated the Na+/K+ pump in the pathophysiology of various diseases, including cardiovascular diseases and cancer.[3]
The critical physiological roles of the Na+/K+ pump make it a significant target for drug development.
Cardiac Glycosides
Cardiac glycosides are a class of drugs that inhibit the Na+/K+ pump. By inhibiting the pump in cardiac myocytes, they lead to an increase in intracellular Na+, which in turn reduces the activity of the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+ and enhanced cardiac contractility. These drugs have long been used in the treatment of heart failure and arrhythmias.
| Cardiac Glycoside | Target Isoform(s) | Therapeutic Use |
| Digoxin | α1, α2, α3 | Heart Failure, Atrial Fibrillation |
| Digitoxin | α1, α2, α3 | Heart Failure, Atrial Fibrillation |
| Ouabain | α2, α3 > α1 | Research Tool, Endogenous Regulator |
Table 3: Examples of Cardiac Glycosides and their Targets.
High-Throughput Screening for Na+/K+ Pump Inhibitors
The development of novel Na+/K+ pump inhibitors is an active area of research. High-throughput screening (HTS) assays are essential for identifying new lead compounds. A common HTS approach involves measuring the inhibition of pump-mediated ion transport or ATP hydrolysis.
Example HTS Assay Workflow:
-
Plate Preparation: Seed cells expressing the Na+/K+ pump in 384-well plates.
-
Compound Addition: Add compounds from a chemical library to the wells.
-
Assay Initiation: Initiate the pump activity (e.g., by adding ATP and ions).
-
Detection: Measure the pump activity using a suitable method, such as a colorimetric assay for phosphate (B84403) release from ATP hydrolysis or a fluorescence-based ion flux assay.
-
Data Analysis: Identify "hits" (compounds that significantly inhibit pump activity) for further characterization.
Caption: High-throughput screening workflow for Na+/K+ pump inhibitors.
Conclusion
The Na+/K+ pump is a multifaceted protein that plays a central role in cellular physiology. Its function as an ion transporter is fundamental to maintaining cellular life, while its role as a signal transducer opens up new avenues for understanding and treating a wide range of diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the complexities of the Na+/K+ pump and harness its therapeutic potential.
References
- 1. The alpha subunit of the Na,K-ATPase specifically and stably associates into oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of mutations to the phosphorylation site of the alpha-subunit of Na, K-ATPase for ATP binding and E1-E2 conformational equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and characterization of Na+,K(+)-ATPase containing vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical isolation of plasma membranes of intestinal epithelial cells: identification of Na, K-ATPase rich membranes and the distribution of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Engine of the Cell: A Detailed Protocol for Determining Na+/K+-ATPase Activity in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Application Note
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1][2] Given its fundamental role in cellular physiology, the Na+/K+-ATPase is a critical target in various research fields, including drug discovery for conditions like congestive heart failure and hypertension.[1][3]
This document provides detailed protocols for measuring Na+/K+-ATPase activity in cultured cells, focusing on reliable and accessible non-radioactive methods. The primary method detailed is the colorimetric assay based on the quantification of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, the energy source for the pump's activity. The ouabain-sensitive nature of the Na+/K+-ATPase is exploited to distinguish its specific activity from that of other ATP-hydrolyzing enzymes.[4][5] Ouabain (B1677812) is a specific inhibitor of the Na+/K+-ATPase, and by measuring the difference in ATP hydrolysis in the presence and absence of ouabain, the specific activity of the pump can be determined.[4][5]
Beyond its pumping function, the Na+/K+-ATPase also acts as a signal transducer.[6] Binding of ligands like ouabain can trigger intracellular signaling cascades, including the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on cell growth and proliferation.[6] Understanding these signaling roles is crucial for a complete picture of the Na+/K+-ATPase's function and its potential as a therapeutic target.
Quantitative Data Summary
The specific activity of Na+/K+-ATPase can vary significantly between different cell types and in response to various stimuli or drug treatments. Below is a summary of representative data from studies on cultured epithelial cells.
| Cell Line | Condition | Na+/K+-ATPase Specific Activity (nmol Pi/mg protein/min) | Fold Change | Reference |
| Caco-2 | Basal | 49.5 ± 0.2 | - | [7] |
| 1 µM Dopamine (B1211576) | No significant change | ~1.0 | [7] | |
| Nonpolarized | (Not specified directly) | - | [6][8] | |
| Polarized | (Not specified directly) | 1.9 | [6][8] | |
| Control (vehicle) | ~30 | - | [4] | |
| 0.5 mM Epinephrine (20 min) | ~15 | 0.5 | [4] | |
| MDCK | Nonpolarized | (Not specified directly) | - | [6][8] |
| Polarized | (Not specified directly) | Slight decrease | [6][8] |
Experimental Protocols
Protocol 1: Measurement of Na+/K+-ATPase Activity using the Malachite Green Assay
This protocol measures the inorganic phosphate (Pi) liberated from ATP hydrolysis. The ouabain-sensitive portion of this hydrolysis is attributed to the Na+/K+-ATPase.
A. Materials and Reagents
-
Cultured cells (e.g., Caco-2, MDCK, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Homogenization Buffer: 250 mM sucrose, 30 mM L-histidine, pH 7.2
-
Assay Buffer (prepare fresh): 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 30 mM Imidazole-HCl, pH 7.4
-
ATP solution: 100 mM ATP in water, pH adjusted to ~7.0 with NaOH
-
Ouabain stock solution: 10 mM ouabain in water
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl
-
Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh and filter before use.
-
Phosphate Standard: 1 mM KH₂PO₄ in water
-
Protein Assay Reagent (e.g., BCA or Bradford)
B. Sample Preparation: Cell Homogenate
-
Grow cells to confluency in culture plates.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Homogenization Buffer to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Homogenize the cells using a sonicator on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant (this is the cell homogenate) and keep it on ice.
-
Determine the protein concentration of the homogenate using a standard protein assay.
C. ATPase Reaction
-
Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To each tube, add the following:
-
Total ATPase Activity:
-
50 µL Assay Buffer
-
10 µL cell homogenate (adjust volume for 20-50 µg of protein)
-
Water to a final volume of 90 µL
-
-
Ouabain-insensitive ATPase Activity:
-
50 µL Assay Buffer
-
10 µL 10 mM Ouabain (final concentration 1 mM)
-
10 µL cell homogenate (same amount as above)
-
Water to a final volume of 90 µL
-
-
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP (final concentration 10 mM).
-
Incubate at 37°C for 30 minutes. The incubation time may need to be optimized for your specific cell type.
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution.
D. Phosphate Determination
-
Incubate the tubes at room temperature for 20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a spectrophotometer or microplate reader.
-
Prepare a standard curve using the Phosphate Standard (0 to 50 nmol Pi).
-
Calculate the amount of Pi released in each sample using the standard curve.
E. Calculation of Na+/K+-ATPase Activity
-
Calculate the total Pi released (nmol) and the ouabain-insensitive Pi released (nmol).
-
Na+/K+-ATPase activity (nmol Pi) = Total Pi released - Ouabain-insensitive Pi released.
-
Specific Activity (nmol Pi/min/mg protein) = (Na+/K+-ATPase activity) / (incubation time in min) / (mg of protein in the reaction).
Visualizations
Caption: Experimental workflow for measuring Na+/K+-ATPase activity.
Caption: Na+/K+-ATPase signaling pathway initiated by ouabain.
References
- 1. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epinephrine modulates Na+/K+ ATPase activity in Caco-2 cells via Src, p38MAPK, ERK and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epinephrine modulates Na+/K+ ATPase activity in Caco-2 cells via Src, p38MAPK, ERK and PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Comparative study on sodium transport and Na+,K+-ATPase activity in Caco-2 and rat jejunal epithelial cells: effects of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Na,K-ATPase isoform expression and activity in MDCK and Caco-2 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrophysiological Recording of the Sodium-Potassium Pump Current
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium (Na⁺/K⁺) pump, also known as the Na⁺/K⁺-ATPase, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports three sodium ions (Na⁺) out of the cell in exchange for two potassium ions (K⁺) into the cell, a process powered by the hydrolysis of one molecule of ATP.[1][2][3] This pumping action is electrogenic, creating a net outward movement of positive charge, which generates a small but significant outward membrane current (Ip).[2][4][5] This current contributes to the resting membrane potential and is crucial for maintaining cellular ion homeostasis, which is essential for numerous physiological processes, including neuronal excitability and muscle contraction.[6][7]
The electrophysiological measurement of the Na⁺/K⁺ pump current provides a direct and real-time assessment of its activity in its native cellular environment.[1][4][5] This is in contrast to biochemical assays that measure ATPase activity in isolated membrane fractions. The patch-clamp technique, particularly in the whole-cell configuration, is the gold standard for recording Na⁺/K⁺ pump current, allowing for precise control of both the intracellular and extracellular environments.[8]
This application note provides detailed protocols for the isolation and recording of the Na⁺/K⁺ pump current using the whole-cell voltage-clamp technique. It also includes representative quantitative data and visualizations to guide researchers in their experimental design and data interpretation.
Signaling Pathway and Pump Mechanism
The Na⁺/K⁺ pump operates through a cycle of conformational changes, often referred to as the Post-Albers cycle. The binding and release of Na⁺, K⁺, and ATP, along with phosphorylation and dephosphorylation of the enzyme, drive the transport of ions across the membrane. This electrogenic process can be modulated by various endogenous and exogenous factors, including hormones, neurotransmitters, and pharmacological agents like cardiac glycosides (e.g., ouabain).[4][5]
Figure 1: Simplified signaling diagram of the Na⁺/K⁺ pump cycle and its inhibition by ouabain.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Ouabain-Sensitive Na⁺/K⁺ Pump Current
This protocol is designed to isolate and measure the Na⁺/K⁺ pump current by subtracting the current remaining after the application of a specific pump inhibitor, ouabain.
1. Cell Preparation:
-
Isolate single cells from the tissue of interest (e.g., cardiac myocytes, neurons, or smooth muscle cells) using standard enzymatic digestion protocols.[4][9]
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
For experiments, mount the coverslip in a recording chamber on the stage of an inverted microscope.
2. Solutions:
-
Prepare the following solutions and adjust the pH and osmolarity as indicated. It is crucial to block other ionic currents to isolate the pump current.
| Solution Type | Component | Concentration (mM) |
| Extracellular (Tyrode's) Solution | NaCl | 137 |
| KCl | 5.4 | |
| MgCl₂ | 1 | |
| Glucose | 10 | |
| HEPES | 10 | |
| BaCl₂ | 2 | |
| CsCl | 1 | |
| CdCl₂ | 0.2 | |
| NiCl₂ | 2 | |
| Adjust pH to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | K-Aspartate or Cs-Aspartate | 120 |
| NaCl | 10-50 | |
| MgATP | 5 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Adjust pH to 7.2 with KOH or CsOH |
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.[10]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.[11]
-
To measure the voltage dependence of the pump current, apply a voltage-ramp protocol (e.g., from +60 mV to -120 mV over 2-5 seconds) or a series of voltage steps (e.g., from -140 mV to +60 mV in 20 mV increments for 200 ms).[8][11]
4. Isolation of Pump Current:
-
Record the total membrane current under control conditions.
-
Perfuse the recording chamber with the extracellular solution containing a saturating concentration of ouabain (e.g., 100 µM to 1 mM, depending on the isoform and species) to block the Na⁺/K⁺ pump.[12]
-
Record the remaining membrane current in the presence of ouabain.
-
The Na⁺/K⁺ pump current is obtained by digitally subtracting the current recorded in the presence of ouabain from the control current.[6]
Figure 2: Experimental workflow for isolating the ouabain-sensitive Na⁺/K⁺ pump current.
Protocol 2: Measurement of K⁺-Activated Na⁺/K⁺ Pump Current
This alternative protocol identifies the pump current as the current activated by extracellular potassium.
1. Cell Preparation and Solutions:
-
Follow the same cell preparation and use the same intracellular solution as in Protocol 1.
-
Prepare two extracellular solutions: one containing a physiological concentration of K⁺ (e.g., 5.4 mM) and another that is K⁺-free (K⁺ is replaced with an equimolar concentration of N-methyl-D-glucamine or another impermeant cation). Both solutions should contain the cocktail of channel blockers.
2. Electrophysiological Recording and Isolation of Pump Current:
-
Establish a whole-cell recording and apply the desired voltage protocol as in Protocol 1.
-
Initially, perfuse the cell with the K⁺-free extracellular solution to inhibit the Na⁺/K⁺ pump. Record the baseline current.
-
Switch to the K⁺-containing extracellular solution to activate the pump. The resulting outward current is the K⁺-activated pump current.[9]
-
The pump current can be isolated by subtracting the current in the K⁺-free solution from the current in the K⁺-containing solution.[12]
Data Presentation
The following tables summarize typical quantitative data obtained from Na⁺/K⁺ pump current recordings in various cell types.
Table 1: Na⁺/K⁺ Pump Current Density in Different Cell Types
| Cell Type | Intracellular [Na⁺] (mM) | Extracellular [K⁺] (mM) | Holding Potential (mV) | Pump Current Density (pA/pF) | Reference |
| Guinea-pig ventricular myocyte | 50 | 10 | -40 | 1.2 ± 0.2 | [9] |
| Rabbit ventricular myocyte | 30 | Varies | 0 | ~1.0 (at 5.4 mM K⁺) | [12] |
| Rat dorsal root ganglion neuron | 30 | 5.4 | -40 | ~0.5 | [6] |
| Canine Purkinje myocyte | Not specified (Na⁺ loaded) | 4 | Not specified | 0.27 ± 0.02 (µA/µF) | [13] |
Table 2: Kinetic Properties of the Na⁺/K⁺ Pump
| Parameter | Value | Cell Type | Conditions | Reference |
| Kd for intracellular Na⁺ | 22 ± 5 mM | Guinea-pig mesenteric artery smooth muscle | 10 mM extracellular K⁺ | [9] |
| Kd for extracellular K⁺ | 1.6 mM | Guinea-pig mesenteric artery smooth muscle | 50 mM intracellular Na⁺ | [9] |
| Km for extracellular K⁺ | 1.88 mM | Rabbit ventricular myocyte | 30 mM intracellular Na⁺ | [12] |
| Ouabain Inhibition (Kd, high affinity) | 0.20 µM | Rat dorsal root ganglion neuron | 30 mM intracellular Na⁺ | [6] |
| Ouabain Inhibition (Kd, low affinity) | 140.1 µM | Rat dorsal root ganglion neuron | 30 mM intracellular Na⁺ | [6] |
Troubleshooting and Considerations
-
Run-down of Pump Current: The Na⁺/K⁺ pump current can decrease over time in the conventional whole-cell configuration, possibly due to the washout of essential intracellular components.[9] Using the perforated patch-clamp technique can mitigate this issue.[9]
-
Incomplete Block of Other Currents: Ensure that the concentrations of channel blockers are sufficient to eliminate contaminating currents. The remaining current in the presence of ouabain should be linear and time-independent.
-
Temperature Sensitivity: The Na⁺/K⁺ pump is highly temperature-dependent.[1] Maintain a constant and physiological temperature throughout the experiment for reproducible results.
-
ATP Requirement: The intracellular solution must contain ATP to fuel the pump.[14] It is advisable to keep ATP-containing solutions on ice to prevent degradation.[14]
-
Voltage Dependence: The Na⁺/K⁺ pump current is voltage-dependent, typically decreasing at very negative membrane potentials.[8] The shape of the current-voltage (I-V) relationship provides insights into the pump's mechanism.
Conclusion
The electrophysiological recording of the Na⁺/K⁺ pump current is a powerful technique for studying its function and regulation in living cells. By carefully designing experimental protocols to isolate the pump current, researchers can obtain valuable data on its kinetic properties, voltage dependence, and modulation by pharmacological agents. This information is critical for understanding the physiological roles of the Na⁺/K⁺ pump and for the development of drugs targeting this essential transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 3. Khan Academy [khanacademy.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Electrophysiology of the sodium-potassium-ATPase in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of the Na+/K+ pump current in small neurons from adult rat dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Potassium Pump | Definition, Function & Importance - Lesson | Study.com [study.com]
- 8. Voltage dependence of Na/K pump current in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium-potassium pump current in smooth muscle cells from mesenteric resistance arteries of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. Na+–K+ pump cycle during β-adrenergic stimulation of adult rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Properties of an electrogenic sodium-potassium pump in isolated canine Purkinje myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Studying Sodium-Potassium Pump Kinetics Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium (Na+/K+) pump, also known as the Na+/K+-ATPase, is a vital transmembrane protein found in all animal cells. It actively transports three sodium ions out of the cell and two potassium ions into the cell, a process powered by the hydrolysis of one molecule of ATP.[1][2] This electrogenic process, with a net outward movement of one positive charge per cycle, generates a current that contributes to the resting membrane potential and is crucial for maintaining cellular volume, and driving secondary active transport.[1][2][3]
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of the ionic current generated by the Na+/K+ pump (I_pump_).[4][5] This method offers high temporal resolution and precise control over the membrane potential and the ionic concentrations on both sides of the cell membrane, making it an invaluable tool for studying the kinetic properties of the Na+/K+ pump.[4][6][7] These application notes provide detailed protocols for utilizing patch-clamp techniques to investigate the kinetics of the Na+/K+ pump, including its voltage dependence, ion affinities, and susceptibility to pharmacological modulation.
Core Concepts of Na+/K+ Pump Function
The activity of the Na+/K+ pump is characterized by several key kinetic parameters:
-
Stoichiometry: The pump operates with a fixed stoichiometry of 3 Na+ ions extruded for every 2 K+ ions imported per ATP molecule hydrolyzed.[2][3]
-
Voltage Dependence: As an electrogenic transporter, the pump's turnover rate is influenced by the membrane potential.[7][8] Typically, the outward pump current decreases with hyperpolarization.[7]
-
Ion and ATP Dependence: The pump's activity is dependent on the concentrations of intracellular Na+ ([Na+]
i), extracellular K+ ([K+]o), and intracellular ATP. -
Pharmacology: The Na+/K+ pump is specifically inhibited by cardiac glycosides, such as ouabain (B1677812) and digoxin.[9][10][11] This property is fundamental for isolating the pump current from other membrane currents.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Na+/K+ Pump Current
This protocol describes the measurement of the total Na+/K+ pump current in a single cell using the whole-cell patch-clamp configuration. To isolate the pump current, other major ionic currents are pharmacologically blocked.
Materials and Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl
2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. -
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 1 EGTA. pH adjusted to 7.2 with KOH.
-
Channel Blockers:
-
BaCl
2(1-2 mM) to block K+ channels. -
CdCl
2or NiCl2(0.1-0.5 mM) to block Ca2+ channels. -
Tetrodotoxin (TTX) (1 µM) to block voltage-gated Na+ channels.
-
-
Pump Inhibitor: Ouabain (1-2 mM).
Procedure:
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., cardiac myocytes, neurons) using standard enzymatic digestion protocols. Allow cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the intracellular solution.
-
-
Initial Recording:
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
-
Pump Current Measurement:
-
To elicit the pump current, rapidly switch the external solution to one containing a known concentration of K+ (e.g., 5.4 mM) and the channel blockers.
-
The outward current activated by the extracellular K+ represents the Na+/K+ pump current.
-
To confirm that the measured current is generated by the Na+/K+ pump, apply a saturating concentration of ouabain (1-2 mM) to the external solution. The ouabain-sensitive current is the Na+/K+ pump current.
-
Protocol 2: Determining the Voltage Dependence of the Na+/K+ Pump
This protocol outlines how to investigate the effect of membrane potential on the activity of the Na+/K+ pump.
Procedure:
-
Establish a whole-cell recording as described in Protocol 1.
-
Apply a series of voltage steps from a holding potential (e.g., -40 mV) to a range of test potentials (e.g., -140 mV to +60 mV in 20 mV increments).[7]
-
At each test potential, measure the steady-state current in the presence and absence of extracellular K+ or in the presence and absence of ouabain.
-
The difference in current at each voltage step represents the pump current at that potential.
-
Plot the pump current (I_pump_) as a function of the membrane potential (V
m) to generate an I-V curve.
Protocol 3: Investigating the Effect of Ion Concentrations on Pump Kinetics
This protocol allows for the determination of the apparent affinity of the pump for intracellular Na+ and extracellular K+.
Procedure for [K+]o Dependence:
-
Establish a whole-cell recording with a fixed intracellular Na+ concentration (e.g., 50 mM in the pipette solution).
-
Clamp the membrane potential at a constant value (e.g., 0 mV).
-
Sequentially perfuse the cell with external solutions containing varying concentrations of K+ (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Measure the ouabain-sensitive current at each K+ concentration.
-
Plot the normalized pump current as a function of [K+]
oand fit the data to the Hill equation to determine the K0.5(the concentration at which the current is half-maximal) and the Hill coefficient.
Procedure for [Na+]i Dependence:
-
This is more challenging with the conventional whole-cell technique due to the slow dialysis of the pipette solution. The perforated patch-clamp method is often preferred to maintain the intracellular environment.[12]
-
Alternatively, use a series of pipettes with different known [Na+]
iconcentrations. -
For each [Na+]
i, measure the maximum pump current activated by a saturating [K+]o. -
Plot the pump current as a function of [Na+]
iand fit to the Hill equation to determine the K0.5and Hill coefficient for intracellular Na+.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of kinetic parameters under different experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| K | Value | Value | Value |
| Hill Coefficient for K+ | Value | Value | Value |
| K | Value | Value | Value |
| Hill Coefficient for Na+ | Value | Value | Value |
| Maximum Pump Current (pA/pF) | Value | Value | Value |
| Voltage of Half-Maximal Activation (V | Value | Value | Value |
| Inhibitor | IC | On-rate (k | Off-rate (k |
| Ouabain | Value | Value | Value |
| Digoxin | Value | Value | Value |
| Compound X | Value | Value | Value |
Visualizations
Signaling Pathway: The Post-Albers Cycle
Caption: The Post-Albers cycle of the Na+/K+ pump.
Experimental Workflow
Caption: Workflow for isolating Na+/K+ pump current.
Whole-Cell Recording Setup
Caption: Whole-cell patch-clamp recording configuration.
References
- 1. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. britannica.com [britannica.com]
- 4. Na,K-pump reaction kinetics at the tip of a patch electrode: derivation of reaction kinetics for electrogenic and electrically silent reactions during ion transport by the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Voltage dependence of Na/K pump current in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. The effect of cardiac glycosides on the Na+ pump current-voltage relationship of isolated rat and guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium-potassium pump current in smooth muscle cells from mesenteric resistance arteries of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Purifying the Cellular Powerhouse: Application Notes and Protocols for Functional Na+/K+-ATPase from Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of functional Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) from tissue homogenates. The Na+/K+-ATPase, an essential transmembrane protein, is not only responsible for maintaining cellular ion gradients but also acts as a crucial signaling molecule, making it a key target in various physiological and pathological studies, as well as for drug development.[1][2][3] This guide focuses on two prominent and effective purification methodologies: the classic Jorgensen method (SDS-leaching) and ouabain-affinity chromatography.
Application Notes
The selection of a purification strategy for Na+/K+-ATPase depends on the starting material, the desired purity, and the intended downstream applications. Tissues rich in Na+/K+-ATPase, such as the kidney medulla and brain, are often the preferred sources.[4] The functionality of the purified enzyme is typically assessed by measuring its ATP hydrolysis activity, which is sensitive to the specific inhibitor ouabain (B1677812).[5]
Key Considerations:
-
Tissue Selection: The abundance of Na+/K+-ATPase varies significantly between tissues. The outer medulla of the kidney is a commonly used source due to its high concentration of the enzyme.[4][6]
-
Purity vs. Yield: The Jorgensen method can provide highly purified enzyme but may result in lower yields.[7] Affinity chromatography, on the other hand, can offer a good balance of purity and yield, particularly for specific isoforms.[8][9]
-
Functional Integrity: Maintaining the lipid environment of the enzyme is crucial for its activity and stability.[10] Both methods described aim to preserve the native lipid bilayer as much as possible.
-
Isoform Specificity: Different tissues express various isoforms of the Na+/K+-ATPase α and β subunits, which can have distinct kinetic properties.[11][12][13] The choice of tissue and purification method can influence the isoform composition of the final preparation.
Quantitative Data Summary
The following tables summarize the quantitative data from cited purification experiments, providing a clear comparison of the effectiveness of different methods.
Table 1: Purification of Na+/K+-ATPase from Rat Kidney Microsomes using Ouabain-Affinity Chromatography
| Purification Step | Total Protein (mg) | Total Activity (µmol Pi/min) | Specific Activity (µmol Pi/mg/min) | Purification (fold) | Yield (%) |
| Microsomes | 100 | 200 | 2 | 1 | 100 |
| Purified Enzyme | 1.3 | 19.5 | 15 | 7.5 | 9.75 |
Data is hypothetical and based on the reported increase in specific activity from ~2 to 15 µmol Pi/mg/min.[8][9]
Table 2: Comparison of Na+/K+-ATPase Specific Activity in Different Preparations
| Tissue/Preparation | Method | Specific Activity (µmol Pi/mg/min) | Reference |
| Rat Kidney Microsomes | - | ~2 | [8][9] |
| Purified Rat Kidney Enzyme | Ouabain-Affinity Chromatography | 15 | [8][9] |
| Purified Dog Kidney Enzyme | Jorgensen Method | ~15 | [8] |
| Human Leukocytes | Homogenate | ~0.186 (µmol Pi/hr/mg) | [14] |
| Hog Gastric Mucosa (H,K-ATPase) | SDS Treatment & Density Gradient | 140-170 (µmol Pi/hr/mg) | [15] |
Experimental Protocols
Protocol 1: Purification of Na+/K+-ATPase via the Jorgensen Method (SDS-Leaching)
This method, pioneered by Peter Leth Jorgensen, utilizes a low concentration of sodium dodecyl sulfate (B86663) (SDS) to selectively remove other membrane proteins, leaving the Na+/K+-ATPase embedded in the membrane sheets.[4][8][16]
Materials:
-
Tissue rich in Na+/K+-ATPase (e.g., outer medulla of rabbit or pig kidney)
-
Homogenization Buffer: 250 mM sucrose (B13894), 30 mM L-histidine, 1 mM EDTA, pH 7.2
-
SDS Solution: 1% (w/v) Sodium Dodecyl Sulfate in water
-
ATP Solution: 100 mM ATP, pH 7.0
-
Sucrose Solutions: Various concentrations for gradient centrifugation (e.g., 20%, 29.4%, 45% w/v)
-
Wash Buffer: 30 mM L-histidine, 1 mM EDTA, pH 7.2
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuges (low-speed and ultracentrifuge)
-
Spectrophotometer for protein and activity assays
Procedure:
-
Tissue Homogenization:
-
Dissect the tissue (e.g., kidney outer medulla) on ice and mince it.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 6,000 x g for 15 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the crude microsomes.
-
-
SDS-Leaching:
-
Resuspend the microsomal pellet in Wash Buffer.
-
Determine the protein concentration of the microsomal suspension.
-
Add ATP solution to a final concentration of 3 mM.
-
Slowly, with stirring, add the SDS solution to a final concentration of 0.1% (w/v). The optimal SDS to protein ratio may need to be determined empirically but is often around 0.4-0.7 mg SDS per mg of protein.
-
Incubate on ice for 30 minutes.
-
-
Sucrose Gradient Centrifugation:
-
Layer the SDS-treated sample onto a discontinuous sucrose gradient (e.g., 29.4% and 45% sucrose layers).
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
The purified Na+/K+-ATPase will be located at the interface of the sucrose layers.
-
Carefully collect the purified enzyme fraction.
-
-
Final Wash and Storage:
-
Dilute the collected fraction with Wash Buffer and centrifuge at 100,000 x g for 30 minutes to pellet the purified enzyme.
-
Resuspend the pellet in a suitable storage buffer (e.g., Homogenization Buffer) and store at -80°C.
-
Protocol 2: Purification of Na+/K+-ATPase using Ouabain-Affinity Chromatography
This method leverages the high-affinity and specific binding of the cardiac glycoside ouabain to the Na+/K+-ATPase.[8][9] The enzyme is captured on a column with immobilized ouabain and then eluted under conditions that reduce its affinity for the inhibitor.[8][9]
Materials:
-
Ouabain-Sepharose affinity column
-
Crude membrane preparation (as in Protocol 1, Step 1)
-
Binding Buffer: 5 mM Tris-HCl, 1 mM MgCl2, 3 mM ATP, 100 mM NaCl, pH 7.4 (promotes the E2-P conformation for high-affinity ouabain binding)[8]
-
Alternative Binding Buffer: 30 mM KCl containing buffer (also promotes a high-affinity conformation)[8][9]
-
Wash Buffer: Same as Binding Buffer but with a low concentration of a mild detergent (e.g., 0.1% C12E8)
-
Elution Buffer: 5 mM Tris-HCl, 100 mM NaCl, 3 mM ATP, pH 7.4 (Na+ and ATP promote a low-affinity conformation, facilitating elution)[8]
-
Chromatography system (e.g., FPLC or gravity flow)
Procedure:
-
Column Equilibration:
-
Equilibrate the ouabain-Sepharose column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Solubilize the crude membrane preparation in Binding Buffer containing a mild detergent (e.g., 1% C12E8).
-
Centrifuge at 100,000 x g for 30 minutes to remove insoluble material.
-
Load the supernatant onto the equilibrated column at a slow flow rate (e.g., 0.2-0.5 ml/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound Na+/K+-ATPase with Elution Buffer.
-
Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm).
-
-
Analysis and Storage:
-
Analyze the collected fractions for Na+/K+-ATPase activity and purity (e.g., by SDS-PAGE and silver staining).
-
Pool the fractions containing the purified enzyme.
-
Buffer exchange into a suitable storage buffer and store at -80°C.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Na+/K+-ATPase signaling pathway initiated by ouabain binding.
Caption: Experimental workflows for Na+/K+-ATPase purification.
References
- 1. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Comparisons of Heart and Kidney Na+,K+-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Overview on solubilization and lipid reconstitution of Na,K-ATPase: enzyme kinetic and biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Purification of active Na+-K+-ATPase using a new ouabain-affinity column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-specific versus isoform-specific differences in cation activation kinetics of the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SDS purification of porcine H,K-ATPase from gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and characterization of (Na+, K+)-ATPase. V. Conformational changes in the enzyme Transitions between the Na-form and the K-form studied with tryptic digestion as a tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reconstitution of the Sodium-Potassium Pump in Proteoliposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sodium-Potassium pump (Na+/K+-ATPase) is a vital transmembrane protein in animal cells, responsible for actively transporting Na+ and K+ ions against their concentration gradients, thereby maintaining cellular membrane potential, controlling cell volume, and driving secondary active transport of other solutes.[1][2] Studying its function, structure, and interaction with pharmacological agents requires its isolation from the complex native membrane environment. Reconstituting the purified Na+/K+-ATPase into proteoliposomes—artificial lipid vesicles containing the protein—provides a powerful in vitro system. This controlled environment allows for the precise investigation of the pump's activity, the influence of lipid composition on its function, and the screening of potential drug candidates that target the pump.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the purification of Na+/K+-ATPase, its reconstitution into proteoliposomes, and the functional characterization of the resulting system.
Principle of the Method
The reconstitution of Na+/K+-ATPase into proteoliposomes is typically achieved via detergent-mediated methods. The general workflow involves three key stages:
-
Solubilization: The purified membrane protein and the lipids are independently or jointly solubilized using a detergent at a concentration above its critical micelle concentration (CMC). This process breaks down the native membrane and the lipid vesicles into protein-detergent and lipid-detergent mixed micelles.
-
Formation of Mixed Micelles: The solubilized protein and lipids are combined, forming mixed micelles that contain both protein and lipid molecules surrounded by detergent. The ratio of lipid to protein can be precisely controlled at this stage.[4]
-
Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As the detergent concentration drops below the CMC, the thermodynamically favorable lipid bilayer structure spontaneously reassembles, incorporating the Na+/K+-ATPase to form proteoliposomes.[5] Common detergent removal techniques include dialysis, gel filtration, or adsorption onto hydrophobic beads (e.g., Bio-Beads).[6][7]
Data Presentation
Table 1: Influence of Lipid Composition on Na+/K+-ATPase Reconstitution & Activity
Successful reconstitution and optimal activity are highly dependent on the lipid environment. The following table summarizes key findings on lipid composition and protein-to-lipid ratios.
| Lipid Composition (Molar/Weight Ratio) | Protein:Lipid Ratio | Key Findings | Reference |
| DPPC:DPPE (1:1, w/w) | 1:3 (w/w) | High protein incorporation (89%) and activity recovery (78.9%). Enzyme orientation is primarily inside-out. | [4] |
| PC and PE binary systems | Variable | Incorporation efficiency depends on the lipid:protein ratio, with activity recovery ranging from 15% to 80%. | [4] |
| DPPC:DPPE:Cholesterol (with 55% Cholesterol) | Not specified | High recovery of total ATPase activity (~86%). | [4] |
| HPM Lipids:Selected Lipids (1:1, w/w) | 1:20 (w/w) | Altering native lipid composition changes the orientation of the pump within the bilayer. | [8] |
| Monounsaturated PC (variable acyl chain length) | Not specified | Optimal activity achieved with C18 acyl chains in the presence of 40 mol% cholesterol, highlighting the importance of hydrophobic matching. | [9] |
| POPC:POPG (4:1) | 1:500 (molar) | Used for optimizing detergent removal protocols for a different membrane protein, demonstrating a common lipid mixture. | [7] |
Table 2: Comparison of Common Detergent Removal Methods
The choice of detergent and removal method is critical for forming sealed, functional proteoliposomes.
| Method | Detergent Example(s) | Advantages | Disadvantages | Reference |
| Dialysis | Cholate, Octylglucoside, Alkyl Maltosides | Allows for slow, controlled detergent removal, which can be beneficial for proper protein folding. High degree of control over parameters (rate, temperature). | Time-consuming (can take several days). Some detergents with low CMCs are difficult to remove completely. | [6][7][10][11] |
| Adsorption (Bio-Beads) | Octylglucoside, Triton X-100 | Significantly faster than dialysis (hours vs. days). Efficient for detergents with high CMCs. | Can be less gentle, potentially affecting protein stability. May require multiple additions for complete removal. | [5][7] |
| Gel Filtration | Octylglucoside | Relatively rapid method. | Can result in sample dilution. | [5] |
Experimental Protocols
Protocol 1: Purification of Na+/K+-ATPase
The enzyme is abundantly found in tissues with high rates of active transport. Mammalian kidneys are a common source.[1]
-
Source Material: Obtain fresh or frozen outer medulla from pig or rabbit kidneys.[1][11]
-
Homogenization: Homogenize the tissue in a cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) with protease inhibitors.
-
Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to isolate the microsomal fraction, which is enriched in plasma membranes containing the Na+/K+-ATPase.
-
Detergent Solubilization & Purification: a. Treat the microsomal fraction with a low concentration of a detergent like sodium dodecyl sulfate (B86663) (SDS) in the presence of ATP to selectively solubilize and purify the Na+/K+-ATPase while leaving many other membrane proteins insoluble. b. Centrifuge at high speed (e.g., >100,000 x g) to pellet the insoluble material. c. The supernatant contains the purified, active Na+/K+-ATPase.
-
Purity Assessment: Analyze the protein purity using SDS-PAGE. The α (~110 kDa) and β (~55 kDa) subunits should be prominent.[1] Determine protein concentration using a standard assay (e.g., BCA).
Protocol 2: Preparation of Unilamellar Liposomes
-
Lipid Preparation: Choose a desired lipid composition (e.g., DPPC:DPPE, 1:1 w/w).[4] Dissolve the lipids in an organic solvent like chloroform (B151607) in a round-bottom flask.
-
Film Formation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a vacuum for several hours to remove residual solvent.[5]
-
Hydration: Hydrate the lipid film with an appropriate buffer (e.g., 20 mM MOPS, 200 mM KCl, pH 7.0) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): a. To create unilamellar vesicles of a defined size (e.g., 100-200 nm), subject the MLV suspension to multiple freeze-thaw cycles. b. Extrude the suspension 15-20 times through a polycarbonate membrane with a defined pore size (e.g., 200 nm) using a mini-extruder.[12] c. The resulting solution contains large unilamellar vesicles (LUVs). Store at 4°C.
Protocol 3: Detergent-Mediated Reconstitution
This protocol is adapted from dialysis-based methods.[6][11]
-
Solubilization of Protein and Lipids:
-
Protein: The purified Na+/K+-ATPase is already in a detergent solution. If needed, exchange the detergent to one suitable for reconstitution (e.g., decyl maltoside).[11]
-
Lipids: Add a detergent (e.g., octylglucoside or sodium cholate) to the prepared LUVs to a final concentration that fully solubilizes the lipid, creating lipid-detergent micelles. Incubate for 30-60 minutes.[12]
-
-
Mixing: Combine the solubilized protein with the solubilized lipids at the desired lipid-to-protein ratio (e.g., 1:3 w/w).[4] Incubate the mixture gently for 30 minutes at 4°C.
-
Detergent Removal (Dialysis): a. Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 6-8 kDa MWCO).[10] b. Dialyze against a large volume (e.g., 2 L) of detergent-free buffer at 4°C. c. Change the buffer multiple times over a period of 48-72 hours to ensure gradual and complete removal of the detergent.[10]
-
Harvesting Proteoliposomes: After dialysis, the turbid solution contains the proteoliposomes. Harvest them by ultracentrifugation (e.g., 200,000 x g for 1.5 hours).[10]
-
Resuspension: Carefully discard the supernatant and resuspend the proteoliposome pellet in a small volume of the desired experimental buffer.
Protocol 4: Functional Characterization
a. ATPase Activity Assay: This assay measures the pump's enzymatic activity by quantifying the rate of ATP hydrolysis.
-
Principle: The pump hydrolyzes ATP into ADP and inorganic phosphate (B84403) (Pi). The activity is determined by measuring the amount of Pi released over time.[13][14]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).
-
Procedure: a. Add a known amount of proteoliposomes to the reaction buffer. b. To determine the orientation and seal of the vesicles, aliquots can be pre-incubated with a detergent (e.g., 0.05% Triton X-100) to permeabilize the membrane and expose all ATP binding sites. c. Initiate the reaction by adding a final concentration of 3 mM ATP.[15] d. Incubate at 37°C. Take aliquots at several time points (e.g., 0, 5, 10, 20 minutes). e. Stop the reaction in the aliquots by adding an acid solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the concentration of inorganic phosphate in each aliquot using a colorimetric method, such as the malachite green assay.
-
Calculation: Plot Pi concentration versus time. The slope of the linear portion of the curve represents the rate of ATP hydrolysis, which is indicative of Na+/K+-ATPase activity.
b. Ion Flux Assay (Tracer Method): This assay directly measures the transport of ions across the proteoliposome membrane.
-
Principle: Use a radioactive isotope of sodium (²²Na+) to trace its movement into or out of the vesicles.[11]
-
Loading: Prepare proteoliposomes containing a specific internal buffer (e.g., high K+, low Na+).
-
Procedure: a. Dilute the proteoliposomes into an external buffer containing ²²Na+ and other necessary ions. b. Initiate transport by adding ATP. c. At various time points, take aliquots of the suspension and immediately separate the proteoliposomes from the external medium using a rapid method like ion-exchange chromatography or filtration. d. Measure the radioactivity associated with the proteoliposomes using a scintillation counter.
-
Analysis: An increase in radioactivity within the vesicles over time indicates successful ATP-dependent Na+ transport.
c. Orientation Assay: This assay determines the proportion of pumps oriented correctly (right-side-out) versus incorrectly (inside-out).
-
Principle: Use inhibitors that bind to specific sides of the pump. Ouabain (B1677812) is a classic inhibitor that binds to the extracellular side, while vanadate (B1173111) inhibits from the cytoplasmic side.[1][4]
-
Procedure: a. Measure the total ATPase activity by permeabilizing the proteoliposomes with a detergent (e.g., alamethicin (B1591596) or Triton X-100).[4] b. Measure the activity of intact proteoliposomes in the presence of ouabain. This will inhibit the right-side-out (cytoplasmic side in) pumps. c. Measure the activity of intact proteoliposomes in the absence of inhibitors. This measures only the inside-out pumps, as ATP is added externally.
-
Calculation:
-
% Inside-Out Orientation = (Activity of intact vesicles / Total activity of permeabilized vesicles) x 100.
-
The proportion of right-side-out pumps can be inferred from the degree of inhibition by ouabain in intact vesicles.
-
References
- 1. Overview on solubilization and lipid reconstitution of Na,K-ATPase: enzyme kinetic and biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 3. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na,K-ATPase reconstituted in liposomes: effects of lipid composition on hydrolytic activity and enzyme orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of Na+/K+-ATPase into phosphatidylcholine vesicles by dialysis of nonionic alkyl maltoside detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 15. Reconstitution of the Na+, K+-transport system in artificial membranes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis of the Na+/K+-ATPase α Subunit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on the Na+/K+-ATPase α subunit (ATP1A1). This powerful technique is instrumental in elucidating structure-function relationships, investigating drug interactions, and developing novel therapeutics targeting this essential ion pump.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The α subunit is the catalytic core of the enzyme, containing the binding sites for ATP, ions, and specific inhibitors like cardiac glycosides (e.g., ouabain).
Site-directed mutagenesis allows for the precise alteration of the α subunit's amino acid sequence. By introducing specific mutations, researchers can investigate the role of individual residues in ion transport, ATP hydrolysis, and the binding of pharmacological agents. This approach has been pivotal in identifying the cardiac glycoside binding site and understanding the mechanisms of drug resistance. Furthermore, the Na+/K+-ATPase is not merely a pump but also a signal transducer, activating intracellular signaling cascades upon ligand binding. Mutagenesis studies are critical in dissecting these signaling functions, which have implications for various pathologies, including cancer and cardiovascular disease.[1][2][3]
Data Presentation: Impact of α Subunit Mutations
Site-directed mutagenesis has generated a wealth of quantitative data on how specific amino acid changes in the α subunit affect the pump's function. The following tables summarize key findings related to ouabain (B1677812) sensitivity and sodium affinity.
Table 1: Effect of α Subunit Mutations on Ouabain Sensitivity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, a higher IC50 value for ouabain indicates increased resistance.
| Original Residue | Mutant Residue | Position | Organism | Fold Increase in IC50 | Reference |
| Gln | Arg | 111 | Sheep | >1000 | [4] |
| Asp | Gly | 121 | Sheep | >1000 | [4] |
| Asp | Glu | 121 | Sheep | >1000 | [4] |
| Asn | Asp | 122 | Sheep | >1000 | [4] |
| Thr | Ala | 797 | Sheep | >1000 | [4] |
| Leu | Gln | 330 | Sheep | 3.1 | [4] |
| Ala | Gly | 331 | Sheep | 7.9 | [4] |
| Thr | Ala | 338 | Sheep | 4.2 | [4] |
| Thr | Asn | 338 | Sheep | 5.3 | [4] |
| Phe | Ser | 982 | Sheep | 4.7 | [4] |
| Gln | Arg | 118 | Human | >100 | [5] |
| Asn | Asp | 129 | Human | >100 | [5] |
Table 2: Effect of α Subunit Mutations on Apparent Sodium Affinity (Km)
The Michaelis constant (Km) for Na+ reflects the substrate concentration at which the reaction rate is half of the maximum. A higher Km value indicates a lower affinity of the enzyme for sodium.
| Isoform | Original Residue | Mutant Residue | Position | Expression System | Apparent Km for Na+ (mM) | Reference |
| Rat α1 | Wild-Type | - | - | HeLa Cells | 12 | [6] |
| Rat α2 | Wild-Type | - | - | HeLa Cells | 22 | [6] |
| Rat α3 | Wild-Type | - | - | HeLa Cells | 33 | [6] |
| Rat α1β1 | Wild-Type | - | - | Muscle Membranes | 4.0 | [7] |
| Rat α2β1 | Wild-Type | - | - | Muscle Membranes | 5.5 | [7] |
| Rat α1β2 | Wild-Type | - | - | Muscle Membranes | 7.5 | [7] |
| Rat α2β2 | Wild-Type | - | - | Muscle Membranes | 13 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis of the Na+/K+-ATPase α subunit.
Protocol 1: Site-Directed Mutagenesis using PCR
This protocol describes a standard method for introducing point mutations into the cDNA of the Na+/K+-ATPase α subunit cloned into an appropriate expression vector.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, KOD)
-
Expression vector containing the wild-type α subunit cDNA
-
Mutagenic forward and reverse primers
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[8][9]
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primer design and plasmid size):
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[9][10]
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Add 1-2 µL of the DpnI-treated plasmid to 50 µL of competent cells and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds and immediately return to ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the entire transformation mixture onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression of Mutated α Subunit in HeLa Cells
This protocol describes the transfection of HeLa cells with the mutated Na+/K+-ATPase α subunit expression vector.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression vector containing the mutated α subunit cDNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 2.5 µg of the plasmid DNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Replace the culture medium in the 6-well plate with 1.5 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the 500 µL of DNA-lipid complex mixture dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection: After 24-48 hours, the cells can be used for subsequent experiments, such as selection with ouabain or functional assays.
Protocol 3: Ouabain Resistance Selection
This protocol is used to select for cells successfully expressing a ouabain-resistant mutant of the Na+/K+-ATPase α subunit.
Materials:
-
Transfected HeLa cells
-
Culture medium (DMEM with 10% FBS)
-
Ouabain stock solution (e.g., 1 mM in water)
Procedure:
-
Initiate Selection: 48 hours post-transfection, replace the culture medium with fresh medium containing a selective concentration of ouabain. For human cells, which are highly sensitive, a concentration of 1 µM ouabain is typically used to kill non-transfected cells.[5][6]
-
Maintain Selection: Replace the ouabain-containing medium every 2-3 days.
-
Colony Expansion: Ouabain-resistant colonies should become visible within 1-2 weeks. Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate culture vessels under continued ouabain selection.
-
Verification of Expression: Confirm the expression of the mutant α subunit in the resistant clones by Western blotting or immunofluorescence.
Protocol 4: Na+/K+-ATPase Activity Assay
This colorimetric assay measures the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Na+/K+-ATPase. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (ouabain).
Materials:
-
Cell or tissue homogenates
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 5 mM)
-
Ouabain solution (e.g., 1 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer on ice.[11]
-
Reaction Setup:
-
For each sample, prepare two reaction tubes: one for total ATPase activity and one for ouabain-insensitive activity.
-
To the "Total Activity" tube, add the sample and assay buffer.
-
To the "Ouabain-Insensitive" tube, add the sample, assay buffer, and ouabain to a final concentration of 1 mM.
-
-
Enzyme Reaction:
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-3 mM.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding a stop solution (often included in commercial kits, typically acidic).
-
Add the colorimetric phosphate detection reagent and incubate for the recommended time to allow color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).[11]
-
Calculation:
-
Determine the amount of phosphate released using a standard curve.
-
Calculate the Na+/K+-ATPase activity by subtracting the phosphate released in the ouabain-insensitive reaction from the total activity.
-
Express the activity as nmol Pi/min/mg protein.
-
Visualizations
Signaling Pathways
The Na+/K+-ATPase acts as a scaffold and signal transducer, activating intracellular signaling cascades upon binding of ligands like ouabain. A key interaction is with the non-receptor tyrosine kinase Src. This interaction can trigger multiple downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are involved in regulating cell growth, proliferation, and survival.[2][3][12][13]
Caption: Na+/K+-ATPase signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for site-directed mutagenesis of the Na+/K+-ATPase α subunit and subsequent functional analysis.
Caption: Site-directed mutagenesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoledo.edu [utoledo.edu]
- 4. Extensive random mutagenesis analysis of the Na+/K+-ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity--implications for ouabain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OuaSelect, a novel ouabain-resistant human marker gene that allows efficient cell selection within 48 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Kinetics of Na,K-ATPase α Isoforms in Intact Transfected HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+,K+-ATPase Na+ affinity in rat skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 11. cohesionbio.com [cohesionbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Sodium-Potassium Pump Density in Muscle Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sodium-potassium (Na+/K+) pump, also known as Na+/K+-ATPase, is a vital transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of muscle cells. This activity is crucial for muscle excitability, contractility, and overall function.[1][2][3] The density and activity of these pumps are tightly regulated and can be altered by physiological conditions such as exercise, as well as pathological states.[3][4][5] Consequently, accurate quantification of Na+/K+ pump density in muscle tissue is critical for understanding muscle physiology and for the development of therapeutic agents targeting muscle function.
These application notes provide an overview of the primary methods used to quantify Na+/K+ pump density in skeletal muscle, along with detailed protocols for their implementation. The principal techniques covered are the [3H]ouabain binding assay for determining the total number of pumps, Western blotting for assessing the expression of specific Na+/K+-ATPase isoforms, and immunohistochemistry for visualizing their distribution within muscle fibers.
Methods for Quantifying Na+/K+ Pump Density
Several well-established methods are available for the quantification of Na+/K+ pump density in muscle tissue. The choice of method depends on the specific research question, whether the goal is to determine the total number of pumps, the expression level of specific isoforms, or their cellular localization.
-
[3H]Ouabain Binding Assay: This radioligand binding assay is considered the gold standard for quantifying the total number of Na+/K+ pumps in a given muscle sample.[1][3] Ouabain (B1677812) is a specific inhibitor that binds to the extracellular domain of the Na+/K+-ATPase α-subunit. By using tritiated ([3H]) ouabain, the number of binding sites, and thus the number of pumps, can be determined in molar units (e.g., pmol/g wet weight).[1][3]
-
Western Blotting: This technique is used to identify and quantify the protein expression of the different catalytic (α) and regulatory (β) isoforms of the Na+/K+-ATPase.[6][7][8] This is important because different isoforms have distinct kinetic properties and expression patterns in various muscle fiber types.[9][10]
-
Immunohistochemistry (IHC): IHC allows for the visualization of the location of Na+/K+-ATPase isoforms within the muscle tissue architecture.[10][11] This method is particularly useful for examining the distribution of pumps in different muscle fiber types (e.g., slow-twitch vs. fast-twitch) and their localization to the sarcolemma.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data for Na+/K+ pump density in muscle tissue from various studies. These values can vary depending on the species, muscle type, and physiological condition.
Table 1: Na+/K+ Pump Density Measured by [3H]Ouabain Binding Assay
| Species | Muscle | Condition | Na+/K+ Pump Density (pmol/g wet wt) | Reference |
| Human | Skeletal Muscle | Adult | ~300 | [1] |
| Rat | Soleus | Control | 175 ± 13 | [12] |
| Rat | Plantaris | Control | 147 ± 8 | [12] |
| Rat | Soleus | Chronic Heart Failure | 136 ± 12 | [12] |
| Rat | Plantaris | Chronic Heart Failure | 119 ± 12 | [12] |
| Rat | Skeletal Muscle | Newborn | Increases up to 5-fold in first 4 weeks | [13] |
| Mouse | Soleus (slow-twitch) | Normal | Higher than EDL | [14] |
| Mouse | Extensor Digitorum Longus (EDL) (fast-twitch) | Normal | Lower than Soleus | [14] |
Table 2: Relative Expression of Na+/K+-ATPase Isoforms Determined by Western Blotting
| Species | Muscle Fiber Type | α1 Isoform | α2 Isoform | β1 Isoform | β2 Isoform | Reference |
| Rat | Soleus (Oxidative) | Higher | Lower | Higher | Lower | [7][10] |
| Rat | White Gastrocnemius (Glycolytic) | Lower | Higher | Lower | Higher | [7][10] |
Experimental Protocols
Protocol 1: [3H]Ouabain Binding Assay
This protocol describes the quantification of the total number of Na+/K+ pumps in skeletal muscle biopsies.
Materials:
-
Muscle tissue biopsy
-
Vanadate-Tris-sucrose buffer (VTS): 10 mM Tris-HCl, 250 mM sucrose, 1 mM vanadate, pH 7.4
-
[3H]ouabain
-
Unlabeled ouabain
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
Procedure:
-
Sample Preparation:
-
Excise muscle tissue and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue samples (typically 2-5 mg).
-
Homogenize the tissue in ice-cold VTS buffer.
-
-
Incubation:
-
Prepare incubation tubes containing the muscle homogenate.
-
Add [3H]ouabain at a saturating concentration (e.g., 1 µM) in VTS buffer.
-
For determining non-specific binding, add a large excess of unlabeled ouabain (e.g., 1 mM) to a parallel set of tubes.
-
Incubate the samples for a defined period (e.g., 2 x 60 minutes) at a specific temperature (e.g., 37°C).
-
-
Washing:
-
After incubation, wash the samples multiple times (e.g., 4 x 30 minutes) in ice-cold VTS buffer to remove unbound [3H]ouabain.
-
-
Scintillation Counting:
-
Blot the washed muscle samples to remove excess buffer.
-
Place each sample in a scintillation vial.
-
Add scintillation fluid and allow the samples to sit in the dark overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Calculation:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ouabain) from the total binding.
-
Convert the specific binding (in counts per minute) to pmol of [3H]ouabain bound per gram of wet muscle weight using the specific activity of the [3H]ouabain and the weight of the tissue sample.
-
Protocol 2: Western Blotting for Na+/K+-ATPase Isoforms
This protocol outlines the procedure for determining the relative protein expression of Na+/K+-ATPase isoforms.
Materials:
-
Muscle tissue biopsy
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for Na+/K+-ATPase α and β isoforms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen muscle tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the Na+/K+-ATPase isoforms of interest (e.g., α1, α2, β1, β2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression of each isoform. Normalize to a loading control (e.g., GAPDH or β-tubulin).
-
Protocol 3: Immunohistochemistry (IHC) for Na+/K+-ATPase Localization
This protocol provides a general workflow for the immunohistochemical staining of Na+/K+-ATPase isoforms in muscle cross-sections.
Materials:
-
Muscle tissue biopsy
-
Optimal cutting temperature (OCT) compound or paraffin
-
Cryostat or microtome
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde or acetone)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% normal goat serum)
-
Primary antibodies specific for Na+/K+-ATPase isoforms
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Embed fresh muscle tissue in OCT and freeze, or fix in formalin and embed in paraffin.
-
Cut thin sections (e.g., 5-10 µm) using a cryostat or microtome and mount on microscope slides.
-
-
Fixation and Permeabilization:
-
If using frozen sections, fix with a suitable fixative (e.g., cold acetone (B3395972) or paraformaldehyde).
-
Permeabilize the sections with permeabilization buffer to allow antibody access to intracellular epitopes.
-
-
Blocking:
-
Block non-specific binding sites by incubating the sections in blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with primary antibodies against the Na+/K+-ATPase isoforms of interest overnight at 4°C.
-
Wash the sections several times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the sections again with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope. The localization and intensity of the fluorescence signal will indicate the distribution and relative abundance of the Na+/K+-ATPase isoforms within the muscle fibers.
-
Signaling and Regulation
The expression and activity of the Na+/K+ pump in skeletal muscle are regulated by various signaling pathways in response to stimuli such as hormones (e.g., insulin) and exercise.[4][5] These regulatory mechanisms can involve both short-term changes in pump activity (e.g., through phosphorylation or translocation to the plasma membrane) and long-term changes in gene expression.[2][4][15]
Caption: Experimental workflow for quantifying Na+/K+ pump density.
References
- 1. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na,K-ATPase regulation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Intense exercise up-regulates Na+,K+-ATPase isoform mRNA, but not protein expression in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+-K+-ATPase in rat skeletal muscle: content, isoform, and activity characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Na+,K+-ATPase Na+ affinity in rat skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fiber type-specific immunostaining of the Na+,K+-ATPase subunit isoforms in skeletal muscle: age-associated differential changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical localization of Na+, K+-ATPase in the choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased [3H]ouabain binding sites in skeletal muscle of rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The age-dependent changes in the number of 3H-ouabain binding sites in mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]Ouabain binding in normal and dystrophic mouse skeletal muscles and the effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Ouabain as a Specific Inhibitor of Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ouabain (B1677812), a cardiac glycoside, is a potent and specific inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects that are being actively investigated for therapeutic applications, particularly in oncology.[2] Beyond its ion transport-inhibiting function, the binding of ouabain to Na+/K+-ATPase can also trigger various intracellular signaling pathways, influencing cell proliferation, apoptosis, and differentiation.[1][3]
These application notes provide a comprehensive overview of the use of ouabain as a specific Na+/K+-ATPase inhibitor in research settings. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the primary signaling pathways affected by ouabain.
Mechanism of Action
Ouabain binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[4] This binding locks the enzyme in a conformation that prevents the hydrolysis of ATP and the subsequent transport of 3 Na+ ions out of the cell and 2 K+ ions into the cell.[1] The primary consequences of this inhibition are:
-
Increased intracellular sodium ([Na+]i): The inability to extrude Na+ leads to its accumulation within the cell.[1]
-
Increased intracellular calcium ([Ca2+]i): The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), causing a reduction in Ca2+ efflux and a subsequent increase in intracellular calcium concentration.[1]
-
Activation of signaling cascades: The Na+/K+-ATPase also functions as a signal transducer. Ouabain binding can activate pathways involving Src kinase, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinases (MAPK), as well as increase the production of reactive oxygen species (ROS).[5][6][7]
Data Presentation
Ouabain IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of ouabain varies across different cell lines, often depending on the expression levels and isoforms of the Na+/K+-ATPase α-subunit.[2][8]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| OS-RC-2 | Renal Cancer | 48 | ~39 | [2] |
| H460 | Non-small-cell Lung Cancer | 72 | 10.44 | [9] |
| A549 | Non-small-cell Lung Cancer | 72 | Varies (not specified) | [9] |
| Hela | Cervical Cancer | 72 | Varies (not specified) | [9] |
| HCT116 | Colorectal Carcinoma | 72 | Varies (not specified) | [9] |
| PANC1 | Pancreatic Cancer | 72 | 42.36 | [9] |
| Canine Kidney (α1) | N/A | N/A | 15 | [10] |
| Porcine Cerebral Cortex (α3) | N/A | N/A | 15 | [10] |
Effects of Ouabain on Apoptosis and ROS Production
| Cell Line | Ouabain Concentration | Treatment Duration (h) | Effect | Reference |
| A549 | 50 nM | 24 | 195.3% increase in ROS | [9] |
| A549 | 100 nM | 24 | 474.3% increase in ROS | [9] |
| Hela | 50 nM | 24 | 240.8% increase in ROS | [9] |
| Hela | 100 nM | 24 | 450.7% increase in ROS | [9] |
| HCT116 | 50 nM | 24 | 162.0% increase in ROS | [9] |
| HCT116 | 100 nM | 24 | 299.7% increase in ROS | [9] |
| A549 | 50 nM | 24 | Apoptotic rate: 16.00% | [9] |
| A549 | 100 nM | 24 | Apoptotic rate: 27.77% | [9] |
| Hela | 50 nM | 24 | Apoptotic rate: 7.57% | [9] |
| Hela | 100 nM | 24 | Apoptotic rate: 13.87% | [9] |
| HCT116 | 50 nM | 24 | Apoptotic rate: 13.10% | [9] |
| HCT116 | 100 nM | 24 | Apoptotic rate: 18.30% | [9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of ouabain on cultured cells.
Materials:
-
Ouabain stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 180 µL of complete medium and incubate for 24 hours.[2][11]
-
Prepare serial dilutions of ouabain in complete medium.
-
Remove the medium from the wells and add 200 µL of the ouabain dilutions (or vehicle control, e.g., DMSO) to the respective wells.[2]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.[2][12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Na+/K+-ATPase Activity
This protocol measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
Materials:
-
Cell or tissue homogenates
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)[13]
-
ATP solution
-
MgCl2
-
NaCl
-
KCl
-
Ouabain solution (as inhibitor)[13]
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare cell or tissue homogenates on ice to prevent enzyme inactivation.[14]
-
Set up two reaction conditions for each sample: one with and one without ouabain.
-
In a microplate well, add the sample, assay buffer, MgCl2, NaCl, and KCl. For the inhibited reaction, also add ouabain.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[13]
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., perchloric acid or SDS).[13]
-
Add the Pi detection reagent and incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).[15]
-
Calculate the Na+/K+-ATPase activity by subtracting the Pi produced in the presence of ouabain (ouabain-insensitive ATPases) from the total Pi produced in the absence of ouabain.
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Ouabain-treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of ouabain for the specified duration.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.[16]
-
Add Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Add PI solution immediately before analysis.[16]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Signaling Pathways and Visualizations
Ouabain's inhibition of Na+/K+-ATPase initiates a complex network of signaling events. The following diagrams illustrate some of the key pathways involved in its anticancer effects.
Caption: Ouabain's primary mechanism of action.
Caption: Key signaling pathways activated by ouabain.
Caption: Ouabain-induced apoptotic pathway.
Caption: General workflow for assessing ouabain's effects.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal pathways in ouabain-induced proliferation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Metabolic and signaling events mediated by cardiotonic steroid ouabain in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput In Vitro Assay for Screening Sodium-Potassium Pump (Na+/K+-ATPase) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sodium-Potassium pump (Na+/K+-ATPase) is a vital transmembrane protein found in all animal cells.[1][2] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[3] This process establishes and maintains the essential electrochemical gradients for Na+ and K+ across the plasma membrane, which are crucial for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[3][4][5] Given its fundamental role, the Na+/K+-ATPase is a significant drug target for various conditions, most notably cardiac diseases, where cardiac glycosides like digoxin (B3395198) have been used for centuries.[3][6] The development of novel and specific inhibitors requires robust and reliable screening assays. This document provides a detailed protocol for a colorimetric in vitro assay designed for the high-throughput screening (HTS) of Na+/K+-ATPase inhibitors.
Assay Principle
The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of adenosine (B11128) triphosphate (ATP).[6][7] The reaction is as follows:
ATP + H₂O → ADP + Pi (catalyzed by Na+/K+-ATPase)
The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. To isolate the specific activity of the Na+/K+-ATPase, a parallel reaction is run in the presence of a specific inhibitor, such as ouabain, which blocks the Na+/K+-ATPase. The difference between the total activity and the ouabain-insensitive activity represents the specific Na+/K+-ATPase activity.[8][9] The liberated inorganic phosphate is then detected colorimetrically. This assay measures the end-product of the reaction, and the amount of colored product formed is directly proportional to the enzyme's activity. Potential inhibitors are screened by their ability to reduce the amount of Pi generated.
Na+/K+-ATPase Pumping Cycle
The following diagram illustrates the key conformational states and transport steps of the Na+/K+-ATPase pump, which is the target of inhibitory compounds.
Caption: The Post-Albers cycle of the Na+/K+-ATPase pump.
Experimental Workflow
The overall workflow for screening potential inhibitors is depicted below. It follows a logical progression from reagent preparation and reaction setup to data acquisition and analysis.
References
- 1. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 4. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 5. scbt.com [scbt.com]
- 6. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Na+,K+-ATPase with Disrupted Na+ Binding Sites I and III Binds Na+ with Increased Affinity at Site II and Undergoes Na+-Activated Phosphorylation with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Na+/K+-ATPase in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their electrochemical gradients, a process crucial for maintaining cell volume, electrical excitability, and driving secondary active transport. The Xenopus laevis oocyte is a powerful and widely used heterologous expression system for studying the structure-function relationship, regulation, and pharmacology of the Na+/K+-ATPase.[1][2][3] Its large size facilitates microinjection of cRNA and subsequent electrophysiological measurements, making it an ideal model for detailed characterization of this ion pump.[1]
These application notes provide a comprehensive overview and detailed protocols for the functional expression and analysis of Na+/K+-ATPase in Xenopus oocytes using two-electrode voltage clamp (TEVC) and atomic absorption spectrophotometry (AAS).
Core Concepts and Methodologies
Studying the Na+/K+-ATPase in Xenopus oocytes primarily involves two key stages:
-
Heterologous Expression: The oocytes are microinjected with complementary RNA (cRNA) encoding the α and β subunits of the Na+/K+-ATPase.[4][5] The oocyte's translational machinery then synthesizes and correctly inserts the functional pump into the plasma membrane.[6] This allows for the study of specific isoforms, mutants, or chimeric proteins to elucidate the roles of different domains and residues.[2][7]
-
Functional Characterization: Once expressed, the activity of the pump can be assessed using several techniques:
-
Two-Electrode Voltage Clamp (TEVC): As the Na+/K+-ATPase is electrogenic (transporting 3 Na+ ions out for every 2 K+ ions in), it generates a small net outward current.[2][8] TEVC allows for the direct measurement of this pump current under controlled membrane potential, enabling detailed kinetic analysis of ion transport and its voltage dependence.[4][8][9]
-
Atomic Absorption Spectrophotometry (AAS): This method provides a sensitive alternative to radioisotope assays for measuring cation transport.[4][10] By incubating oocytes in a solution containing a K+ congener like Rubidium (Rb+), the subsequent intracellular accumulation of Rb+ can be precisely quantified in single oocyte homogenates.[4] This is particularly useful for complex kinetic studies and can be combined with TEVC.[4]
-
Experimental Workflow and Signaling Pathway
The general workflow for studying the Na+/K+-ATPase in Xenopus oocytes is depicted below, followed by a diagram of the pump's simplified reaction cycle.
Caption: Experimental workflow for Na+/K+-ATPase studies in Xenopus oocytes.
Caption: Simplified Post-Albers reaction cycle of the Na+/K+-ATPase.
Detailed Protocols
Protocol 1: Preparation and cRNA Injection of Xenopus Oocytes
-
Oocyte Harvesting and Defolliculation:
-
Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary.
-
Isolate Stage V-VI oocytes.
-
To remove the follicular layer, incubate the oocytes in a Ca2+-free solution containing collagenase (1 mg/ml) for 1-2 hours with gentle agitation.[11]
-
Wash the oocytes thoroughly with ND96 solution (see Table 2) and manually select healthy oocytes.
-
-
cRNA Preparation:
-
cRNA Microinjection:
-
Premix the α and β subunit cRNAs, typically in a 1:1 or 5:1 molar ratio (α:β).[4][5]
-
Using a nanoinjector, inject approximately 50 nl of the cRNA solution into the cytoplasm of each oocyte.[4][5][11] The total amount of injected cRNA can range from a few nanograms to 30 ng, depending on the desired expression level.[4]
-
Incubate the injected oocytes at 16-18°C for 3-5 days in ND96 solution supplemented with antibiotics to allow for protein expression.[3][5]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Measurements
-
Setup and Oocyte Impalement:
-
Measuring Na+/K+-Pump Current:
-
To maximize pump activity, oocytes are often Na+-loaded prior to recording by incubation in a K+-free solution.[13][14]
-
Clamp the oocyte membrane potential at a holding potential, typically between -30 mV and -60 mV.[14][15]
-
The pump current is identified as the outward current induced by the application of extracellular K+.[13][14] This K+-activated current should be sensitive to the specific Na+/K+-ATPase inhibitor, ouabain (B1677812).[13]
-
To determine the current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -150 mV to +30 mV) and measure the steady-state current at each potential.[15] The difference in current before and after K+ application (or before and after ouabain application) represents the pump current.[13]
-
Protocol 3: Cation Transport Measurement by Atomic Absorption Spectrophotometry (AAS)
-
Preparation of Oocytes:
-
Express the Na+/K+-ATPase as described in Protocol 1.
-
To block the endogenous Xenopus Na+/K+-ATPase, pre-incubate the oocytes in a solution containing a low concentration of ouabain (e.g., 100 µM) for 15 minutes, if studying an ouabain-resistant isoform.[4]
-
Elevate the intracellular Na+ concentration by incubating oocytes in a Na+-loading buffer on ice.[4]
-
-
Cation Uptake Assay:
-
Initiate the transport assay by transferring individual or groups of oocytes to a flux solution containing a defined concentration of Rb+ (as a K+ surrogate) for a fixed time and temperature.[10]
-
Stop the uptake by rapidly washing the oocytes with ice-cold, Rb+-free solution.
-
-
Sample Preparation and Measurement:
Data Presentation
Quantitative data from these experiments are crucial for comparing different Na+/K+-ATPase isoforms, mutants, or the effects of pharmacological agents. The following tables provide examples of typical parameters and solution compositions.
Table 1: Typical Experimental Parameters for Na+/K+-ATPase Studies in Xenopus Oocytes
| Parameter | Typical Value/Range | Reference(s) |
| cRNA Injection | ||
| Injected Volume | ~50 nl | [4][5][11] |
| α-subunit cRNA amount | 7 - 25 ng | [4][14] |
| β-subunit cRNA amount | 1 - 5 ng | [4][14] |
| α:β cRNA Ratio (molar) | 1:1 to 5:1 | [4][5] |
| Incubation Time | 3 - 5 days | [5] |
| Incubation Temperature | 16 - 18 °C | [3] |
| TEVC Recordings | ||
| Holding Potential | -30 to -60 mV | [14][15] |
| K+ concentration for activation | 5 - 10 mM | [13] |
| Typical Pump Current | 100 - 250 nA | [4][13] |
| Ouabain Concentration (for inhibition) | 1 - 2 mM | [13] |
| AAS Measurements | ||
| Na+ Loading Incubation | 45 min on ice | [4] |
| Endogenous Pump Inhibition (Ouabain) | 100 µM for 15 min | [4] |
Table 2: Composition of Commonly Used Solutions
| Solution | Component | Concentration (mM) |
| ND96 (Standard Oocyte Medium) | NaCl | 96 |
| KCl | 2 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1 | |
| HEPES | 5 | |
| pH | 7.4 - 7.6 | |
| Na+ Loading Buffer | NaCl | 110 |
| Na-citrate | 2.5 | |
| MOPS | 2.5 | |
| TRIS | 2.5 | |
| pH | 7.4 | |
| Post Loading Buffer (PLB) | NaCl | 100 |
| CaCl₂ | 1 | |
| BaCl₂ | 5 | |
| NiCl₂ | 5 | |
| MOPS | 2.5 | |
| TRIS | 2.5 | |
| pH | 7.4 | |
| K+-free Solution (for pump current) | NaCl | 92.4 |
| MgCl₂ | 0.82 | |
| BaCl₂ | 5 | |
| CaCl₂ | 0.41 | |
| TEA-Cl | 10 | |
| HEPES | 10 | |
| pH | 7.4 |
Note: Solution compositions can vary between labs. BaCl₂ and NiCl₂ are often included to block endogenous K+ and Ca2+-activated channels. TEA (Tetraethylammonium) is used to block K+ channels.[4][14]
Applications in Research and Drug Development
-
Structure-Function Analysis: By expressing mutated Na+/K+-ATPase subunits, researchers can investigate the roles of specific amino acid residues in ion binding, occlusion, and conformational changes.[2][16]
-
Pharmacology and Drug Screening: The Xenopus oocyte system is ideal for characterizing the mechanism of action of known inhibitors (e.g., cardiac glycosides like ouabain) and for screening novel compounds that modulate pump activity.[5][14]
-
Disease Modeling: Mutations in the Na+/K+-ATPase are linked to various human diseases, such as familial hemiplegic migraine.[16] The oocyte expression system allows for the functional characterization of these disease-causing mutations to understand their pathogenic mechanisms.[2][16]
-
Isoform-Specific Characterization: Different isoforms of the Na+/K+-ATPase subunits exhibit distinct kinetic properties and tissue distribution.[13] The oocyte system enables the functional comparison of these isoforms in a controlled environment.[13]
References
- 1. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of Na,K-ATPases Expressed in Xenopus laevis Oocytes Using Two-Electrode Voltage Clamping. (2016) | Florian Hilbers | 4 Citations [scispace.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring Cation Transport by Na,K- and H,K-ATPase in Xenopus Oocytes by Atomic Absorption Spectrophotometry: An Alternative to Radioisotope Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Expression of (Na, K) ATPase/Ca-ATPase chimeric proteins in Xenopus oocytes revealed that the COOH-terminal one-third of the (Na, K) ATPase alpha-subunit is involved in assembly with the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of Na,K-ATPases Expressed in Xenopus laevis Oocytes Using Two-Electrode Voltage Clamping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Heterologous expression of the Na+,K+-ATPase γ subunit in Xenopus oocytes induces an endogenous, voltage-gated large diameter pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 13. Functional differences between α subunit isoforms of the rat Na,K-ATPase expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. wjgnet.com [wjgnet.com]
Techniques for Measuring Intracellular Sodium and Potassium Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular sodium ([Na⁺]i) and potassium ([K⁺]i) concentrations is fundamental to understanding a vast array of cellular processes, from nerve impulse transmission and muscle contraction to cell volume regulation and apoptosis. Dysregulation of these ion gradients is implicated in numerous pathological conditions, making the accurate quantification of intracellular Na⁺ and K⁺ a critical aspect of biomedical research and drug development.
These application notes provide a comprehensive overview of key techniques for measuring intracellular sodium and potassium concentrations. We will delve into the principles, advantages, and limitations of each method, and provide detailed protocols to guide your experimental design. The techniques covered include:
-
Fluorescent Indicators: Non-invasive, real-time measurements in living cells.
-
Ion-Selective Microelectrodes (ISMEs): Direct, real-time measurement of ion activity in single cells.
-
Flame Photometry: A destructive method for determining total elemental concentration in a cell population.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive destructive method for elemental analysis.
I. Fluorescent Indicators for Intracellular Ion Measurement
Fluorescent indicators are powerful tools for the non-invasive, real-time measurement of [Na⁺]i and [K⁺]i in living cells, offering excellent spatial and temporal resolution.[1] These small molecules exhibit a change in their fluorescent properties upon binding to their target ion, allowing for the quantification of ion concentrations using fluorescence microscopy, flow cytometry, or microplate readers.[2][3]
Principle of Operation
Fluorescent ion indicators are typically composed of a fluorophore linked to an ion-binding moiety (a chelator). When the chelator binds to its target ion, it induces a conformational change in the molecule that alters the electronic structure of the fluorophore. This change manifests as a shift in the excitation or emission wavelength, or a change in fluorescence intensity.[4] For ratiometric dyes, the ratio of fluorescence intensities at two different wavelengths is used to determine the ion concentration, which has the advantage of minimizing effects of uneven dye loading, photobleaching, and cell volume changes.[5]
Commonly Used Fluorescent Indicators
A variety of fluorescent indicators are available for measuring intracellular sodium and potassium, each with distinct spectral properties, affinities, and selectivities.
| Indicator | Target Ion | Excitation (nm) | Emission (nm) | Kd (in vitro) | Selectivity (over competing ion) | Ratiometric |
| SBFI | Na⁺ | ~340 / ~380 | ~505 | ~11.3 mM (in 135 mM K⁺)[1] | ~18-fold over K⁺[1] | Yes |
| Sodium Green | Na⁺ | ~492 | ~516 | ~21 mM (in 135 mM K⁺)[1][6] | ~41-fold over K⁺[1][6] | No |
| CoroNa Green | Na⁺ | ~492 | ~516 | High Kd, suitable for large transients[7] | ~4-fold over K⁺[7] | No |
| ANG-2 | Na⁺ | ~525 | ~545 | - | - | No |
| PBFI | K⁺ | ~340 / ~380 | ~505 | ~44 mM (in 135 mM Na⁺)[1] | ~1.5-fold over Na⁺[1] | Yes |
Kd values can be significantly different in situ and should be determined empirically for the specific cell type and experimental conditions.
Experimental Protocol: Measurement of [Na⁺]i using SBFI-AM
This protocol describes the use of the ratiometric sodium indicator SBFI-AM for measuring intracellular sodium concentrations in cultured cells using fluorescence microscopy.
Materials:
-
SBFI-AM (Sodium-binding benzofuran (B130515) isophthalate (B1238265), acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer
-
Calibration buffers with varying Na⁺ concentrations (0-150 mM), with K⁺ adjusted to maintain constant ionic strength.
-
Ionophores for calibration (e.g., Gramicidin (B1672133), Monensin)
-
Cultured cells on coverslips or in imaging chambers
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
(Optional) Prepare a 100-250 mM stock solution of Probenecid in 1 M NaOH.
-
-
Cell Loading:
-
Prepare a loading solution by diluting the SBFI-AM stock solution to a final concentration of 5-10 µM in serum-free physiological buffer.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.05% to aid in dye solubilization.
-
(Optional) Add Probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion by organic anion transporters.[7]
-
Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging.
-
-
Fluorescence Imaging:
-
Mount the coverslip with dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at ~340 nm and ~380 nm and collect the emitted fluorescence at ~505 nm.[4]
-
Acquire images at a suitable frame rate to capture the dynamics of [Na⁺]i changes.
-
-
In Situ Calibration:
-
At the end of the experiment, perform an in situ calibration to convert the fluorescence ratios to absolute [Na⁺]i values.
-
Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM) where the K⁺ concentration is adjusted to maintain a constant ionic strength (e.g., [Na⁺] + [K⁺] = 150 mM).
-
Add a combination of ionophores such as gramicidin (a Na⁺/K⁺/H⁺ ionophore) and monensin (B1676710) (a Na⁺/H⁺ exchanger) to the calibration buffers to equilibrate the intracellular and extracellular Na⁺ concentrations.[8]
-
Sequentially perfuse the cells with the calibration buffers and record the corresponding fluorescence ratios at each Na⁺ concentration.
-
Plot the 340/380 nm fluorescence ratio as a function of [Na⁺] to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in your experiment.
-
Use the calibration curve to convert the experimental fluorescence ratios into intracellular Na⁺ concentrations.
-
Diagram of the Workflow for Fluorescent Indicator Measurement:
Caption: Workflow for measuring intracellular sodium with the fluorescent indicator SBFI.
II. Ion-Selective Microelectrodes (ISMEs)
Ion-selective microelectrodes (ISMEs) are a powerful technique for the direct and real-time measurement of intracellular ion activity, which is the thermodynamically effective concentration of an ion.[9] This method involves impaling a single cell with a microelectrode that has a tip containing a liquid membrane highly selective for a specific ion.
Principle of Operation
An ISME consists of a glass micropipette with a very fine tip (typically <1 µm in diameter) filled with a liquid ion-exchanger (ionophore) that is selective for the ion of interest (e.g., valinomycin (B1682140) for K⁺).[4][10] This ionophore-containing liquid membrane separates the internal filling solution of the electrode from the intracellular environment. A potential difference develops across this membrane that is proportional to the logarithm of the ion's activity in the cytosol, as described by the Nernst equation. By measuring this potential difference relative to a reference electrode, the intracellular ion activity can be determined.[10] To obtain the intracellular ion activity, the simultaneously measured membrane potential must be subtracted from the potential recorded by the ISME. This is often achieved by using double- or triple-barreled microelectrodes, where one barrel serves as the reference electrode to measure the membrane potential.[11]
Diagram of a Double-Barreled Ion-Selective Microelectrode:
Caption: Principle of a double-barreled ISME for intracellular potassium measurement.
Experimental Protocol: Measurement of [K⁺]i using a K⁺-Selective Microelectrode
This protocol provides a general outline for fabricating and using a K⁺-selective microelectrode.
Materials:
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Silanizing solution (e.g., dichlorodimethylsilane)
-
K⁺-selective liquid ion-exchanger (e.g., valinomycin-based cocktail)
-
Back-filling solution (e.g., 100 mM KCl)
-
Calibration solutions with known K⁺ activities
-
Micromanipulator and amplifier system
-
Faraday cage to shield from electrical noise
Procedure:
-
Microelectrode Fabrication:
-
Pull borosilicate glass capillaries to a fine tip (< 1 µm) using a microelectrode puller.
-
Silanize the inside of the pulled microelectrodes to make the glass surface hydrophobic. This is crucial for retaining the liquid ion-exchanger at the tip.
-
Bake the silanized electrodes to cure the silane (B1218182) coat.
-
-
Filling the Microelectrode:
-
Back-fill the reference barrel with a reference electrolyte (e.g., 3 M KCl).
-
Introduce a small amount of the K⁺-selective liquid ion-exchanger into the tip of the ion-selective barrel.
-
Back-fill the ion-selective barrel with a solution containing a known concentration of the ion of interest (e.g., 100 mM KCl).
-
-
Calibration:
-
Calibrate the K⁺-selective microelectrode by immersing its tip in a series of solutions with known K⁺ activities.
-
Record the potential difference at each concentration.
-
Plot the electrode potential against the logarithm of the K⁺ activity. The slope of this calibration curve should be close to the Nernstian ideal of ~58 mV per tenfold change in K⁺ activity at room temperature.[10]
-
-
Intracellular Measurement:
-
Place the cell or tissue preparation in a recording chamber on the microscope stage.
-
Using a micromanipulator, carefully impale a single cell with the double-barreled microelectrode.
-
Simultaneously record the potential from both the ion-selective and the reference barrels.
-
The difference between the two potentials gives the potential related to the intracellular K⁺ activity.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured potential difference into intracellular K⁺ activity.
-
III. Flame Photometry
Flame photometry is a destructive technique that measures the total concentration of certain metal ions, including sodium and potassium, in a sample.[12] It is a form of atomic emission spectroscopy and is relatively simple and inexpensive.
Principle of Operation
A solution containing the sample is aspirated into a flame, where the heat causes the solvent to evaporate and the salts to dissociate into their constituent atoms. The thermal energy of the flame excites a fraction of these atoms to higher energy levels. When the excited atoms return to their ground state, they emit light at characteristic wavelengths (e.g., 589 nm for sodium and 766 nm for potassium). The intensity of the emitted light is proportional to the concentration of the element in the sample.[12]
Diagram of the Principle of Flame Photometry:
Caption: The basic principle of flame photometry for Na⁺ and K⁺ analysis.
Experimental Protocol: Measurement of Total Cellular Na⁺ and K⁺ by Flame Photometry
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., deionized water with a non-ionic detergent, or acid digestion)
-
High-purity nitric acid (for acid digestion)
-
Standard solutions of NaCl and KCl of known concentrations
-
Flame photometer
Procedure:
-
Sample Preparation:
-
Harvest a known number or mass of cells.
-
Wash the cells multiple times with ice-cold PBS to remove extracellular ions.
-
Lyse the cells to release the intracellular contents. This can be achieved by:
-
Osmotic Lysis: Resuspending the cell pellet in a hypotonic solution (e.g., deionized water).
-
Detergent Lysis: Using a non-ionic detergent to disrupt the cell membrane.
-
Acid Digestion: Treating the cell pellet with a strong acid (e.g., nitric acid) and heating to digest all organic matter.[13][14] This method is more rigorous and ensures all ions are solubilized.
-
-
Centrifuge the lysate to remove cellular debris.
-
Collect the supernatant containing the intracellular ions.
-
Dilute the supernatant to a concentration range that is linear for the flame photometer.
-
-
Calibration:
-
Prepare a series of standard solutions of NaCl and KCl with known concentrations.
-
Generate a calibration curve by measuring the emission intensity of each standard solution.
-
-
Measurement:
-
Aspirate the prepared sample into the flame photometer.
-
Record the emission intensities for sodium and potassium.
-
-
Data Analysis:
-
Use the calibration curves to determine the concentration of Na⁺ and K⁺ in the sample.
-
Normalize the ion concentration to the initial number of cells or the total protein content of the lysate to express the results as intracellular concentration.
-
IV. Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is another highly sensitive destructive method for elemental analysis, including sodium and potassium. It measures the absorption of light by free atoms in the gaseous state.
Principle of Operation
Similar to flame photometry, a liquid sample is introduced into a flame or a graphite (B72142) furnace to be atomized. A light source, typically a hollow cathode lamp containing the element of interest, emits light at a specific wavelength that can be absorbed by the ground-state atoms of that element in the flame. The amount of light absorbed is proportional to the concentration of the element in the sample.[15]
Experimental Protocol
The sample preparation for AAS is very similar to that for flame photometry, involving cell harvesting, washing, and lysis/digestion to obtain a clear solution of intracellular ions. The subsequent measurement involves aspirating the sample into the AAS instrument and measuring the absorbance at the characteristic wavelength for sodium (589.0 nm) and potassium (766.5 nm).[16] Calibration is performed using standard solutions of known concentrations.
V. Comparison of Techniques
| Feature | Fluorescent Indicators | Ion-Selective Microelectrodes | Flame Photometry | Atomic Absorption Spectroscopy |
| Measurement Type | Intracellular ion concentration (free) | Intracellular ion activity (free) | Total elemental concentration (bound + free) | Total elemental concentration (bound + free) |
| Sample Type | Live cells (single or population) | Live single cells | Lysed cell population | Lysed cell population |
| Temporal Resolution | Milliseconds to seconds | Seconds | Not applicable (static measurement) | Not applicable (static measurement) |
| Spatial Resolution | Subcellular | Single point within a cell | Average of cell population | Average of cell population |
| Invasiveness | Minimally invasive | Highly invasive | Destructive | Destructive |
| Advantages | - Real-time measurements- High spatial and temporal resolution- Can be used in high-throughput screening[7] | - Direct measurement of ion activity- High sensitivity- Continuous long-term measurements[9] | - Simple and inexpensive- Well-established method | - High sensitivity and specificity- Can analyze a wide range of elements |
| Limitations | - Potential for dye compartmentalization, leakage, and phototoxicity- Calibration can be complex- Some dyes have limited selectivity[3] | - Technically challenging- Only applicable to larger cells- Measures at a single point[9] | - Destructive to the sample- Measures total, not free, ion concentration- Prone to matrix interferences[17] | - Destructive to the sample- Measures total, not free, ion concentration- Requires specialized equipment |
VI. Conclusion
The choice of technique for measuring intracellular sodium and potassium concentrations depends on the specific research question, the cell type, and the available resources. Fluorescent indicators are ideal for studying the dynamics of free ion concentrations in living cells with high spatial and temporal resolution. Ion-selective microelectrodes provide a direct measure of ion activity in single cells but are technically demanding. Flame photometry and atomic absorption spectroscopy are robust methods for determining the total elemental concentration in a cell population, although they are destructive and do not provide information on the free, active ion pool. By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate method to obtain accurate and meaningful data for their studies in cellular physiology and drug discovery.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.horiba.com [static.horiba.com]
- 4. novapublishers.com [novapublishers.com]
- 5. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 6. mrclab.com [mrclab.com]
- 7. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Use of Ion-Selective Microelectrodes and Fluorescent Probes to Measure" by Francisco J. Alvarez-Leefmans, Julio Altamirano et al. [corescholar.libraries.wright.edu]
- 12. Flame Photometer: Principle, Working Procedure and Applications | Study&Score [studyandscore.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Whole cell fluorescence reading Ex485nm/Em530nm with plate reader (SOP ID: 0004) - www.miami-project.eu [miami-project.eu]
- 17. pharmacyconcepts.in [pharmacyconcepts.in]
Application Notes and Protocols: Creating a Genetic Knockout Mouse Model for a Specific Na+/K+-ATPase Subunit
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane ion pump found in all animal cells.[1][2] It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane, establishing the electrochemical gradients essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[1][3] The pump is a heterodimeric protein composed of a catalytic α subunit and a regulatory β subunit.[2] Mammals express four distinct α subunit isoforms (α1, α2, α3, α4) and three β subunit isoforms (β1, β2, β3), each with unique tissue distribution and regulatory properties.[2][3]
Mutations in the genes encoding these subunits have been linked to a variety of human diseases, including neurological disorders like Familial Hemiplegic Migraine type 2 (FHM2) and Alternating Hemiplegia of Childhood (AHC).[4][5][6] Consequently, the development of genetic knockout mouse models for specific Na+/K+-ATPase subunits is a critical tool for investigating the in vivo function of these subunits, understanding disease pathogenesis, and for the preclinical evaluation of novel therapeutic agents.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of a knockout mouse model for a specific Na+/K+-ATPase subunit using contemporary gene-editing technologies.
Strategic Planning and Design
The initial and most critical phase in generating a knockout mouse is meticulous planning. The choice of gene-editing technology and the design of the targeting strategy will significantly impact the project's timeline and success.
Choice of Gene-Editing Technology
Two primary technologies are widely used for creating knockout mice: Homologous Recombination (HR) in embryonic stem (ES) cells and CRISPR/Cas9.[9]
| Technology | Advantages | Disadvantages |
| Homologous Recombination in ES Cells | Gold standard for complex genetic modifications (e.g., conditional knockouts, large insertions).[7][9] High fidelity. | Time-consuming and labor-intensive.[10] Lower efficiency compared to CRISPR/Cas9.[11] |
| CRISPR/Cas9 | Rapid, efficient, and cost-effective for generating simple knockouts.[10][12] Allows for multiplexed gene editing.[13] | Potential for off-target mutations.[9] May be less efficient for large insertions. |
For a straightforward knockout of a Na+/K+-ATPase subunit, CRISPR/Cas9 is often the preferred method due to its speed and efficiency.[12] However, if a conditional knockout (e.g., tissue-specific or inducible) is desired, homologous recombination remains a robust option.[7]
Targeting Strategy
A successful targeting strategy aims to completely abolish the function of the target gene. For Na+/K+-ATPase subunits, this can be achieved by:
-
Frameshift mutation: Introducing a small insertion or deletion (indel) in an early exon to cause a frameshift, leading to a premature stop codon and a non-functional truncated protein.[10][12]
-
Exon deletion: Removing one or more critical exons that encode essential functional domains of the protein.
-
Whole gene deletion: Excising the entire coding sequence of the gene.
It is crucial to consider the potential for embryonic lethality, as homozygous knockout of some Na+/K+-ATPase subunits can be fatal.[2][4][14] In such cases, generating a conditional knockout model or studying heterozygous mice is necessary.
Experimental Protocols
Protocol 1: Generating a Knockout Mouse using CRISPR/Cas9
This protocol outlines the key steps for creating a knockout mouse by microinjecting CRISPR/Cas9 components into zygotes.[12]
3.1.1 Materials
-
Cas9 nuclease (protein or mRNA)
-
Synthetic single guide RNA (sgRNA) targeting the Na+/K+-ATPase subunit of interest
-
Fertilized mouse zygotes
-
M2 and KSOM media
-
Microinjection station
-
Pseudopregnant female mice
3.1.2 Method
-
sgRNA Design and Synthesis:
-
Design two to three sgRNAs targeting an early exon of the Na+/K+-ATPase subunit gene using online design tools. Ensure high on-target scores and low off-target predictions.
-
Synthesize the sgRNAs in vitro.
-
-
Preparation of Microinjection Mix:
-
Prepare a microinjection buffer containing Cas9 protein (e.g., 100 ng/µL) and sgRNA (e.g., 50 ng/µL).
-
-
Zygote Microinjection:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.[12]
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
-
Generation of Founder Mice:
-
Allow the surrogate mothers to carry the embryos to term. The resulting offspring are the founder (F0) generation.
-
Protocol 2: Generating a Knockout Mouse using Homologous Recombination
This protocol provides a general workflow for creating a knockout mouse via homologous recombination in ES cells.[15][16]
3.2.1 Materials
-
Targeting vector containing homology arms, a selection cassette (e.g., Neomycin resistance), and the desired genetic modification.
-
Mouse embryonic stem (ES) cells
-
ES cell culture reagents
-
Electroporator
-
Blastocysts
-
Pseudopregnant female mice
3.2.2 Method
-
Targeting Vector Construction:
-
Design and construct a targeting vector with 5' and 3' homology arms (typically 3-5 kb each) flanking the region of the Na+/K+-ATPase subunit gene to be deleted.[16]
-
Insert a positive selection cassette (e.g., NeoR) to replace the deleted genomic region.
-
-
ES Cell Transfection and Selection:
-
Electroporate the targeting vector into ES cells.[16]
-
Culture the ES cells in the presence of a selection agent (e.g., G418 for NeoR) to select for cells that have incorporated the vector.
-
-
Screening for Homologous Recombinants:
-
Screen the resistant ES cell clones by PCR and Southern blotting to identify those with the correctly targeted allele.
-
-
Blastocyst Injection:
-
Inject the correctly targeted ES cells into mouse blastocysts.[15]
-
-
Generation of Chimeric Mice:
-
Transfer the injected blastocysts into the uteri of pseudopregnant female mice.
-
The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
-
Germline Transmission:
-
Breed the chimeric mice with wild-type mice to determine if the targeted allele has been transmitted through the germline.[17]
-
Genotyping and Validation
Accurate genotyping is essential to identify mice carrying the desired genetic modification.
Protocol 3: PCR-Based Genotyping
4.1.1 Materials
-
Genomic DNA isolated from tail biopsies or ear punches
-
PCR primers specific for the wild-type and knockout alleles
-
Taq DNA polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis system
4.1.2 Method
-
DNA Extraction:
-
PCR Amplification:
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a reverse primer within the selection cassette (for the knockout allele).
-
Perform PCR using a three-primer mix to simultaneously amplify the wild-type and knockout alleles.
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose gel. The band sizes will distinguish between wild-type, heterozygous, and homozygous knockout mice.
-
Protocol 4: Validation of Protein Knockout by Western Blotting
4.2.1 Materials
-
Protein lysates from tissues of wild-type, heterozygous, and knockout mice
-
Primary antibody specific to the targeted Na+/K+-ATPase subunit
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting apparatus
4.2.2 Method
-
Protein Extraction and Quantification:
-
Homogenize tissues in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with the primary antibody against the Na+/K+-ATPase subunit, followed by the HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate. The absence of a band in the knockout sample confirms the successful ablation of protein expression.
-
Phenotypic Analysis
A thorough phenotypic analysis is crucial to understand the physiological consequences of knocking out a specific Na+/K+-ATPase subunit.
Recommended Phenotyping Assays
| Phenotypic Domain | Recommended Assays | Rationale |
| General Health | Body weight, survival analysis, gross morphology, basic blood chemistry. | To assess overall health and identify any overt abnormalities. |
| Neurological Function | Open field test, rotarod, beam walk, wire hang test, fear conditioning.[4][20][21] | To evaluate motor coordination, balance, anxiety, and learning and memory, as Na+/K+-ATPase is critical for neuronal function.[3] |
| Cardiovascular Function | Electrocardiogram (ECG), blood pressure measurement. | To assess cardiac function, as Na+/K+-ATPase plays a key role in cardiomyocytes. |
| Metabolic Function | Glucose tolerance test, insulin (B600854) tolerance test. | To investigate any alterations in glucose homeostasis. |
| Tissue-Specific Analysis | Histopathology of relevant organs (e.g., brain, heart, kidney). | To identify any cellular or structural abnormalities. |
| Biochemical Assays | Measurement of Na+/K+-ATPase activity in tissue homogenates.[20][22] | To directly quantify the reduction in pump activity. |
Visualizations
Caption: Workflow for generating a knockout mouse model.
Caption: CRISPR/Cas9 mechanism for gene knockout.
Caption: Role of Na+/K+-ATPase in cellular function.
References
- 1. A real-time PCR method to genotype mutant mouse models with altered affinity for cardiotonic steroids on the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the Pathology of the α2-Na+/K+-ATPase in Neurological Disorders; Lessons from Animal Models [frontiersin.org]
- 3. Insights into the Pathology of the α3 Na+/K+-ATPase Ion Pump in Neurological Disorders; Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Pathology of the α2-Na+/K+-ATPase in Neurological Disorders; Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Homologous Recombination | A strong gene-targeting solution | genOway [genoway.com]
- 8. Knockout Mice | Function, Strategies & Drawbacks - Video | Study.com [study.com]
- 9. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 10. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockins and Knockouts | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 16. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Na,K-ATPase Subunit β1 knock-in Prevents Lethality of β2 Deficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genotyping FAQ | The Jackson Laboratory [jax.org]
- 19. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenotype Distinctions in Mice Deficient in the Neuron-Specific α3 Subunit of Na,K-ATPase: Atp1a3tm1Ling/+ and Atp1a3+/D801Y - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenotype Distinctions in Mice Deficient in the Neuron-Specific α3 Subunit of Na,K-ATPase: Atp1a 3tm1Ling/+ and Atp1a3 +/D801Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eneuro.org [eneuro.org]
Application Notes and Protocols for Determining Pump Activity Using Radioisotope Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane pumps are integral proteins that actively transport ions and small molecules across cellular membranes, a process vital for maintaining cellular homeostasis, signaling, and nutrient uptake. The dysregulation of these pumps is implicated in numerous diseases, making them critical targets for drug discovery and development. Radioisotope flux assays are a robust and sensitive method for directly measuring the transport activity of these pumps. This document provides detailed application notes and protocols for determining the activity of various membrane pumps using radioisotope flux assays.
Radioisotope flux assays offer a direct measure of transport function by tracing the movement of a radiolabeled substrate across a membrane. This technique is highly sensitive, allowing for the detection of low levels of transport activity, and can be adapted to various experimental systems, including whole cells, isolated membrane vesicles, and reconstituted proteoliposomes.
Principle of Radioisotope Flux Assays
Radioisotope flux assays are based on the principle of measuring the time-dependent movement of a radiolabeled substrate from a donor compartment to an acceptor compartment. In the context of membrane pumps, this typically involves measuring the uptake of a radiolabeled ion or molecule into cells or membrane vesicles (influx assay) or its release from pre-loaded cells or vesicles (efflux assay). The rate of this movement is directly proportional to the activity of the transporter pump. By comparing the flux in the presence and absence of specific inhibitors, the component of transport mediated by the pump of interest can be determined.
Featured Assays and Protocols
This document provides detailed protocols for the following key radioisotope flux assays:
-
⁸⁶Rb⁺ Uptake Assay for Na⁺/K⁺-ATPase Activity: A classic influx assay to measure the activity of the sodium-potassium pump.
-
³H-Ouabain Binding Assay for Na⁺/K⁺-ATPase Quantification: A binding assay to determine the number of active pump sites.
-
⁴⁵Ca²⁺ Uptake Assay for SERCA Pump Activity: An influx assay to measure the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase.
-
[³H]-Substrate Efflux Assay for P-glycoprotein (MDR1) Activity: An efflux assay to measure the function of the multidrug resistance transporter P-glycoprotein.
⁸⁶Rb⁺ Uptake Assay for Na⁺/K⁺-ATPase Activity
The Na⁺/K⁺-ATPase is a ubiquitous plasma membrane pump that establishes and maintains the electrochemical gradients of Na⁺ and K⁺ across the cell membrane. Its activity can be measured by monitoring the uptake of the potassium analog, Rubidium-86 (⁸⁶Rb⁺).
Experimental Workflow: ⁸⁶Rb⁺ Uptake Assay
Caption: Workflow for the ⁸⁶Rb⁺ uptake assay to measure Na⁺/K⁺-ATPase activity.
Detailed Protocol: ⁸⁶Rb⁺ Uptake Assay
Materials and Reagents:
-
Cells expressing Na⁺/K⁺-ATPase (e.g., HEK293, HeLa, or primary cell cultures)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2 CaCl₂, 25 HEPES, 6 glucose, pH 7.4)
-
⁸⁶RbCl (specific activity ~1-5 mCi/mg)
-
Ouabain (B1677812) (selective inhibitor of Na⁺/K⁺-ATPase)
-
Stop buffer (ice-cold KRH buffer)
-
Scintillation cocktail or 0.1 M NaOH
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with 200 µL of pre-warmed (37°C) KRH buffer.
-
-
Pre-incubation:
-
Add 100 µL of KRH buffer to each well.
-
For determining ouabain-sensitive uptake, add ouabain to a final concentration of 1 mM to a subset of wells. Add an equivalent volume of vehicle (e.g., water or DMSO) to the control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Uptake:
-
Prepare the uptake buffer by adding ⁸⁶RbCl to KRH buffer to a final activity of 1-2 µCi/mL.
-
Start the uptake by adding 100 µL of the ⁸⁶Rb⁺-containing uptake buffer to each well (total volume will be 200 µL).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 10-30 minutes). The optimal incubation time should be determined empirically to ensure linear uptake.
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer.
-
Immediately wash the cells three times with 200 µL of ice-cold stop buffer to remove extracellular ⁸⁶Rb⁺.
-
-
Cell Lysis and Scintillation Counting:
-
Add 200 µL of scintillation cocktail directly to each well, or lyse the cells with 100 µL of 0.1 M NaOH, and then transfer the lysate to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the radioactivity in each well or vial using a liquid scintillation counter.
-
Data Presentation and Analysis
Table 1: Example Data for ⁸⁶Rb⁺ Uptake Assay
| Condition | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
| Total Uptake (Control) | 15,234 | 14,987 | 15,521 | 15,247 |
| Non-specific Uptake (+ Ouabain) | 1,876 | 2,012 | 1,954 | 1,947 |
Calculation of Na⁺/K⁺-ATPase Activity:
-
Calculate the average Counts Per Minute (CPM) for both the total uptake (control) and non-specific uptake (+ ouabain) conditions.
-
Determine the ouabain-sensitive uptake:
-
Ouabain-sensitive uptake (CPM) = Average CPM (Total Uptake) - Average CPM (Non-specific Uptake)
-
In the example above: 15,247 CPM - 1,947 CPM = 13,300 CPM.
-
-
Convert CPM to pmol/min/mg protein:
-
First, determine the specific activity of the uptake buffer (CPM/pmol). This is done by counting a known volume of the uptake buffer and dividing by the known concentration of Rb⁺ (stable + radioactive).
-
Next, determine the protein concentration in each well (e.g., using a BCA assay on parallel wells).
-
Pump Activity (pmol/min/mg) = (Ouabain-sensitive uptake (CPM) / Specific Activity (CPM/pmol)) / (Incubation time (min) * Protein (mg))
-
³H-Ouabain Binding Assay for Na⁺/K⁺-ATPase Quantification
This assay measures the number of active Na⁺/K⁺-ATPase units by quantifying the specific binding of radiolabeled ouabain, a high-affinity inhibitor of the pump.
Experimental Workflow: ³H-Ouabain Binding Assay
Caption: Workflow for the ³H-ouabain binding assay.
Detailed Protocol: ³H-Ouabain Binding Assay
Materials and Reagents:
-
Cell membranes or whole cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
³H-Ouabain (specific activity ~15-30 Ci/mmol)
-
Unlabeled ouabain
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane/Cell Preparation: Prepare a suspension of cell membranes or whole cells in binding buffer.
-
Binding Reaction Setup:
-
In duplicate tubes, add a constant amount of membrane protein or cells (e.g., 50-100 µg).
-
For total binding, add ³H-ouabain at a concentration near its Kd (e.g., 10-50 nM).
-
For non-specific binding, add ³H-ouabain along with a high concentration of unlabeled ouabain (e.g., 1 mM).
-
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes to allow binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound ³H-ouabain.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data Presentation and Analysis
Table 2: Example Data for ³H-Ouabain Binding Assay
| Condition | Replicate 1 (DPM) | Replicate 2 (DPM) | Average DPM |
| Total Binding | 25,480 | 26,120 | 25,800 |
| Non-specific Binding | 3,210 | 3,350 | 3,280 |
Calculation of Specific Binding:
-
Calculate Specific Binding (DPM):
-
Specific Binding (DPM) = Average DPM (Total Binding) - Average DPM (Non-specific Binding)
-
In the example: 25,800 DPM - 3,280 DPM = 22,520 DPM.
-
-
Calculate the Number of Binding Sites (Bmax):
-
Convert specific binding (DPM) to moles of ouabain bound using the specific activity of the ³H-ouabain (DPM/mol).
-
Divide by the amount of protein used in the assay to get the number of binding sites per milligram of protein (mol/mg).
-
⁴⁵Ca²⁺ Uptake Assay for SERCA Pump Activity
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is responsible for pumping Ca²⁺ from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum. Its activity is measured by monitoring the uptake of radioactive calcium (⁴⁵Ca²⁺) into isolated microsomes.
Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay
References
Troubleshooting & Optimization
troubleshooting low Na+/K+-ATPase activity in cell lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Na+/K+-ATPase activity in cell lysates.
Troubleshooting Guide
Low or absent Na+/K+-ATPase activity can arise from various factors, from sample preparation to the assay conditions themselves. This guide provides a systematic approach to identifying and resolving common issues.
Question: I am observing very low or no Na+/K+-ATPase activity in my cell lysates. What are the potential causes and how can I troubleshoot this?
Answer:
Low Na+/K+-ATPase activity can be attributed to several factors throughout the experimental workflow. Below is a step-by-step troubleshooting guide to help you identify the issue.
Step 1: Verify Cell Lysis and Sample Preparation
Inadequate cell lysis or improper handling of the lysate can lead to significant loss of enzyme activity.
-
Lysis Method: The method used to disrupt the cells is critical. Hypotonic lysis has been shown to be advantageous over sonication for preserving Na+,K+-ATPase activity in leucocytes.[1] For adherent cells, scraping is recommended over trypsinization, as trypsin can digest the enzyme.[2]
-
Lysis Buffer Composition: The choice and concentration of detergent are crucial. While detergents like SDS and deoxycholate can unmask the enzyme and lead to high specific activity, they can also cause irreversible alterations in its kinetic properties.[4] Saponin (B1150181) has been reported to unmask the enzyme as effectively as SDS but with a lesser impact on its native kinetic properties.[4]
-
Recommendation: Optimize the detergent concentration. Different detergents like Tween-20, Triton X-100, and sodium deoxycholate can significantly increase enzyme activity in a concentration-dependent manner.[5][6] Start with a concentration range recommended in the literature and perform a titration to find the optimal concentration for your specific cell type.
-
-
Protease Inhibitors: Na+/K+-ATPase is susceptible to degradation by proteases released during cell lysis.
-
Recommendation: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the preparation process to minimize proteolytic degradation.[2]
-
-
Sample Storage: Lysates can lose activity if not stored properly.
Step 2: Evaluate Assay Conditions
The assay conditions must be optimal for the enzyme to function correctly.
-
Buffer Composition and pH: The concentration of ions and the pH of the assay buffer are critical.
-
Recommendation: For human leucocytes, optimal conditions were found to be: 50 mM Tris/HCl, 100 mM Na+, 15 mM K+, 5 mM ATP, 7 mM Mg2+, 1 mM EDTA, at pH 7.2 and 37°C.[1] Ensure your assay buffer composition is within the optimal range for your system.
-
-
ATP Concentration: ATP is the substrate for the enzyme. Low ATP concentrations will limit the reaction rate.
-
Recommendation: Ensure you are using a saturating concentration of ATP, typically in the millimolar range. However, be aware that very high concentrations of ATP can chelate Mg2+, which is an essential cofactor.[8]
-
-
Cofactor Concentration (Mg2+): Magnesium is an essential cofactor for Na+/K+-ATPase.
-
Recommendation: The concentration of Mg2+ should be optimized. A common concentration is 5-7 mM.[1]
-
-
Temperature and Incubation Time: The enzyme activity is temperature-dependent.
Step 3: Assess Reagent Quality and Controls
The quality of your reagents and the inclusion of proper controls are essential for interpreting your results.
-
Ouabain (B1677812) Inhibition: Ouabain is a specific inhibitor of Na+/K+-ATPase. A lack of inhibition suggests that the activity you are measuring is not from Na+/K+-ATPase.
-
Recommendation: Include a control with an optimal concentration of ouabain (maximal inhibition is often seen at 10-100 µmol/L).[1] The difference in activity between the samples with and without ouabain represents the specific Na+/K+-ATPase activity. If you see no difference, the activity is likely from other ATPases.
-
-
Phosphate (B84403) Contamination: The most common method for measuring ATPase activity is the detection of released inorganic phosphate (Pi). Contamination of your buffers or enzyme preparation with phosphate will lead to high background and inaccurate measurements.
-
ATP Stock Solution: ATP solutions can hydrolyze over time, leading to an accumulation of ADP and Pi.
-
Recommendation: Prepare fresh ATP solutions and store them at -20°C in small aliquots.
-
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: What is a typical range for Na+/K+-ATPase activity in cell lysates?
A1: The activity of Na+/K+-ATPase can vary significantly depending on the cell type and the method of measurement. For example, in healthy human leucocytes, the median enzyme activity has been reported as 186 µmol of Pi h⁻¹g⁻¹ of protein, with a range of 136-243 µmol of Pi h⁻¹g⁻¹ of protein.[1] It is crucial to consult the literature for expected values in your specific cell type or tissue.
Q2: How do I choose the right detergent for my cell lysis?
A2: The choice of detergent depends on the goal of your experiment. For simply measuring activity, a mild non-ionic detergent like Triton X-100 or a gentle permeabilizing agent like saponin is often a good starting point.[4][5][10] Stronger ionic detergents like SDS and deoxycholate can increase specific activity but may alter the enzyme's kinetic properties.[4] It is recommended to perform a detergent concentration curve to find the optimal concentration that maximizes activity without denaturing the enzyme.[5][6]
Q3: My total ATPase activity is high, but the ouabain-sensitive fraction is very low. What does this mean?
A3: This indicates that the majority of the ATP hydrolysis in your sample is due to other ATPases, not the Na+/K+-ATPase. Cells contain many different types of ATPases (e.g., mitochondrial F1F0-ATPase, Ca2+-ATPases, H+-ATPases). Ensure your cell fractionation protocol enriches for the plasma membrane where Na+/K+-ATPase is located. You can also try using inhibitors for other common ATPases (e.g., azide (B81097) to inhibit mitochondrial ATPase) to reduce the background activity.[11]
Q4: Can the solvent for ouabain affect the enzyme activity?
A4: Yes. Ethanol is often used as a solvent for ouabain, and it can have a dose-related inhibitory effect on Na+/K+-ATPase activity.[1] It is important to include a vehicle control in your experiment where you add the same amount of solvent without ouabain to a sample to account for any solvent-induced effects.
Q5: What are some common inhibitors and activators of Na+/K+-ATPase that I should be aware of?
A5:
-
Inhibitors: The most common and specific inhibitors are cardiac glycosides like ouabain and digoxin.[] Other inhibitors include bufalin (B1668032) and certain metal complexes.[13][14]
-
Activators: Some fatty acids, like oleic acid, can act as activators.[13] In some cell types and at very low concentrations, ouabain has been shown to stimulate Na+/K+-ATPase activity through complex signaling pathways.[15]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Cell Type/Source | Reference |
| Optimal pH | 7.2 | Human Leucocytes | [1] |
| Optimal Temperature | 37°C | Human Leucocytes | [1] |
| Na+ Concentration | 100 mM | Human Leucocytes | [1] |
| K+ Concentration | 15 mM | Human Leucocytes | [1] |
| ATP Concentration | 5 mM | Human Leucocytes | [1] |
| Mg2+ Concentration | 7 mM | Human Leucocytes | [1] |
| Ouabain Concentration for Maximal Inhibition | 10-100 µM | Human Leucocytes | [1] |
| Na+/K+-ATPase Activity | 136-243 µmol Pi h⁻¹g⁻¹ protein | Human Leucocytes | [1] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Na+/K+-ATPase Activity Assay
This protocol is a general guideline and may need optimization for different cell types.
-
Cell Harvesting:
-
Adherent Cells: Grow cells to 80-90% confluency. Wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). The volume of buffer will depend on the cell number and should be optimized.
-
Incubate on ice for 15-30 minutes to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice). Alternatively, sonicate the sample on ice using short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) at a low power setting.
-
-
Centrifugation:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the membrane fraction. For further enrichment of plasma membranes, a subsequent ultracentrifugation step may be required.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Storage:
-
Use the lysate immediately for the Na+/K+-ATPase activity assay or store it in aliquots at -80°C.
-
Protocol 2: Colorimetric Na+/K+-ATPase Activity Assay (Malachite Green-based)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reaction Setup:
-
Prepare a master mix of the reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA).
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total ATPase Activity: Add reaction buffer, cell lysate (containing a known amount of protein, e.g., 5-20 µg), and water to a final volume of 50 µl.
-
Ouabain-Insensitive Activity: Add reaction buffer, cell lysate, and ouabain (to a final concentration of 100 µM) and water to a final volume of 50 µl.
-
Blank: Add reaction buffer and water (no lysate) to a final volume of 50 µl.
-
-
-
Initiate Reaction:
-
Start the reaction by adding ATP to each well to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the assay.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding a malachite green-molybdate reagent according to the manufacturer's instructions. This reagent will react with the released Pi to produce a colored product.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of a phosphate standard.
-
Calculate the amount of Pi released in each well using the standard curve.
-
Na+/K+-ATPase activity = (Pi released in "Total Activity" well) - (Pi released in "Ouabain-Insensitive Activity" well).
-
Express the activity as µmol of Pi released per milligram of protein per hour.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Detergent effects of kinetic properties of (Na+ +K+)-ATPase from kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Detergents on Activity and Magnesium-Dependent Properties of Different Isoforms of Na+,K+-ATPase in the Crude Membrane Fraction of Rat Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Detergents on Activity and Magnesium-Dependent Properties of Different Isoforms of Na<sup>+</sup>,K<sup>+</sup>-ATPase in the Crude Membrane Fraction of Rat Cerebral Cortex - ProQuest [proquest.com]
- 7. biomol.com [biomol.com]
- 8. Factors influencing the onset of ouabain inhibition of Na,K-ATPase from guinea-pig myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effects of detergents on Na+ + K+-dependent ATPase activity in plasma-membrane fractions prepared from frog muscles. Studies of insulin action on Na+ and K+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Sodium-Potassium Pump Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for sodium-potassium pump (Na+/K+-ATPase) assays.
Troubleshooting Guide
This guide addresses common issues encountered during Na+/K+-ATPase assays in a question-and-answer format.
Question: Why am I observing low or no Na+/K+-ATPase activity?
Answer: Low or no enzyme activity can stem from several factors related to your assay buffer and protocol. Consider the following potential causes and solutions:
-
Suboptimal Ion Concentrations: The concentrations of Na+, K+, and Mg2+ are critical for enzyme activity. Ensure they are within the optimal range. High concentrations of these ions can also be inhibitory.[1][2][3][4][5]
-
Incorrect ATP Concentration: ATP is the substrate for the Na+/K+-ATPase. Ensure the concentration is sufficient for the duration of your assay without being inhibitory. High concentrations of ATP can chelate Mg2+, reducing the effective concentration of the essential Mg-ATP complex.[6]
-
Inappropriate pH: The Na+/K+-ATPase has an optimal pH range. Deviations from this range can significantly reduce enzyme activity.[7][8] The optimal pH is generally around 7.2-7.4.[7][9][10]
-
Enzyme Inactivation: Improper handling or storage of the enzyme preparation can lead to denaturation and loss of activity. Ensure samples are kept on ice and stored at -80°C for long-term use.[9][10]
-
Presence of Inhibitors: Contaminants in your sample or reagents, such as vanadate, can inhibit Na+/K+-ATPase activity.[9] The solvent used to dissolve inhibitors like ouabain (B1677812), such as ethanol, can also have a dose-dependent inhibitory effect.[10]
Question: My baseline (ouabain-insensitive) ATPase activity is very high. What can I do to reduce it?
Answer: High background activity can mask the specific Na+/K+-ATPase activity. Here are some strategies to minimize it:
-
Inhibit Other ATPases: Your sample may contain other ATPases that contribute to the background signal. The inclusion of inhibitors for these enzymes can help. For example, sodium azide (B81097) (NaN3) can be used to inhibit mitochondrial F-type ATPases.[9][11]
-
Optimize Ouabain Concentration: Ensure you are using a saturating concentration of ouabain to fully inhibit the Na+/K+-ATPase. The required concentration can vary depending on the isoform and species.[10][12] A typical concentration for maximal inhibition is in the range of 10-100 µmol/L, with some protocols using up to 2 mM.[9][10]
-
Sample Purity: The purity of your enzyme preparation will impact the level of contaminating ATPases. Consider further purification steps if background activity remains high.
Question: I am seeing inconsistent results between experiments. What could be the cause?
Answer: Variability in results can be frustrating. Here are some common sources of inconsistency:
-
Buffer Preparation: Ensure consistent and accurate preparation of all buffer components for each experiment. Small variations in pH or ionic strength can affect enzyme activity.[1][2][8]
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in final concentrations. Calibrate your pipettes regularly.
-
Temperature Fluctuations: Na+/K+-ATPase activity is temperature-dependent.[10] Ensure that all incubation steps are performed at a consistent temperature.
-
Sample Homogeneity: If you are using a membrane preparation, ensure that it is well-homogenized before aliquoting to avoid variations in enzyme concentration between samples.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Na+/K+-ATPase assays.
References
- 1. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of ionic strength and specific anions on substrate binding and hydrolytic activities of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of Na+ and K+ on the thermal denaturation of Na+ and + K+-dependent ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The magnesium dependence of sodium-pump-mediated sodium—potassium and sodium—sodium exchange in intact human red cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary magnesium on sodium-potassium pump action in the heart of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing the onset of ouabain inhibition of Na,K-ATPase from guinea-pig myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct pH dependencies of Na+/K+ selectivity at the two faces of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buffer, pH, and ionic strength effects on the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of purified Na+/K+-ATPase preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and reliability of purified Na⁺/K⁺-ATPase preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of Na⁺/K⁺-ATPase.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity After Purification | Inadequate Lipid Environment: The enzyme has been delipidated during purification and requires specific lipids for activity and stability. | Supplement purification and storage buffers with phosphatidylserine (B164497) (PS) and cholesterol. 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (SOPS) is particularly effective.[1][2] Reconstitute the purified enzyme into liposomes containing PS and cholesterol. |
| Inappropriate Detergent Choice or Concentration: The detergent used for solubilization and purification may be denaturing the enzyme. High detergent-to-protein ratios can lead to inactivation.[3][4] | Use mild non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) or octaethylene glycol dodecyl monoether (C₁₂E₈).[5][6] Maintain the detergent concentration at 2-4 times its critical micellar concentration (CMC) during purification.[7] For C₁₂E₈, a weight ratio of detergent to protein below 4 is recommended to prevent inactivation.[4] | |
| Loss of Protein Integrity: The enzyme may have denatured due to improper handling, temperature fluctuations, or proteolytic degradation. | Maintain low temperatures (4°C) throughout the purification process.[5][8] Include protease inhibitors in all buffers. Flash-freeze purified enzyme aliquots in liquid nitrogen for long-term storage at -80°C.[9] | |
| Enzyme Aggregation | Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents can lead to protein aggregation. | Use a storage buffer containing 250 mM sucrose, 0.9 mM EDTA, and 20 mM L-histidine (pH 7.0).[9] A trace amount of a mild detergent like SDS can sometimes prevent aggregation in storage.[9] |
| High Protein Concentration: Highly concentrated preparations of membrane proteins are more prone to aggregation. | Store the enzyme at a moderate concentration (e.g., 1-2 mg/mL). | |
| Inconsistent Activity Measurements | Assay Conditions Not Optimized: The concentrations of substrates (ATP, Na⁺, K⁺, Mg²⁺) and the pH of the assay buffer can significantly impact measured activity. | Use an optimized assay buffer, for example: 50 mM Tris/HCl, 100 mM Na⁺, 15 mM K⁺, 5 mM ATP, 7 mM Mg²⁺, 1 mM EDTA, at pH 7.2 and 37°C.[10] Ensure that the ATP concentration is not inhibitory; free ATP can be a competitive inhibitor.[11] |
| Presence of Inhibitors: Contaminants from the purification process (e.g., high concentrations of vanadate (B1173111) or ouabain (B1677812) used for elution from affinity columns) can inhibit the enzyme. | Dialyze the purified enzyme extensively against the final storage buffer to remove any potential inhibitors. | |
| Poor Thermal Stability | Absence of Stabilizing Ligands: The enzyme is inherently thermally labile and requires specific lipids and ions for stability. | The presence of K⁺ or Rb⁺ ions stabilizes the enzyme, while Na⁺ can decrease stability.[12] The combination of phosphatidylserine (especially SOPS) and cholesterol provides significant thermal stabilization.[1][2][13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Na⁺/K⁺-ATPase instability after purification?
A1: The most significant factor contributing to the instability of purified Na⁺/K⁺-ATPase is the disruption of its native lipid environment. The enzyme's structure and function are critically dependent on specific interactions with lipids, particularly phosphatidylserine (PS) and cholesterol.[1][2] During purification with detergents, these essential lipids can be stripped away, leading to a loss of thermal stability and enzymatic activity.
Q2: Which detergents are recommended for the purification of Na⁺/K⁺-ATPase?
A2: Mild, non-ionic detergents are generally preferred to maintain the integrity of Na⁺/K⁺-ATPase. n-dodecyl-β-D-maltoside (DDM) and octaethylene glycol dodecyl monoether (C₁₂E₈) are commonly used with good results.[5][6] It is crucial to use these detergents at concentrations that are sufficient for solubilization but not so high as to cause delipidation and inactivation. A good starting point is 2-4 times the critical micellar concentration (CMC) in purification buffers.[7]
Q3: How can I improve the long-term storage of my purified Na⁺/K⁺-ATPase?
A3: For long-term storage, it is recommended to flash-freeze the purified enzyme in liquid nitrogen and store it at -80°C.[9] The storage buffer should be optimized for stability and may include cryoprotectants. A suitable storage buffer can contain 250 mM sucrose, 0.9 mM EDTA, and 20 mM L-histidine (pH 7.0).[9] Adding a small amount of a mild detergent can help prevent aggregation.[9] Storing the enzyme in the presence of K⁺ ions can also enhance stability.[12]
Q4: What are the optimal concentrations of phosphatidylserine and cholesterol for stabilization?
A4: While the absolute optimal concentrations can vary depending on the specific preparation and detergent used, a common starting point for stabilizing detergent-soluble Na⁺/K⁺-ATPase is a mixture of 0.3 mg/ml C₁₂E₈, 0.05 mg/ml cholesterol, and 0.17 mg/ml phosphatidylserine (or 0.07 mg/ml SOPS).[1]
Q5: My Na⁺/K⁺-ATPase activity is low. How can I troubleshoot my activity assay?
A5: First, ensure your assay conditions are optimal. This includes the concentrations of Na⁺, K⁺, Mg²⁺, and ATP, as well as the pH and temperature. A standard assay condition is 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 5 mM ATP, 50 mM Tris-HCl, pH 7.2 at 37°C.[10] Be aware that high concentrations of free ATP can be inhibitory.[11] Also, verify that there are no contaminating inhibitors from your purification process. If you are measuring the release of inorganic phosphate (B84403), ensure your standards are accurate and that there is no phosphate contamination in your buffers.
Quantitative Data Summary
Table 1: Recommended Detergent Concentrations for Na⁺/K⁺-ATPase Purification
| Detergent | Critical Micellar Concentration (CMC) | Recommended Solubilization Concentration | Recommended Purification Buffer Concentration |
| n-dodecyl-β-D-maltoside (DDM) | ~0.15 mM (0.009%) | 1-1.5% (w/v) | ~0.01-0.02% (w/v) |
| octaethylene glycol dodecyl monoether (C₁₂E₈) | ~0.09 mM (0.005%) | 1 mg/mL for 1 mg/mL of membrane protein | Maintain a detergent-to-protein weight ratio of < 4 |
Table 2: Effect of Ligands on the Thermal Stability of Na⁺/K⁺-ATPase
| Ligand(s) | Effect on Thermal Stability | Reference |
| K⁺ or Rb⁺ | Stabilizing | [12] |
| Na⁺ | Destabilizing | [12] |
| Phosphatidylserine (PS) + Cholesterol | Strongly Stabilizing | [1][2][13] |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged Na⁺/K⁺-ATPase from Pichia pastoris
This protocol is adapted from procedures for purifying recombinant Na⁺/K⁺-ATPase expressed in Pichia pastoris.[6]
-
Membrane Preparation:
-
Harvest Pichia pastoris cells expressing the recombinant Na⁺/K⁺-ATPase by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using a bead beater or high-pressure homogenizer.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a non-ionic detergent (e.g., 1% DDM), stabilizing lipids (e.g., 0.1 mg/mL phosphatidylserine and 0.05 mg/mL cholesterol), salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl pH 7.4), and protease inhibitors.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at high speed to pellet any insoluble material.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing the same detergent and lipid composition as the solubilization buffer but with a lower detergent concentration (e.g., 0.02% DDM).
-
Wash the column extensively with the equilibration buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged Na⁺/K⁺-ATPase with a high concentration of imidazole (e.g., 250 mM) in the same buffer.
-
-
Size Exclusion Chromatography (Optional):
-
For higher purity, the eluted protein can be further purified by size exclusion chromatography using a column pre-equilibrated with a buffer containing the appropriate detergent and lipid concentrations.
-
-
Storage:
-
Exchange the purified protein into a suitable storage buffer.
-
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Na⁺/K⁺-ATPase Activity Assay (Inorganic Phosphate Detection)
This assay measures the ouabain-sensitive release of inorganic phosphate (Pi) from ATP.
-
Reaction Mixtures: Prepare two sets of reaction mixtures.
-
Total ATPase Activity: 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA, 50 mM Tris-HCl (pH 7.2).
-
Ouabain-Inhibited Activity: 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA, 50 mM Tris-HCl (pH 7.2), and 1 mM ouabain.
-
-
Enzyme Addition and Pre-incubation:
-
Add the purified Na⁺/K⁺-ATPase preparation to both sets of reaction mixtures.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS) or trichloroacetic acid (TCA).
-
-
Phosphate Detection:
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid or tin(II) chloride).[14]
-
Allow the color to develop according to the specific protocol for the chosen reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
-
-
Calculation of Activity:
-
Prepare a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of Pi released in both the total activity and ouabain-inhibited samples.
-
The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity and the ouabain-inhibited activity.
-
Express the activity as µmol of Pi liberated per mg of protein per hour.
-
Visualizations
Caption: Workflow for the purification of recombinant Na⁺/K⁺-ATPase.
Caption: Simplified functional cycle of Na⁺/K⁺-ATPase and key stabilizing factors.
References
- 1. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation, inhibition, or stabilization of Na,K-ATPase caused by specific lipid interactions at distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distribution of C12E8-solubilized oligomers of the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of C12E8-solubilized (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Stabilization of Na(+),K(+)-ATPase purified from Pichia pastoris membranes by specific interactions with lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Solubilization of Na,K-ATPase from rabbit kidney outer medulla using only C12E8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opposing effects of Na+ and K+ on the thermal stability of Na+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. znaturforsch.com [znaturforsch.com]
how to minimize membrane vesicle leakage in transport assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize membrane vesicle leakage in transport assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce leakage from membrane vesicles?
Several factors can compromise the integrity of membrane vesicles, leading to the premature release of their contents. Key factors include:
-
Vesicle Composition: The type of lipids used is crucial. For instance, phospholipids (B1166683) with shorter fatty acid chains form less stable membranes than those with longer chains.[1] The presence or absence of stabilizing molecules like cholesterol also significantly impacts membrane integrity.[2]
-
Temperature: Elevated temperatures can increase the fluidity and permeability of the lipid bilayer.[2] Conversely, temperatures below the lipid's phase transition temperature can cause the formation of gel-phase domains and defects, also leading to leakage.[2] Studies have shown that prolonged incubation at moderate temperatures (e.g., 37°C or 50°C) can be more detrimental than short exposure to high temperatures (e.g., 100°C).[3]
-
Osmotic Pressure: A significant mismatch in solute concentration between the vesicle interior and the external buffer creates osmotic stress, which can cause vesicles to swell and rupture.[2][4]
-
pH: Non-neutral pH conditions can catalyze the hydrolysis of ester bonds in certain phospholipids, leading to membrane disruption.[2]
-
Interactions with External Molecules: Components in the assay buffer, such as proteins, peptides, or detergents, can interact with and destabilize the vesicle membrane.[2][5]
-
Storage and Handling: Physical stresses like repeated freeze-thaw cycles without appropriate cryoprotectants can damage vesicle membranes.[6] Additionally, interactions between vesicles and the surfaces of labware (e.g., cuvettes) can sometimes induce leakage.[7][8]
Q2: How does cholesterol help in minimizing vesicle leakage?
Cholesterol plays a critical role in modulating membrane fluidity and stability. It inserts itself between phospholipid molecules within the bilayer, leading to several stabilizing effects:
-
Increased Packing Density: Cholesterol fills the gaps between phospholipid molecules, making the membrane more tightly packed and rigid.[9][10]
-
Reduced Permeability: This increased packing density significantly reduces the membrane's permeability to small, water-soluble molecules and ions.[9][10] Studies have shown that bilayers with high cholesterol content can be an order of magnitude less permeable than those without.[11]
-
Temperature Buffering: Cholesterol acts as a fluidity buffer. At high temperatures, it restrains phospholipid movement, preventing the membrane from becoming overly fluid.[12] At low temperatures, it disrupts the tight packing of phospholipids, preventing the membrane from becoming too rigid or freezing.[9]
Q3: What is the best way to optimize the lipid composition to create more stable vesicles?
Modifying the lipid composition is a primary strategy for enhancing vesicle stability.[2] Consider the following optimizations:
-
Incorporate Cholesterol: As detailed in Q2, adding cholesterol (typically 20-40 mol%) is one of the most effective ways to decrease permeability and enhance mechanical stability.[2][13]
-
Use Longer-Chain Fatty Acids: Lipids with longer acyl chains exhibit stronger van der Waals interactions, leading to more stable and less permeable membranes. For example, vesicles made from palmitoleic acid (C16:1) or oleic acid (C18:1) are stable up to 90°C, whereas those from myristoleic acid (C14:1) leak at lower temperatures.[1]
-
Include Helper Lipids: The addition of neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can modulate the packing and overall charge of the bilayer, influencing stability.[2]
-
Consider Asymmetric Vesicles: Advanced techniques allow for the creation of asymmetric vesicles with different lipid compositions in the inner and outer leaflets. This can be engineered to reduce the leakage of encapsulated drugs from the inner leaflet while optimizing the outer leaflet for stability or targeting.[14][15]
Q4: How can I accurately measure the extent of leakage from my vesicles?
The most common method is the calcein (B42510) leakage assay .[16] This assay relies on the fluorescent dye calcein, which self-quenches at high concentrations.
-
Principle: Vesicles are loaded with a high, self-quenching concentration of calcein. The external, unencapsulated dye is removed. If the vesicle membrane is compromised, calcein leaks out into the larger external volume, becomes diluted, and its fluorescence de-quenches, resulting in a measurable increase in fluorescence intensity.[17][18]
-
Quantification: The percentage of leakage is calculated by comparing the sample's fluorescence to a positive control, where 100% leakage is induced by adding a detergent like Triton X-100 to completely dissolve the vesicles.[19]
Other available methods include using the dye/quencher pair HPTS/DPX, which can also help determine the mechanism of leakage (e.g., "all-or-none" vs. "graded").[17][20][21]
Q5: What are the best practices for storing vesicles to maintain their integrity?
Proper storage is critical to prevent degradation and leakage over time.
-
Refrigeration: For short-term storage, keeping vesicles at 4°C is generally recommended.
-
Freezing: For long-term storage, vesicles can be frozen. However, the freezing and thawing process can damage the membranes.[6]
-
Cryoprotectants: To prevent damage during freezing, it is essential to use cryoprotectants. Sugars like sucrose (B13894) or trehalose (B1683222) are commonly used; they form a glassy matrix that protects the vesicles from ice crystal damage and prevents aggregation.[6][22]
Troubleshooting Guide
This section addresses specific issues you might encounter during your transport assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in leakage assay | Incomplete removal of external (unencapsulated) fluorescent dye. | Improve the purification step after vesicle formation. Use size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis to thoroughly remove all external dye. |
| Vesicle leakage is observed even in negative controls | The vesicle composition is inherently unstable under the assay conditions (temperature, pH, buffer components). | 1. Optimize Lipid Composition: Increase membrane stability by incorporating 20-40 mol% cholesterol.[13] Use lipids with longer, saturated acyl chains. 2. Check Buffer Osmolarity: Ensure the buffer inside and outside the vesicles is iso-osmotic to prevent osmotic stress-induced rupture.[2] 3. Verify Temperature: Run the assay at a temperature that is above the lipid phase transition temperature but not so high as to cause excessive membrane fluidity.[2] |
| Assay results are not reproducible | 1. Vesicle preparation is inconsistent (e.g., size distribution). 2. Interaction with the cuvette surface is causing artifacts.[7] 3. Inconsistent freeze-thaw cycles during storage. | 1. Standardize Preparation: Use an extruder to create unilamellar vesicles of a defined and uniform size.[19] 2. Address Surface Interactions: Use quartz cuvettes, which are often more inert. Consider pre-treating cuvettes or modifying the vesicle surface (e.g., with PEG-grafted lipids) to minimize surface adsorption.[7][8] 3. Standardize Storage: Aliquot vesicle preparations to avoid multiple freeze-thaw cycles. Always use cryoprotectants if freezing.[6] |
| Fluorescence signal decreases after adding detergent (Triton X-100) | The signal being measured is likely light scattering from the vesicles, not fluorescence. When the detergent dissolves the vesicles, the scattering decreases.[23] | 1. Confirm Fluorescence Spectra: Verify the excitation and emission spectra to ensure you are measuring the intended fluorophore.[23] 2. Check Dye Concentration: Ensure the encapsulated dye concentration is sufficient for a strong signal upon de-quenching. The internal volume of vesicles is very small compared to the total assay volume.[23] |
Quantitative Data Summary
Table 1: Effect of Lipid Composition on Vesicle Stability
| Lipid Composition | Test Condition | Observed Leakage/Permeability | Reference(s) |
| Myristoleic acid (C14:1) | 1 hour at 60-80°C | ~10-20% leakage | [1] |
| Palmitoleic acid (C16:1) | 1 hour at 90°C | No detectable leakage | [1] |
| Oleic acid (C18:1) | 1 hour at 90°C | No detectable leakage | [1] |
| POPC | - | Permeability: 9.6 ± 1.4 x 10⁻³ cm/s | [11] |
| POPC with high cholesterol | - | Permeability: 9.9 ± 1.0 x 10⁻⁴ cm/s | [11] |
Table 2: Effect of Temperature and Incubation Time on Vesicle Integrity
| Vesicle Type | Temperature | Incubation Time | Observation | Reference(s) |
| GMMA | 100°C | 40 minutes | Stability and immunogenicity not affected | [3] |
| GMMA | 37°C | 4 weeks | Disruption and aggregation of vesicles observed | [3] |
| GMMA | 50°C | 4 weeks | Worsening disruption and aggregation | [3] |
Experimental Protocols
Key Experiment: Calcein Leakage Assay
This protocol describes a standard method for quantifying vesicle leakage using calcein.
Materials:
-
Lipid mixture of choice (in chloroform)
-
Calcein
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer and quartz cuvettes
-
10% Triton X-100 solution
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired lipids in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Hydration & Encapsulation:
-
Vesicle Sizing (Extrusion):
-
To form large unilamellar vesicles (LUVs) of a uniform size, subject the MLV suspension to 5-7 freeze-thaw cycles (liquid nitrogen and a warm water bath).[19]
-
Extrude the suspension by passing it through a polycarbonate membrane (e.g., 100 nm) 11-21 times.[19] This should be done at a temperature above the phase transition temperature of the lipids.
-
-
Purification:
-
Separate the calcein-loaded vesicles from the unencapsulated (external) calcein.
-
Pass the vesicle suspension through a size exclusion column equilibrated with the same hydration buffer (without calcein).
-
Collect the vesicle-containing fractions, which will elute first.
-
-
Fluorescence Measurement:
-
Dilute the purified vesicle suspension in the assay buffer to a final lipid concentration of approximately 50-100 µM in a quartz cuvette.[19]
-
Place the cuvette in a fluorometer and record the baseline fluorescence (F₀) for ~100 seconds (Excitation: 490 nm, Emission: 520 nm).
-
Add the test compound (e.g., protein, peptide) that is expected to cause leakage and record the fluorescence (Fₜ) over time.
-
After the reaction has reached a plateau or at the end of the experiment, add a small volume of Triton X-100 solution to a final concentration of 1% to completely lyse all vesicles. Record the maximum fluorescence (F₁₀₀).[19]
-
-
Data Analysis:
-
Calculate the percentage of leakage at any given time point (t) using the following formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving causes of vesicle leakage.
References
- 1. Thermostability of model protocell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Outer Membrane Vesicles-Based Vaccines, Identifying the Most Appropriate Methods to Detect Changes in Vaccine Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Asymmetric Vesicles with Trapped CsCl Avoids Osmotic Imbalance, Non-Physiological External Solutions, and Minimizes Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol in the Cell Membrane | Overview, Function & Structure - Lesson | Study.com [study.com]
- 13. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to Your Desired Lipid-Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 20. Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Recombinant Na+/K+-ATPase Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of recombinant Na+/K+-ATPase.
Frequently Asked Questions (FAQs)
Expression Systems
-
Q1: Which expression system is best for producing recombinant Na+/K+-ATPase? A1: The choice of expression system depends on the specific research goals, required yield, and post-translational modifications.
-
Pichia pastoris is a popular and cost-effective system for producing high yields of functional Na+/K+-ATPase. It is capable of some post-translational modifications.[1][2]
-
Insect cells (using baculovirus expression vector system - BEVS) are well-suited for producing complex eukaryotic proteins with proper folding and post-translational modifications.[3][4][5][6][7]
-
Mammalian cells (e.g., HEK293, CHO) provide the most native-like environment for protein folding and post-translational modifications, which can be critical for functional studies, though yields may be lower and costs higher compared to yeast and insect systems.[8][9][10]
-
-
Q2: Why is my expression of Na+/K+-ATPase low in Pichia pastoris? A2: Low expression in Pichia pastoris can be due to several factors:
-
Codon bias: The codon usage of the Na+/K+-ATPase gene may not be optimal for Pichia. Consider codon optimization of your gene sequence.
-
Methanol (B129727) toxicity and metabolism: Methanol is used to induce the AOX1 promoter, but high concentrations can be toxic. Ensure you are using an appropriate methanol concentration (typically 0.5-2%) and that your strain is the correct methanol utilization phenotype (e.g., Mut+ or MutS).[11]
-
Sub-optimal induction conditions: Induction temperature and time are critical. Turning down the incubator temperature during induction can sometimes improve protein expression and folding.[11] It's also worth checking expression at shorter time points (e.g., 8, 12, 18 hours) as the protein may be degrading over longer induction times.[11]
-
Clonal variability: There can be significant variation in expression levels between different transformants. It is crucial to screen multiple colonies to identify a high-expressing clone.[11][12]
-
Protein toxicity: Overexpression of a membrane protein like Na+/K+-ATPase can be toxic to the host cells.[11]
-
-
Q3: My recombinant Na+/K+-ATPase is inactive after purification from Pichia pastoris. What could be the reason? A3: The activity of recombinant Na+/K+-ATPase is highly dependent on its lipid environment. Purification in the absence of phospholipids (B1166683) will likely result in an inactive enzyme.[1] It is essential to include specific phospholipids, such as phosphatidylserine (B164497) (PS) and cholesterol, during solubilization and purification to maintain the protein's stability and activity.[13][14][15]
Purification
-
Q4: What is the best method for purifying recombinant Na+/K+-ATPase? A4: Affinity chromatography is the most effective method for purifying Na+/K+-ATPase.
-
Ouabain (B1677812) affinity chromatography: This method is highly specific as ouabain is a potent and specific inhibitor of Na+/K+-ATPase. The enzyme can be bound to the column in the presence of Na+, Mg2+, and ATP, and eluted by altering the ion concentrations or adding excess ouabain.[16][17]
-
Immobilized Metal Affinity Chromatography (IMAC): If your recombinant protein has a histidine tag (His-tag), Ni-NTA affinity chromatography is a powerful and widely used purification method.[1][18][19][20][21]
-
-
Q5: My Na+/K+-ATPase is aggregating during purification. How can I prevent this? A5: Aggregation is a common problem when working with membrane proteins. Here are some strategies to minimize it:
-
Optimize detergent choice and concentration: The detergent used to solubilize the protein from the membrane is critical. Non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) or octaethylene glycol dodecyl monoether (C12E8) are commonly used. It is important to use the detergent at a concentration above its critical micelle concentration (CMC) but not so high that it causes protein denaturation.
-
Include stabilizing lipids: As mentioned in A3, the presence of phospholipids like phosphatidylserine and cholesterol during purification is crucial for stability and can prevent aggregation.[13][14][15]
-
Maintain a low protein concentration: High protein concentrations can promote aggregation. If possible, perform purification steps with more dilute protein solutions.
-
Work at low temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.
-
Activity Assays
-
Q6: How do I measure the activity of my purified Na+/K+-ATPase? A6: The most common method is to measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released. This is typically done using a colorimetric assay, such as the malachite green assay.[22][23][24] The Na+/K+-ATPase specific activity is determined by measuring the difference in Pi release in the presence and absence of the specific inhibitor, ouabain.[16][25][26]
-
Q7: My Na+/K+-ATPase activity assay is not working. What are the common pitfalls? A7: Several factors can affect the accuracy and reliability of the activity assay:
-
Incorrect buffer composition: The concentrations of Na+, K+, Mg2+, and ATP are critical for enzyme activity. Ensure these are at optimal levels (see table below).[16]
-
Phosphate contamination: Contamination of buffers or glassware with inorganic phosphate will lead to high background readings. Use phosphate-free reagents and meticulously clean all labware.[26]
-
Inactive enzyme: The purified enzyme may have lost activity due to improper handling, storage, or the absence of stabilizing lipids.
-
Sub-optimal assay conditions: Temperature and pH can significantly impact enzyme activity. The assay is typically performed at 37°C and a pH of around 7.4.[16]
-
Troubleshooting Guides
Problem: Low or No Expression of Recombinant Na+/K+-ATPase
| Possible Cause | Suggested Solution |
| Codon bias | Synthesize a codon-optimized gene for the chosen expression host. |
| mRNA instability or secondary structure | Analyze the mRNA sequence for regions of high secondary structure that may impede translation and consider re-designing the gene sequence. |
| Protein toxicity to the host cell | Use a lower induction temperature (e.g., 20-25°C). Use a lower concentration of the inducer. Choose a weaker promoter or a host strain with tighter expression control. |
| Inefficient transfection/transformation | Optimize the transfection/transformation protocol. For mammalian cells, ensure high-quality plasmid DNA and optimal cell confluency.[8][27] For yeast, screen multiple colonies as integration efficiency can vary. |
| Protein degradation | Add protease inhibitors to the lysis buffer. Analyze samples at earlier time points post-induction. |
| Incorrect construct design | Verify the sequence of your expression construct to ensure the gene is in-frame with any tags and that there are no mutations. |
Problem: Protein is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High expression rate leading to misfolding | Lower the induction temperature. Use a lower concentration of the inducer. |
| Incorrect disulfide bond formation (in bacteria) | Co-express with chaperones or use a specialized E. coli strain engineered to promote disulfide bond formation in the cytoplasm. |
| Lack of proper post-translational modifications | Switch to a eukaryotic expression system like insect or mammalian cells that can perform necessary modifications. |
| Hydrophobic nature of the protein | Co-express with chaperones that can aid in proper folding. Optimize the solubilization buffer with different detergents and lipids. |
Problem: Low Yield of Purified Protein
| Possible Cause | Suggested Solution |
| Poor binding to affinity resin | Ensure the affinity tag is accessible. Consider adding a longer linker between the tag and the protein. Check the pH and buffer composition of your binding buffer. For Ni-NTA, ensure imidazole (B134444) is not present in the lysis buffer. |
| Protein loss during wash steps | Optimize the wash buffer composition. For Ni-NTA, use a low concentration of imidazole (e.g., 20 mM) in the wash buffer to reduce non-specific binding without eluting the tagged protein. |
| Inefficient elution | Optimize the elution buffer. For Ni-NTA, increase the imidazole concentration. For ouabain affinity, try different elution conditions such as high K+ or ATP.[16][17] |
| Protein degradation | Add protease inhibitors to all buffers used during purification. Keep the protein on ice or at 4°C at all times. |
Problem: Purified Protein is Inactive or Has Low Specific Activity
| Possible Cause | Suggested Solution |
| Absence of essential lipids | Supplement buffers with phospholipids (e.g., phosphatidylserine) and cholesterol throughout the purification process.[13][14][15] |
| Protein denaturation | Avoid harsh detergents or extreme pH. Optimize the detergent concentration. Perform all steps at 4°C. |
| Incorrect assay conditions | Verify the concentrations of all components in the assay buffer (Na+, K+, Mg2+, ATP).[16] Optimize the pH and temperature of the assay. |
| Presence of inhibitors | Ensure that no residual inhibitors from the purification process (e.g., high concentrations of imidazole or ouabain) are carried over into the activity assay. |
Quantitative Data Summary
Table 1: Typical Yields and Specific Activities of Recombinant Na+/K+-ATPase
| Expression System | Purification Method | Typical Yield | Specific Activity (µmol Pi/mg/min) | Reference |
| Pichia pastoris | Co2+-chelate affinity | ~80% pure protein | 8-16 | [14] |
| Insect Cells (Sf9) | - | 10-20% of expressed α subunits are active | Molar activity comparable to native enzyme | [3][28] |
| Rat Kidney (Native) | Ouabain-affinity | - | Increased from ~2 to 15 | [16][17][29] |
Table 2: Recommended Conditions for Na+/K+-ATPase Activity Assay
| Parameter | Recommended Value | Reference |
| pH | 7.2 - 7.4 | [16][25] |
| Temperature | 37°C | [16] |
| NaCl | 130 mM | [16][25] |
| KCl | 20 mM | [16][25] |
| MgCl2 | 3-4 mM | [16][25] |
| ATP | 3 mM | [16] |
| Ouabain (for inhibition) | 1 mM | [16][25] |
| Buffer | 25-30 mM Imidazole or Tris-HCl | [16][25] |
Experimental Protocols
Protocol 1: Expression of His-tagged Na+/K+-ATPase in Pichia pastoris
-
Transformation: Electroporate the linearized expression vector containing the codon-optimized Na+/K+-ATPase gene into competent Pichia pastoris cells (e.g., strain X-33 or KM71H).
-
Selection: Plate the transformed cells on selective agar (B569324) plates (e.g., YPD with Zeocin) and incubate at 30°C for 2-4 days.
-
Screening: Pick individual colonies and screen for protein expression in small-scale cultures.
-
Inoculation: Inoculate a high-expressing colony into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
-
Induction: Harvest the cells by centrifugation and resuspend in BMMY medium containing 0.5% methanol to induce expression.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged Na+/K+-ATPase using Ni-NTA Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM, protease inhibitors). Disrupt the cells using a homogenizer or sonicator.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and insoluble material.
-
Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the resin with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Buffer Exchange: Immediately exchange the buffer of the eluted protein into a storage buffer containing stabilizing lipids (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% DDM, 0.1 mg/ml phosphatidylserine, 0.02 mg/ml cholesterol) using a desalting column or dialysis.
-
Storage: Store the purified protein in small aliquots at -80°C.
Protocol 3: Na+/K+-ATPase Activity Assay (Phosphate Detection)
-
Prepare Reaction Mix: Prepare a master mix containing 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, 3 mM ATP, and 30 mM Imidazole-HCl (pH 7.4).[25]
-
Set up Reactions: In a 96-well plate, set up two reactions for each sample:
-
Total ATPase activity: Add a known amount of purified enzyme to the reaction mix.
-
Ouabain-insensitive activity: Add the same amount of enzyme to the reaction mix containing 1 mM ouabain.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution that will also be used for color development (e.g., a solution containing malachite green, ammonium (B1175870) molybdate, and a reducing agent).
-
Color Development: Allow the color to develop according to the manufacturer's instructions for the phosphate detection reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm).[23]
-
Calculate Activity:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of phosphate released in each reaction from the standard curve.
-
Calculate the Na+/K+-ATPase specific activity as the difference in phosphate released between the total ATPase activity and the ouabain-insensitive activity, normalized to the amount of protein and the incubation time.
-
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.[30]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[31]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30][31]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[30][31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Na+/K+-ATPase overnight at 4°C.[30]
-
Washing: Wash the membrane several times with TBST.[30]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Washing: Wash the membrane several times with TBST.[30]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[32]
Visualizations
Caption: General workflow for recombinant Na+/K+-ATPase expression and purification.
Caption: Logical workflow for troubleshooting low protein yield.
References
- 1. Purification of Na+,K+-ATPase expressed in Pichia pastoris reveals an essential role of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. Similarities and differences between the properties of native and recombinant Na+/K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Protein Expression in Insect Cells Using the Baculovirus Expression System - Profacgen [profacgen.com]
- 6. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Recombinant Protein Expression in Mammalian Cells (HEK293/CHO) - Profacgen [profacgen.com]
- 9. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Protein Expression for Structural Biology in HEK 293F Suspension Cells: A Novel and Accessible Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Purification of active Na+-K+-ATPase using a new ouabain-affinity column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nickel-NTA Protein Purification [protocols.io]
- 22. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. hek293.com [hek293.com]
- 28. utoledo.edu [utoledo.edu]
- 29. researchgate.net [researchgate.net]
- 30. bostonbioproducts.com [bostonbioproducts.com]
- 31. biorbyt.com [biorbyt.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Measuring Pump Activity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring ion pump activity in primary cell cultures.
Troubleshooting Guides
Navigating the complexities of primary cell culture assays requires careful attention to detail. Below are troubleshooting guides for common issues encountered when measuring ion pump activity.
General Primary Cell Culture Issues Affecting Pump Activity Assays
Primary cells are sensitive and require specific handling to ensure the reliability of functional assays.[1][2][3] Inconsistencies in cell health and culture conditions can significantly impact pump activity measurements.
| Problem | Potential Causes | Recommended Solutions |
| Low Cell Viability After Thawing | - Extended thawing time in a water bath.[1] - Centrifugation of cells immediately after thawing, which can be more damaging than residual DMSO.[2] - Osmotic shock from rapid dilution of cryopreservative. | - Thaw vials quickly in a 37°C water bath until just thawed.[1] - Avoid centrifugation post-thaw; instead, plate cells directly and change the medium the next day to remove residual DMSO.[2] - Add pre-warmed medium to the cell suspension slowly, in a drop-wise manner. |
| Poor Cell Attachment | - Over-trypsinization during passaging, damaging cell surface proteins.[4] - Use of inappropriate culture media; cells can become conditioned to specific formulations.[2][5] - Lack of necessary attachment factors in serum-free media.[4] | - Use a lower concentration of trypsin and monitor cells closely to avoid overexposure.[2] - Use media specifically formulated for the primary cell type.[2][5] - Ensure serum-free media are supplemented with appropriate attachment factors.[4] |
| Inconsistent Pump Activity Between Passages | - Primary cells have a finite lifespan and can undergo senescence and phenotypic changes with increasing passage number.[2][3][6] - Alterations in protein expression and morphology at higher passage numbers.[6] | - Use cells at the lowest possible passage number for all experiments.[3] - Establish a cell banking system to ensure a consistent supply of low-passage cells. - Characterize pump expression levels at different passages if higher passage numbers are unavoidable.[7][8] |
| Fibroblast Overgrowth in Culture | - Fibroblasts often have a higher proliferation rate than specialized primary cells. | - Utilize specialized media that selectively inhibit fibroblast growth. - Employ differential trypsinization to selectively remove fibroblasts. - Use cell sorting techniques (e.g., MACS, FACS) to purify the desired cell population. |
Troubleshooting Specific Pump Activity Assays
1. Radioactive Uptake Assays (e.g., Ouabain-sensitive 86Rb+ Uptake)
This assay measures the activity of the Na+/K+-ATPase by quantifying the uptake of the potassium analog, 86Rb+.
| Problem | Potential Causes | Recommended Solutions |
| High Background (Ouabain-insensitive) Uptake | - Presence of other potassium channels or transporters. - Non-specific binding of 86Rb+ to the cell surface or culture plate. | - Ensure the use of a specific inhibitor for the pump of interest (e.g., ouabain (B1677812) for Na+/K+-ATPase). - Optimize washing steps to remove non-specifically bound radiotracer. - Include appropriate controls, such as cells lacking the pump of interest, if available. |
| Low Signal-to-Noise Ratio | - Insufficient pump activity in the primary cells. - Suboptimal concentration of 86Rb+ or incubation time. | - Pre-treat cells with agents known to stimulate pump activity, if appropriate for the experimental design. - Optimize the concentration of 86Rb+ and the duration of the uptake period through titration experiments. |
| Variability Between Replicates | - Inconsistent cell seeding density. - Pipetting errors with small volumes of radioactive tracer. | - Ensure uniform cell seeding and confluency across all wells. - Use calibrated pipettes and careful technique when handling the radiotracer. |
| Serum Interference | - Components in serum can stimulate pump activity, masking the effects of experimental treatments.[9] | - Perform the assay in serum-free media after a period of serum starvation. |
2. Fluorescence-Based Assays
These assays utilize fluorescent indicators to measure intracellular ion concentrations, which reflect pump activity.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Fluorescent Signal | - Inefficient loading of the fluorescent dye. - Dye extrusion by multidrug resistance transporters. | - Optimize dye concentration, loading time, and temperature. - Use pluronic acid to aid in dye solubilization and cell loading. - Consider using a probenecid-containing buffer to inhibit dye extrusion. |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Autofluorescence from cells or culture medium. | - Wash cells thoroughly with dye-free buffer after loading. - Use a phenol (B47542) red-free medium during imaging. - Acquire background fluorescence measurements from cell-free regions and subtract from the signal. |
| Signal Artifacts or Non-specific Changes | - Fluorescent indicators can directly inhibit Na+/K+-ATPase activity.[10][11] - Phototoxicity from excessive laser power or exposure time. - Changes in cell volume can alter dye concentration and fluorescence intensity. | - Use the lowest possible dye concentration that provides an adequate signal. - Minimize light exposure and use appropriate neutral density filters. - Consider using ratiometric dyes or fluorescence lifetime imaging (FLIM) to normalize for changes in dye concentration.[2] |
| Difficulty with In Situ Calibration | - Incomplete membrane permeabilization by ionophores. - Altered dye properties within the intracellular environment. | - Optimize ionophore concentrations (e.g., gramicidin (B1672133), monensin) and equilibration times.[12] - Perform calibrations at the end of each experiment on the same cells being measured. |
3. Electrophysiological Assays (e.g., Patch-Clamp)
Directly measures the electrogenic current generated by ion pumps.
| Problem | Potential Causes | Recommended Solutions |
| Difficulty Achieving Stable Recordings | - Poor seal formation between the patch pipette and the cell membrane. - Cell fragility and low viability of primary cells. | - Use high-quality, fire-polished pipettes. - Ensure the cell culture is healthy and not overly confluent. - Use a gentle approach when forming the gigaohm seal. |
| Small Pump Current Amplitude | - Low expression or activity of the pump in the specific primary cell type. - "Washout" of essential intracellular components during whole-cell recording. | - Use specific pump activators to increase the current, if applicable. - Use the perforated patch technique to preserve the intracellular environment. - Ensure the intracellular solution contains adequate ATP to fuel the pump. |
| Contamination from Other Currents | - Activation of other ion channels or transporters that contribute to the measured current. | - Use a cocktail of specific channel blockers to isolate the pump current. - Apply the specific pump inhibitor (e.g., ouabain) at the end of the experiment to determine the pump-specific current by subtraction. |
| Unexplained Changes in Holding Current | - Off-target effects of pharmacological agents. - Activation of leak currents. | - Perform thorough control experiments with vehicle and inactive analogs of the compounds being tested.[4] - Monitor input resistance and use ionic substitution experiments to identify the charge carrier.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 86Rb+ Uptake Assay for Na+/K+-ATPase Activity
This protocol is adapted for primary cells grown in 24-well plates.
Materials:
-
Primary cells cultured in 24-well plates
-
Uptake Buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4)
-
86RbCl (specific activity ~1-2 mCi/mg)
-
Ouabain (1 mM stock solution)
-
Wash Buffer (ice-cold 0.1 M MgCl2)
-
Lysis Buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Seed primary cells in 24-well plates and grow to ~90-95% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C in Uptake Buffer. For ouabain-sensitive uptake, add ouabain to a final concentration of 1 mM to half of the wells during this step.
-
Initiate the uptake by adding Uptake Buffer containing 86Rb+ (final concentration ~1 µCi/mL).
-
Incubate for a predetermined optimal time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold Wash Buffer.
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the data (cpm/µg protein).
-
Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts from the ouabain-treated wells from the total uptake wells.
Protocol 2: Fluorescence Imaging of Intracellular Sodium
This protocol describes the use of a fluorescent sodium indicator, such as ION NaTRIUM Green-2 (ING-2), for qualitative measurement of changes in intracellular sodium.
Materials:
-
Primary neurons cultured on glass coverslips
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, buffered with HEPES)
-
ION NaTRIUM Green-2, AM ester
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional)
-
Fluorescence microscope with appropriate filters and a sensitive camera
Procedure:
-
Prepare a loading solution by diluting the ING-2 AM ester in Imaging Buffer to a final concentration of 1-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye dispersion.
-
Remove the culture medium from the coverslips and wash gently with pre-warmed Imaging Buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells three times with pre-warmed Imaging Buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the dye (e.g., ~488 nm excitation and ~525 nm emission for ING-2).
-
Apply experimental treatments (e.g., pump inhibitors or stimulators) and record the changes in fluorescence intensity over time.
-
At the end of the experiment, perform an in-situ calibration by permeabilizing the cells with ionophores (e.g., gramicidin and monensin) in the presence of known extracellular sodium concentrations to relate fluorescence intensity to absolute sodium levels.[12]
Frequently Asked Questions (FAQs)
Q1: Why is it important to use low-passage primary cells for pump activity assays? A1: Primary cells have a limited lifespan in culture and can undergo changes in their phenotype, including morphology, growth rate, and protein expression, with each passage.[6] High-passage cells may have altered expression or function of ion pumps, leading to results that are not representative of the in vivo situation.[7][8] Therefore, using low-passage cells is crucial for obtaining reliable and reproducible data.[3]
Q2: My fluorescent sodium indicator seems to be inhibiting the pump activity I'm trying to measure. What can I do? A2: This is a known issue, as some chemical Ca2+ and potentially other ion indicators can directly inhibit the Na+/K+-ATPase.[10][11] To mitigate this, you should:
-
Use the lowest possible concentration of the indicator that still provides a usable signal.
-
Minimize the loading time.
-
Consider using a genetically encoded ion indicator, which has been shown to have less impact on Na+/K+-ATPase activity.[10]
Q3: How can I isolate the current from a specific electrogenic pump during patch-clamp experiments? A3: Isolating a specific pump current requires blocking other electrogenic processes. This is typically achieved by:
-
Using an intracellular (pipette) solution and an extracellular (bath) solution with ionic compositions that minimize major channel conductances.
-
Including a cocktail of specific blockers for voltage-gated and ligand-gated ion channels in your bath solution.
-
After recording the total current, applying a specific inhibitor of the pump you are studying (e.g., ouabain for the Na+/K+ pump). The difference in the current before and after the inhibitor application represents the current generated by the pump.
Q4: What is the best method for cell lysis when preparing samples for a colorimetric ATPase assay? A4: The ideal cell lysis method should efficiently release the pump proteins without denaturing them. A common approach is to use a non-ionic detergent-based lysis buffer (e.g., containing Triton X-100 or NP-40) on ice, often supplemented with protease inhibitors.[13] It is critical to avoid buffers containing high concentrations of phosphate (B84403), as this will interfere with the assay, which measures the release of inorganic phosphate from ATP.[14] Some protocols recommend a phosphate removal step for cell and tissue lysates.[14]
Q5: Can I refreeze my primary cells after thawing them once? A5: It is generally not recommended to refreeze primary cells. The freeze-thaw cycle is harsh on these sensitive cells and can lead to a significant loss of viability, functional changes, and promotion of a senescent phenotype.[1][3] For consistent results, it is best practice to thaw a fresh vial of low-passage cells for each experiment.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in measuring pump activity.
Caption: A generalized workflow for pump activity experiments.
Caption: A decision tree for troubleshooting low signal issues.
Caption: PKA and PKC signaling pathways modulating pump activity.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Quantitative, Dynamic Detection of Neuronal Na+ Transients Using Multi-photon Excitation and Fluorescence Lifetime Imaging (FLIM) in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA and PKC Modulators Affect Ion Channel Function and Internalization of Recombinant Alpha1 and Alpha1-Beta Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. atcc.org [atcc.org]
- 7. Articular chondrocyte passage number: influence on adhesion, migration, cytoskeletal organisation and phenotype in response to nano- and micro-metric topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chondrocyte passage number on histological aspects of tissue-engineered cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum rapidly stimulates ouabain-sensitive 86-RB+ influx in quiescent 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Protocol for Isolating Primary Epithelial Cell Chromatin for ChIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
Technical Support Center: Sodium-Potassium Pump Current Rundown in Patch-Clamp Electrophysiology
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of sodium-potassium (Na+/K+) pump current rundown during patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is Na+/K+ pump current rundown in patch-clamp experiments?
A1: Na+/K+ pump current rundown refers to the gradual decrease in the amplitude of the measured pump current over the duration of a whole-cell patch-clamp recording. This phenomenon can obscure the effects of experimental manipulations and lead to inaccurate data. In some cases, the pump current can run down by 50% in about 20 minutes using a wide-tip recording pipette in the conventional whole-cell configuration.[1]
Q2: What are the primary causes of Na+/K+ pump current rundown?
A2: The primary causes of rundown are multifactorial and often related to the disruption of the normal intracellular environment during whole-cell recording:
-
Washout of Essential Intracellular Components: The dialysis of the cell's cytoplasm with the pipette solution can lead to the loss of crucial endogenous molecules, such as ATP, GTP, and other metabolic substrates necessary for pump function.[1][2]
-
Depletion of ATP: The Na+/K+ pump is an ATPase, meaning it requires a constant supply of ATP to function.[3][4] If the intracellular solution does not adequately support ATP levels, the pump's activity will decline as cellular ATP is consumed.
-
Alterations in the Cytoskeleton: The cytoskeleton plays a role in the regulation and localization of membrane proteins.[5] Disruption of the cytoskeleton during patch-clamping can potentially affect the stability and function of the Na+/K+ pump.[5]
-
Changes in Intracellular Ion Concentrations: The pump's activity is sensitive to intracellular sodium ([Na+]i) and extracellular potassium ([K+]o) concentrations.[1] Inadequate control of these concentrations can lead to a decrease in pump activity.
Q3: How can I minimize rundown? Which patch-clamp configuration is best?
A3: The perforated patch-clamp technique is highly recommended to minimize the rundown of the Na+/K+ pump current.[1][2] This method uses antibiotics like nystatin (B1677061) or amphotericin B to create small pores in the cell membrane under the pipette tip. These pores allow for electrical access to the cell while preventing the washout of larger intracellular molecules essential for pump function.[1] Studies have shown that with the perforated patch-clamp method, the Na+/K+ pump current does not apparently run down for more than 20 minutes.[1]
Q4: What should be included in the intracellular (pipette) solution to ensure stable pump current?
A4: To maintain Na+/K+ pump activity, the intracellular solution should be carefully formulated to provide metabolic support. Key components include:
-
ATP: A sufficient concentration of ATP (typically 2-5 mM) is crucial.[1][6][7]
-
ATP Regeneration System: To ensure a continuous supply of ATP, an ATP regeneration system, such as phosphocreatine (B42189) (4-14 mM) and creatine (B1669601) kinase, can be included.[2][6][7]
-
GTP: GTP (0.1-0.4 mM) is often added to support various cellular processes that may indirectly affect pump function.[6][7][8]
-
Sufficient Intracellular Sodium: The pump is activated by intracellular sodium. A concentration of at least 30-50 mM [Na+]i is often used to elicit a robust and measurable pump current.[1][9]
-
Appropriate Buffers and Ions: Standard components like HEPES for pH buffering and appropriate concentrations of K+ and Cl- are also necessary.[6][7][8]
Q5: How does temperature affect the Na+/K+ pump current?
A5: The Na+/K+ pump current is temperature-dependent.[1][10] Increasing the temperature generally increases the pump current. The temperature coefficient (Q10), which describes the rate of change of a biological process with a 10°C change in temperature, for the Na+/K+ pump current is approximately 1.87.[1] It is important to maintain a stable and consistent temperature throughout the experiment to avoid temperature-induced fluctuations in pump activity.
Q6: How can I confirm that the current I am measuring is from the Na+/K+ pump?
A6: The most common method for verifying the Na+/K+ pump current is through pharmacological inhibition. The current should be sensitive to specific inhibitors of the Na+/K+-ATPase.
-
Ouabain (B1677812): Ouabain is a cardiac glycoside and a specific inhibitor of the Na+/K+ pump.[1][11][12][13][14] The ouabain-sensitive current is obtained by subtracting the current remaining after the application of ouabain from the total current. The concentration of ouabain required for complete inhibition can vary between species and cell types, but a concentration of 10 µM to 100 µM is often effective.[1][9]
-
Potassium-free external solution: Removal of extracellular potassium will also inhibit the pump and abolish the pump current.[9] The K+-induced current can be isolated by subtracting the current in a K+-free solution from the current in a K+-containing solution.[1]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when measuring Na+/K+ pump current.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid current rundown (< 5 minutes) | 1. ATP Depletion: Insufficient ATP in the pipette solution. 2. Whole-cell configuration: Rapid dialysis and washout of essential cytosolic components. | 1. Increase the ATP concentration in your pipette solution to 5 mM. 2. Add an ATP regeneration system (e.g., 14 mM creatine phosphate).[2] 3. Switch to the perforated patch-clamp technique to preserve the intracellular environment.[1] |
| Slow, steady current decline | 1. Suboptimal metabolic support: The ATP regeneration system may not be sufficient over long recording periods. 2. Gradual changes in cell health: The cell may be slowly deteriorating under experimental conditions. | 1. Ensure all components of the intracellular solution are fresh and properly stored. ATP solutions should be kept on ice.[6] 2. Monitor the overall health of the cell (e.g., resting membrane potential, input resistance) throughout the experiment. 3. Shorten the duration of the recording period if possible. |
| No measurable ouabain-sensitive current | 1. Low intracellular sodium: The pump is not sufficiently activated. 2. Incorrect voltage protocol: The holding potential may not be optimal for measuring the pump current. 3. Other large currents are masking the pump current: Other ion channels or exchangers may be active. | 1. Increase the intracellular sodium concentration in your pipette solution to at least 50 mM.[1] 2. The pump current is generally outward and voltage-dependent, increasing with depolarization up to around 0 mV.[1][11][15] Use a holding potential where the pump current is active (e.g., -40 mV). 3. Use blockers for other major ion channels (e.g., K+ and Ca2+ channels) and exchangers (e.g., Na+-Ca2+ exchanger) in your external solution.[1][9] |
| Inconsistent pump current between cells | 1. Variability in cell size: Larger cells will have a larger membrane area and thus a larger total pump current. 2. Differences in cell health: Some cells may be healthier than others. 3. Inconsistent seal quality: A poor gigaohm seal can lead to leak currents that obscure the pump current. | 1. Normalize the pump current to the cell capacitance (pA/pF) to account for differences in cell size. 2. Only use cells that appear healthy under the microscope and have a stable resting membrane potential. 3. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. |
Data Summary Tables
Table 1: Recommended Intracellular Solution Composition for Na+/K+ Pump Recordings
| Component | Concentration Range | Purpose | Reference(s) |
| Main Salt | |||
| Cesium Aspartate or Potassium Gluconate | 110-140 mM | Primary cation to maintain osmolarity and set resting potential. Cesium is often used to block K+ channels. | [1],[8] |
| Pump Substrates & Activators | |||
| Na-Aspartate / NaCl | 30-50 mM | Intracellular Na+ to activate the pump. | [1] |
| MgATP | 2-5 mM | Energy source for the Na+/K+-ATPase. | [1],[6],[8],[7] |
| NaGTP | 0.1-0.4 mM | Supports general cellular functions. | [8],[7] |
| ATP Regeneration | |||
| Phosphocreatine | 4-14 mM | Substrate for creatine kinase to regenerate ATP. | [6],[8],[7],[2] |
| Buffering & Chelators | |||
| HEPES | 10 mM | pH buffer. | [1],[8],[7] |
| EGTA | 0.2-0.5 mM | Chelates Ca2+ to prevent activation of Ca2+-dependent processes. | [1],[8] |
| Other Components | |||
| MgCl2 | 2 mM | Important cofactor for many enzymes, including ATPases. | [1],[7] |
Table 2: Key Parameters of the Na+/K+ Pump Current
| Parameter | Value | Cell Type / Condition | Reference(s) |
| Temperature Coefficient (Q10) | 1.87 | Guinea-pig mesenteric artery smooth muscle cells (26-36°C) | [1] |
| [K+]o Binding Constant (Kd) | 1.6 ± 0.3 mM | Guinea-pig mesenteric artery smooth muscle cells | [1] |
| [Na+]i Binding Constant (Kd) | 22 ± 5 mM | Guinea-pig mesenteric artery smooth muscle cells | [1] |
| Ouabain Inhibition (Kd) | 0.35 ± 0.03 µM | Guinea-pig mesenteric artery smooth muscle cells | [1] |
| ATP Affinity (Km) | ~150 µM | Rat or guinea pig ventricular myocytes (excised patches, 24°C) | [10],[16],[17] |
Experimental Protocols
Protocol 1: Measuring Ouabain-Sensitive Na+/K+ Pump Current (Whole-Cell Voltage-Clamp)
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose. Add blockers for other channels as needed (e.g., BaCl2 and CsCl for K+ channels, nifedipine (B1678770) for Ca2+ channels). Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 110 Cesium Aspartate, 30 NaCl, 10 HEPES, 5 MgATP, 0.4 NaGTP, 14 Creatine Phosphate, 2 MgCl2, 0.2 EGTA. Adjust pH to 7.3 with CsOH.
-
-
Procedure:
-
Establish a stable whole-cell recording with a gigaohm seal.
-
Clamp the cell at a holding potential of -40 mV.
-
Perfuse the cell with the standard external solution and record the baseline current.
-
To activate the pump current, switch to an external solution containing a known concentration of K+ (e.g., 10 mM) if the baseline was K+-free, or simply ensure K+ is present.
-
Once a stable outward current is observed, apply an external solution containing a saturating concentration of ouabain (e.g., 100 µM).
-
The pump current is the difference between the steady-state current before and after the application of ouabain.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for Na+/K+ pump current rundown.
Na+/K+ Pump Metabolic Dependence
Caption: Metabolic support pathway for the Na+/K+ pump.
Factors Affecting Pump Current Stability
Caption: Key experimental factors influencing pump current stability.
References
- 1. Sodium-potassium pump current in smooth muscle cells from mesenteric resistance arteries of the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 4. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intact Cytoskeleton Is Required for Small G Protein Dependent Activation of the Epithelial Na+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na+,K(+)-ATPase pump currents in giant excised patches activated by an ATP concentration jump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depolarization increases the apparent affinity of the Na+-K+ pump to cytoplasmic Na+ in isolated guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain-Induced Changes in the Expression of Voltage-Gated Potassium Channels in Epithelial Cells Depend on Cell-Cell Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Voltage dependence of Na/K pump current in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Na+,K(+)-ATPase pump currents in giant excised patches activated by an ATP concentration jump - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Na+,K(+)-ATPase pump currents activated by an ATP concentration jump. Comparison of studies with purified membrane fragments and giant excised patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Reconstituted Na+/K+-ATPase Proteoliposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quality control for reconstituted Na+/K+-ATPase proteoliposomes. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for Na+/K+-ATPase proteoliposomes?
A1: The primary quality control parameters for reconstituted Na+/K+-ATPase proteoliposomes are:
-
ATPase Activity: Ensuring the enzyme is active after reconstitution.
-
Ion Pumping Functionality: Verifying the proteoliposomes can actively transport Na+ and K+ ions.
-
Proteoliposome Integrity and Size: Confirming that the liposomes are properly formed, sealed, and of a consistent size.
-
Protein Incorporation and Orientation: Determining the amount of protein successfully incorporated into the lipid bilayer and its orientation (inside-out vs. right-side-out).
Q2: How does lipid composition affect the activity of reconstituted Na+/K+-ATPase?
A2: Lipid composition is crucial for the function of reconstituted Na+/K+-ATPase. The enzyme's activity is sensitive to the surrounding lipid environment, including acyl chain length, degree of saturation, and the presence of specific lipids like cholesterol and phosphatidylserine (B164497).[1][2] For instance, the optimal acyl chain length for monounsaturated phosphatidylcholine is 22 carbons in the absence of cholesterol, but this shifts to 18 carbons when 40 mol% cholesterol is present.[2] Cholesterol is generally required for optimal activity, and its depletion can significantly reduce enzyme function.[3]
Q3: What is the expected orientation of Na+/K+-ATPase in proteoliposomes?
A3: The orientation of reconstituted Na+/K+-ATPase can be either inside-out (ATP-binding site facing the external medium) or right-side-out (ATP-binding site facing the liposome (B1194612) interior). The final orientation is influenced by factors such as the reconstitution method and the lipid and ion concentrations in the buffer during vesicle formation.[4] For example, high Na+ concentrations tend to favor an inside-out orientation.[4] It is also possible to have a random orientation.[4]
Troubleshooting Guides
Low or No ATPase Activity
Problem: The reconstituted Na+/K+-ATPase proteoliposomes show significantly lower than expected or no ATPase activity.
| Possible Cause | Suggested Solution |
| Enzyme Denaturation | Ensure proper handling and storage of the purified enzyme. Avoid repeated freeze-thaw cycles.[5] |
| Suboptimal Lipid Composition | Optimize the lipid mixture. Ensure the presence of essential lipids like phosphatidylserine and cholesterol.[1][6] The hydrophobic thickness of the bilayer should match the transmembrane domains of the protein.[2] |
| Incorrect Protein-to-Lipid Ratio | Experiment with different protein-to-lipid ratios. A ratio of 1:20 (w/w) or higher has been shown to yield full recovery of specific activity in some preparations.[6] |
| Inefficient Detergent Removal | Ensure complete removal of the detergent used for solubilization, as residual detergent can inhibit enzyme activity.[7] Methods like dialysis or adsorption to polystyrene beads can be used.[6] |
| Inhibitory Contaminants | Use high-purity lipids and reagents. Ensure buffers are free from contaminating ions that might inhibit the enzyme. |
| Incorrect Assay Conditions | Verify the concentrations of Na+, K+, Mg2+, and ATP in the assay buffer. The pH should also be optimal for enzyme activity. |
| Enzyme Orientation | If the majority of the enzyme is in a right-side-out orientation, ATP will not be accessible from the outside. Use a channel-forming peptide like alamethicin (B1591596) to make the vesicles permeable to ATP.[8] |
Poor Ion Transport
Problem: The proteoliposomes exhibit low or no ATP-dependent ion flux.
| Possible Cause | Suggested Solution |
| Leaky Vesicles | Assess the integrity of the proteoliposomes using a fluorescent dye release assay, such as with calcein.[8][9] If leaky, optimize the reconstitution procedure, particularly the detergent removal step. |
| Incorrect Ion Gradients | Ensure the desired ion gradients (e.g., high internal K+, high external Na+) are established correctly during proteoliposome preparation. |
| Low Protein Incorporation | Quantify the amount of protein incorporated into the vesicles. If low, adjust the protein-to-lipid ratio or the reconstitution method. |
| Predominantly Right-Side-Out Orientation | Similar to the ATPase activity issue, if the enzyme is primarily right-side-out, the ion pumping will be directed into the vesicle and may be difficult to measure without specific internal probes. |
| Buildup of Membrane Potential | The electrogenic nature of the Na+/K+-ATPase (3 Na+ out for 2 K+ in) can lead to the rapid development of a membrane potential that opposes further pumping.[10] Include ionophores like valinomycin (B1682140) (for K+) and CCCP (a protonophore) to dissipate the membrane potential.[11][12] |
Experimental Workflows and Protocols
Workflow for Quality Control of Na+/K+-ATPase Proteoliposomes
Caption: Quality control workflow for reconstituted Na+/K+-ATPase proteoliposomes.
Protocol: Colorimetric ATPase Activity Assay
This protocol measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Reconstituted Na+/K+-ATPase proteoliposomes
-
Assay Buffer: e.g., 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4
-
ATP solution (e.g., 100 mM stock)
-
Ouabain solution (e.g., 10 mM stock, specific inhibitor)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Phosphate standard solution for calibration curve
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each sample, prepare a "total activity" tube and a "background activity" tube containing a final concentration of 1 mM ouabain.
-
Add the Na+/K+-ATPase proteoliposomes to the assay buffer in each tube.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubate for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the acidic colorimetric reagent.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Calculate the amount of Pi released by comparing the absorbance to a phosphate standard curve.
-
The specific Na+/K+-ATPase activity is the difference between the total activity and the background (ouabain-inhibited) activity.[13][14][15]
Protocol: Fluorescence-Based Ion Transport Assay
This protocol monitors the transport of Na+ or K+ by measuring changes in intra-vesicular pH using a pH-sensitive fluorescent dye.
Materials:
-
Proteoliposomes with encapsulated pH-sensitive dye (e.g., ACMA or fluorescein (B123965) isothiocyanate dextran).[11]
-
External buffer with a specific ion composition to create a gradient.
-
ATP solution.
-
CCCP (a protonophore) to facilitate proton movement.
-
Fluorometer.
Procedure:
-
Prepare proteoliposomes containing the pH-sensitive dye and a high concentration of the ion to be transported out (e.g., K+).
-
Dilute the proteoliposomes into an external buffer that lacks the transported ion but contains the counter-ion (e.g., Na+).
-
Place the diluted proteoliposome suspension in a cuvette in the fluorometer and monitor the baseline fluorescence.
-
Add CCCP to the cuvette to allow for proton counter-transport.
-
Initiate ion transport by adding ATP.
-
Monitor the change in fluorescence over time. An active pump will transport ions, leading to a compensatory proton flux that changes the intra-vesicular pH and thus the dye's fluorescence.[11]
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Significance | References |
| Proteoliposome Diameter | 100 - 400 nm | Affects surface-to-volume ratio and the number of enzyme molecules per vesicle. | [8] |
| Protein Incorporation | 70% - 90% | Efficiency of the reconstitution process. | [8] |
| Specific ATPase Activity | 10 - 36 µmol Pi/mg/min | A direct measure of the enzyme's catalytic function. Highly dependent on assay conditions and lipid composition. | [1][12] |
| Na+ Transport Stoichiometry | ~3 Na+ per ATP hydrolyzed | Confirms the correct coupling of ATP hydrolysis to ion transport. | [6][12] |
| Optimal Cholesterol Content | 20 - 40 mol% | Crucial for maintaining the structural integrity and activity of the enzyme. | [2][9] |
Logical Relationships in Troubleshooting
Caption: A logical flowchart for troubleshooting common issues with proteoliposomes.
References
- 1. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Na,K-ATPase and Na-ATPase activity by phospholipids and cholesterol. I. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol depletion inhibits Na+,K+-ATPase activity in a near-native membrane environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of reconstitution of the Na, K-ATPase in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Reconstitution of (Na+ + K+)-ATPase into phospholipid vesicles with full recovery of its specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na,K-ATPase reconstituted in liposomes: effects of lipid composition on hydrolytic activity and enzyme orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview on solubilization and lipid reconstitution of Na,K-ATPase: enzyme kinetic and biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. ATP-dependent proton uptake by proteoliposomes reconstituted with purified Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reconstitution of (Na+ + K+)-ATPase proteoliposomes having the same turnover rate as the membranous enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Na+,K+-ATPase with Disrupted Na+ Binding Sites I and III Binds Na+ with Increased Affinity at Site II and Undergoes Na+-Activated Phosphorylation with ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining ATP in Long-Term Pump Activity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for ATP depletion in long-term pump activity studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on ATP regeneration systems to ensure the integrity and accuracy of your extended experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term pump activity studies where maintaining cellular ATP levels is critical.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Gradual decrease in pump activity over time, even in control wells. | 1. ATP Depletion: The primary cause is often the consumption of ATP by the pump and other cellular processes, exceeding the cell's regenerative capacity under in vitro conditions.2. Substrate/Cofactor Limitation: Depletion of other necessary substrates or cofactors (e.g., ions, Mg²⁺).3. Enzyme Instability: The isolated pump or cellular preparation may be losing activity over the extended incubation time. | 1. Implement an ATP Regeneration System: Add components like phosphocreatine (B42189) and creatine (B1669601) kinase to the assay buffer to continuously regenerate ATP from ADP.2. Optimize Buffer Composition: Ensure all necessary ions and cofactors are present at non-limiting concentrations.3. Run Stability Controls: Include a control with a known stable pump or a time-course experiment to assess the intrinsic stability of your experimental system. |
| Inconsistent or highly variable results between replicate wells. | 1. Incomplete Cell Lysis: If measuring intracellular ATP, incomplete lysis will lead to an underestimation of the total ATP content.[1]2. Variable Cell Seeding Density: Differences in cell number per well will result in varying total ATP levels and pump activity.[1]3. Pipetting Errors: Inaccurate pipetting of reagents, especially enzymes or substrates, can lead to significant variability. | 1. Optimize Lysis Protocol: Ensure the chosen lysis buffer and incubation time are sufficient for your cell type. Using an orbital shaker can facilitate complete lysis.[1]2. Ensure Uniform Cell Seeding: Use a well-mixed cell suspension and verify cell density before plating.3. Use Calibrated Pipettes: Regularly calibrate pipettes and use reverse pipetting for viscous solutions. |
| ATP regeneration system appears to be ineffective or stops working mid-experiment. | 1. Enzyme Inactivation: The regenerating enzyme (e.g., creatine kinase) may be unstable under your experimental conditions (e.g., temperature, pH).2. Depletion of the Phosphate (B84403) Donor: The high-energy phosphate donor (e.g., phosphocreatine) has been fully consumed.3. Product Inhibition: Accumulation of byproducts from the regeneration system or the pump itself may inhibit the enzymes. | 1. Check Enzyme Stability: Refer to the manufacturer's data for the optimal temperature and pH range of the enzyme. Consider using a more stable enzyme if necessary.2. Increase Phosphate Donor Concentration: Calculate the expected ATP turnover and provide a sufficient excess of the phosphate donor.3. Monitor Byproduct Accumulation: If possible, measure the concentration of potential inhibitory byproducts. In some cases, a different regeneration system with different byproducts may be required. |
| High background signal in bioluminescence-based ATP assays. | 1. ATP Contamination: ATP is a common contaminant in laboratory reagents and on equipment.[2]2. Plate Phosphorescence: Bright light can induce phosphorescence in the microplate material. | 1. Use ATP-Free Reagents and Consumables: Use certified ATP-free pipette tips, tubes, and plates. Prepare all buffers with high-purity, ATP-free water.2. Work in Subdued Lighting: Avoid exposing plates to direct bright light. Dark-adapt the plate for 10 minutes before measuring luminescence.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is correcting for ATP depletion necessary in long-term pump activity studies?
Q2: What are the main types of ATP regeneration systems available?
There are several enzymatic systems for in vitro ATP regeneration. The most common are based on substrate-level phosphorylation and include:
-
Creatine Kinase (CK) System: Uses phosphocreatine (PCr) as a phosphate donor to regenerate ATP from ADP. This system is popular due to its efficiency and the relative stability of its components.[5][6]
-
Pyruvate Kinase (PK) System: Uses phosphoenolpyruvate (B93156) (PEP) as a high-energy phosphate donor.[6]
-
Acetate (B1210297) Kinase (AcK) System: Uses acetyl phosphate (AcP) as the phosphate donor.[7]
-
Polyphosphate Kinase (PPK) System: Uses inorganic polyphosphate (polyP), a cost-effective and stable phosphate donor.[8][9][10][11][12]
Q3: How do I choose the right ATP regeneration system for my experiment?
The choice depends on several factors, including the experimental duration, temperature, pH, and cost. The Creatine Kinase system is a robust and widely used option for many applications. The Polyphosphate Kinase system is gaining popularity due to the low cost and high stability of the polyphosphate donor.[7][10][12] Refer to the data presentation table below for a detailed comparison.
Q4: Can the components of the ATP regeneration system interfere with my assay?
Potentially. For example, the accumulation of inorganic phosphate (Pi), a byproduct of some regeneration systems, can chelate magnesium ions (Mg²⁺), which are essential cofactors for many enzymes, including ATPases.[13] It is crucial to run appropriate controls, including the pump activity assay with and without the regeneration system components, to test for any direct effects on your pump of interest.
Q5: How can I measure ATP concentration to validate that my regeneration system is working?
The most common and sensitive method is the bioluminescent assay based on the firefly luciferase enzyme.[14] This assay produces a light signal that is directly proportional to the ATP concentration. Several commercial kits are available for this purpose. Other methods include fluorescence assays and high-performance liquid chromatography (HPLC).
Data Presentation: Comparison of Common ATP Regeneration Systems
The table below summarizes the key characteristics of four common enzymatic ATP regeneration systems to aid in selecting the most appropriate one for your experimental needs.
| System | Enzyme | Phosphate Donor | Efficiency/Rate | Donor Stability | Relative Cost | Advantages | Disadvantages |
| Creatine Kinase | Creatine Kinase (CK) | Phosphocreatine (PCr) | High; rapid regeneration. | Moderate; half-life of ~14 min in ischemic muscle.[15] | Moderate | Widely used and well-characterized; components are commercially available.[5][6] | Product (creatine) can sometimes interfere with assays; PCr is less stable than some other donors. |
| Pyruvate Kinase | Pyruvate Kinase (PK) | Phosphoenolpyruvate (PEP) | Very High; driven by the large negative free energy of PEP hydrolysis. | High | High | High phosphoryl-transfer potential ensures the reaction strongly favors ATP formation.[6] | PEP is expensive; product (pyruvate) can inhibit some enzymes.[6] |
| Acetate Kinase | Acetate Kinase (AcK) | Acetyl Phosphate (AcP) | Moderate | Low; AcP is relatively unstable in solution. | Low to Moderate | Acetyl phosphate is relatively inexpensive.[7] | Instability of AcP can be a limitation for long-term studies; accumulation of acetate can lower pH. |
| Polyphosphate Kinase | Polyphosphate Kinase (PPK) | Polyphosphate (polyP) | High | Very High; polyP is a stable polymer. | Low | PolyP is very inexpensive and highly stable; system can regenerate ATP from AMP as well as ADP.[8][10][11][12] | Can lead to the precipitation of magnesium phosphate, reducing free Mg²⁺ concentration. |
Experimental Protocols
Protocol 1: Measuring Intracellular ATP using a Bioluminescent Assay
This protocol is a general guideline for using a commercial firefly luciferase-based ATP assay kit in a 96-well plate format. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Cells cultured in a 96-well white, opaque-bottom plate
-
Commercial bioluminescent ATP assay kit (containing ATP releasing agent/detergent, luciferase/luciferin substrate solution, and ATP standard)
-
Phosphate-buffered saline (PBS), ATP-free
-
Luminometer
Procedure:
-
Prepare ATP Standard Curve:
-
Reconstitute the ATP standard as per the kit instructions to create a stock solution.
-
Perform serial dilutions of the ATP stock solution in culture medium or PBS to generate a standard curve (e.g., from 0 to 10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Equilibrate the cell plate and assay reagents to room temperature.
-
Remove the culture medium from the wells containing the cells to be assayed, leaving approximately 20-50 µL to avoid disturbing the cell monolayer.
-
-
Cell Lysis and ATP Measurement:
-
Add 50 µL of the ATP releasing agent (detergent) to each well (including standards, samples, and blank/background wells).
-
Place the plate on an orbital shaker for 5 minutes at a moderate speed (e.g., 600-700 rpm) to ensure complete cell lysis and release of intracellular ATP.[3]
-
Add 50 µL of the luciferase/luciferin substrate solution to each well.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence of the blank wells from all other readings.
-
Plot the standard curve (luminescence vs. ATP concentration) and use it to determine the ATP concentration in your experimental samples.
-
Protocol 2: Implementing a Phosphocreatine/Creatine Kinase ATP Regeneration System
This protocol describes how to incorporate an ATP regeneration system into a long-term pump activity assay in a 96-well plate format.
Materials:
-
Assay Buffer (specific to the pump being studied, e.g., Tris-HCl based)
-
Phosphocreatine (PCr), disodium (B8443419) salt
-
Creatine Kinase (CK), from rabbit muscle
-
Adenosine (B11128) 5'-diphosphate (ADP), sodium salt
-
Adenosine 5'-triphosphate (ATP), magnesium salt
-
Your pump preparation (e.g., membrane vesicles, permeabilized cells)
-
96-well plate
Procedure:
-
Prepare Stock Solutions:
-
1 M Phosphocreatine (PCr): Dissolve PCr in high-purity water. Aliquot and store at -20°C.
-
1000 U/mL Creatine Kinase (CK): Dissolve CK in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Aliquot and store at -20°C.
-
100 mM ADP: Dissolve ADP in high-purity water, adjust pH to ~7.0 if necessary. Aliquot and store at -20°C.
-
100 mM ATP: Dissolve ATP in high-purity water, adjust pH to ~7.0 if necessary. Aliquot and store at -20°C.
-
-
Prepare ATP Regeneration Mix (prepare fresh):
-
On the day of the experiment, prepare a concentrated ATP Regeneration Mix. For a final assay volume of 100 µL per well, a 10X stock can be prepared.
-
Example 10X Stock (for final concentrations of 10 mM PCr, 20 U/mL CK, 1 mM ADP):
-
100 mM PCr
-
200 U/mL CK
-
10 mM ADP
-
Bring to final volume with assay buffer. Keep on ice.
-
-
-
Set up the Assay:
-
In each well of a 96-well plate, add your pump preparation and any compounds or treatments being tested.
-
Add the 10X ATP Regeneration Mix to each well (10 µL for a 100 µL final volume).
-
Initiate the pump activity reaction by adding ATP to a final concentration appropriate for your pump (e.g., 1-3 mM).
-
Bring the total volume of each well to 100 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C) for the duration of your long-term study.
-
Measure pump activity at various time points using your established method (e.g., phosphate release, substrate transport).
-
Control Wells to Include:
-
No Regeneration System: To confirm that ATP depletion occurs without the regeneration system.
-
No Pump: To measure any background ATP hydrolysis not related to your pump.
-
Regeneration System Only: To ensure the regeneration system components do not interfere with your detection method.
Mandatory Visualizations
Signaling Pathway: AMPK Activation by ATP Depletion
Caption: AMPK signaling pathway activated by a low cellular energy state.
Experimental Workflow: Long-Term Pump Assay with ATP Correction
Caption: Workflow for a long-term pump activity assay with an ATP regeneration system.
References
- 1. researchgate.net [researchgate.net]
- 2. Creatine kinase, energy reserve, and hypertension: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. Enzymatic regeneration and conservation of ATP: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ATP Regeneration by Polyphosphate Kinase Powers Efficient Oligosaccharide Synthesis Catalyzed by Glycoside Phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semirational engineering of Cytophaga hutchinsonii polyphosphate kinase for developing a cost-effective, robust, and efficient adenosine 5′-triphosphate regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Solved Select the molecules that have a higher | Chegg.com [chegg.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Voltage-Clamp Protocols to Isolate Pump-Mediated Currents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to isolate and characterize pump-mediated currents using voltage-clamp electrophysiology.
Troubleshooting Guides & FAQs
General Troubleshooting
Q1: My recorded pump current is very small and noisy. How can I improve the signal-to-noise ratio?
A1: Isolating small pump currents requires meticulous attention to minimizing noise. Here are several steps you can take:
-
Optimize the Seal Resistance: A high-resistance "giga-seal" (>1 GΩ) is crucial for reducing current noise and electrically isolating the membrane patch.[1][2] If you are having trouble achieving a stable gigaseal, ensure your pipette tip is smooth and clean, and apply gentle suction.[2][3]
-
Proper Grounding and Shielding: Ensure your setup is properly grounded to a common ground point to minimize electrical noise from external equipment. Use a Faraday cage to shield the setup from environmental electromagnetic interference.
-
Reduce Pipette Capacitance: Coat the tip of your pipette with a hydrophobic substance like Sylgard to reduce capacitance, which can filter high-frequency components of your signal.
-
Use a Low-Noise Amplifier: Employ a high-quality patch-clamp amplifier with low intrinsic noise.
-
Optimize Filtering: Apply a low-pass filter to your recordings to remove high-frequency noise. Be cautious not to set the filter cutoff too low, as this can distort the kinetics of your recorded current.
Q2: I am seeing significant drift in my baseline current, making it difficult to measure the pump current accurately.
A2: Baseline drift can arise from several sources. Consider the following troubleshooting steps:
-
Stable Recording Conditions: Ensure the temperature of your recording chamber is stable, as temperature fluctuations can affect pump activity and electrode drift.
-
Stable Pipette and Holder: Make sure your pipette is securely mounted in its holder and that there are no leaks. Air bubbles in the pipette or holder can also cause drift.
-
Equilibration Time: Allow sufficient time for the cell to equilibrate with the internal pipette solution after establishing the whole-cell configuration. This allows for stable intracellular ion concentrations.
-
Reference Electrode: Check your reference electrode. A corroded or unstable reference electrode is a common source of drift. Ensure it is properly chlorided (for Ag/AgCl electrodes) and has a stable junction potential.
Isolating Pump Currents
Q3: How can I effectively block other ion channels to isolate the Na+/K+ pump current?
A3: Pharmacological blockade of contaminating ion channel currents is essential for isolating the current generated by the Na+/K+-ATPase. A cocktail of blockers is typically required.
-
Block Voltage-Gated Sodium Channels: Use Tetrodotoxin (TTX) to block most voltage-gated sodium channels.[4][5] For TTX-resistant channels, other blockers like lidocaine (B1675312) or saxitoxin (B1146349) may be necessary.
-
Block Voltage-Gated Potassium Channels: A combination of blockers is often needed to inhibit the diverse population of potassium channels. Common choices include Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP).[5] Cesium can be included in the internal pipette solution to block many potassium channels from the inside.
-
Block Voltage-Gated Calcium Channels: Use blockers like cadmium (Cd2+), nickel (Ni2+), or more specific antagonists like nifedipine (B1678770) (for L-type channels) or conotoxins.[5]
-
Minimize Chloride Currents: Replacing chloride with a larger, less permeable anion like gluconate or aspartate in the internal and external solutions can reduce chloride channel activity.
Q4: What is the best way to confirm that the current I am measuring is truly from the Na+/K+ pump?
A4: Confirmation of the pump-mediated current is typically achieved through two primary methods:
-
Inhibition with Cardiac Glycosides: The most definitive method is to apply a specific inhibitor of the Na+/K+-ATPase, such as ouabain (B1677812) or digoxin.[6][7][8] The ouabain-sensitive current (the difference in current before and after ouabain application) is considered the pump current.[9]
-
Dependence on Substrates: The pump current is dependent on the presence of its substrates: intracellular Na+ and extracellular K+. Removing extracellular K+ or reducing intracellular Na+ should abolish the pump current.[9]
Voltage-Clamp Protocol Optimization
Q5: What voltage-clamp protocol is most suitable for studying the voltage dependence of the Na+/K+ pump?
A5: The Na+/K+ pump is electrogenic, meaning its activity is sensitive to the membrane potential.[10] To study its voltage dependence, a voltage ramp or a series of long voltage steps can be applied.
-
Voltage Ramp Protocol: A slow voltage ramp (e.g., from -140 mV to +60 mV) allows for the measurement of the pump current over a wide range of membrane potentials in a single sweep.[9][10]
-
Voltage Step Protocol: A series of long-duration (e.g., 200 ms) voltage steps to various potentials can also be used to determine the steady-state pump current at each potential.[9]
It is crucial to subtract the passive leak currents to accurately determine the pump's current-voltage relationship. This is often done by recording the current in the presence of a pump inhibitor like ouabain and subtracting this from the recording without the inhibitor.
Q6: I am having trouble with series resistance compensation, leading to voltage errors. How can I correct this?
A6: Series resistance (Rs) can cause a significant voltage drop, leading to an inaccurate clamp of the cell membrane potential, especially when measuring large currents.[11]
-
Minimize Initial Series Resistance: Use large-tipped pipettes and ensure a good, low-resistance access to the cell interior.
-
Use Amplifier Compensation: Most patch-clamp amplifiers have circuits for series resistance compensation.[11][12][13][14] It is typically possible to compensate for 70-80% of the series resistance without introducing oscillations.[14]
-
Monitor and Adjust: Continuously monitor the series resistance throughout the experiment, as it can change over time. Adjust the compensation as needed.
-
Be Cautious of Overcompensation: Overcompensating for series resistance can lead to oscillations in the clamp circuit, which can damage the cell.[11][12]
Data Presentation
Table 1: Common Pharmacological Blockers for Isolating Na+/K+ Pump Current
| Target Ion Channel | Blocker | Typical Concentration | Reference(s) |
| Voltage-Gated Na+ Channels | Tetrodotoxin (TTX) | 100 nM - 1 µM | [4][5] |
| Voltage-Gated K+ Channels | Tetraethylammonium (TEA) | 10 - 20 mM | [5] |
| 4-Aminopyridine (4-AP) | 1 - 5 mM | ||
| Cesium (intracellular) | 120 - 140 mM | ||
| Voltage-Gated Ca2+ Channels | Cadmium (Cd2+) | 100 - 200 µM | [5] |
| Nifedipine | 10 µM | ||
| Na+/K+-ATPase (Pump) | Ouabain | 100 µM - 1 mM | [6][8][9] |
| Digoxin | Varies | [7] |
Table 2: Representative Na+/K+-ATPase Inhibitors and Their Properties
| Inhibitor | Target Isoforms | Potency | Reference(s) |
| Ouabain | α1, α2, α3, α4 | Varies by isoform and species | [6][8] |
| Bufalin | α1, α2, α3 | Kd: 40-45 nM | [15][16] |
| Ginsenoside Rb1 | Not specified | IC50: 6.3 µM | [15][16] |
| Neriifolin | Not specified | Potent inhibitor | [15] |
| Strophanthidin | Not specified | Concentration-dependent inhibition | [15][16] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Ouabain-Sensitive Na+/K+ Pump Current
-
Cell Preparation: Isolate single cells of interest using standard enzymatic and mechanical dissociation methods.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). To this, add a cocktail of ion channel blockers (see Table 1) to inhibit non-pump currents.
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a giga-seal.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a voltage ramp from -140 mV to +60 mV over 1 second.
-
Record the resulting current.
-
-
Pump Current Isolation:
-
Perfuse the recording chamber with the external solution containing a saturating concentration of ouabain (e.g., 1 mM).
-
Repeat the voltage-clamp protocol.
-
The ouabain-sensitive pump current is obtained by subtracting the current recorded in the presence of ouabain from the control recording.
-
Visualizations
Caption: Workflow for isolating Na+/K+ pump current.
Caption: Troubleshooting logic for pump current recordings.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Patch clamp - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. scbt.com [scbt.com]
- 7. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage dependence of Na/K pump current in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. How to correct for series resistance (and whole cell capacitance) in real cells | Bill Connelly [billconnelly.net]
- 13. drexel.edu [drexel.edu]
- 14. e-lab.github.io [e-lab.github.io]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
preventing proteolytic degradation during Na+/K+-ATPase purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent proteolytic degradation during the purification of Na+/K+-ATPase.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of proteolytic degradation during Na+/K+-ATPase purification?
A1: The most common indicators of proteolytic degradation are the appearance of lower molecular weight bands on an SDS-PAGE gel, smearing below the main protein band, and a loss of enzymatic activity. The Na+/K+-ATPase α-subunit is particularly susceptible to cleavage.
Q2: Why is it crucial to work at low temperatures?
A2: Proteases, the enzymes responsible for protein degradation, are less active at lower temperatures.[1] Performing all purification steps on ice or in a cold room (typically 4°C) significantly reduces the rate of proteolytic cleavage and helps maintain the integrity of the Na+/K+-ATPase.
Q3: What is the optimal pH for the lysis and purification buffers?
A3: Generally, a neutral or slightly alkaline pH (7.0-8.0) is recommended for lysis and purification buffers.[1] This is because many lysosomal proteases, which are released during cell lysis, have optimal activity at acidic pH. Maintaining a neutral to alkaline pH helps to suppress their activity.
Q4: Should I use a commercially available protease inhibitor cocktail or prepare my own?
A4: For convenience and broad-spectrum protection, commercially available protease inhibitor cocktails are an excellent choice.[2][3][4] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[3] However, for purification from specific tissues like the kidney, which has high concentrations of certain proteases, a custom-formulated cocktail may be more effective.[5]
Q5: Can the choice of detergent for solubilization affect proteolytic degradation?
A5: Yes, the choice and concentration of detergent are critical. While detergents are necessary to extract the membrane-bound Na+/K+-ATPase, some can also activate certain proteases. It is essential to use the mildest effective detergent at the lowest concentration necessary for efficient solubilization.
Troubleshooting Guides
Problem 1: Significant smearing and multiple lower molecular weight bands are observed on SDS-PAGE after purification.
Cause: Widespread proteolytic degradation has occurred. This is likely due to insufficient protease inhibition during the initial homogenization and solubilization steps. Kidney tissue, a common source for Na+/K+-ATPase, is rich in proteases such as cathepsins and serine proteases.[5][6][7]
Solution:
-
Work Quickly and at Low Temperature: Minimize the time between tissue homogenization and the first purification step.[1] Ensure all buffers and equipment are pre-chilled to 4°C.
-
Optimize Lysis Buffer:
-
Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
-
Consider supplementing with individual inhibitors known to be effective against kidney proteases.
-
-
Enhance Protease Inhibition:
-
Use a comprehensive protease inhibitor cocktail. A recommended starting point is a cocktail targeting serine, cysteine, and metalloproteases.
-
For kidney tissue, consider adding specific inhibitors for cathepsins.
-
Problem 2: The purified Na+/K+-ATPase shows low enzymatic activity.
Cause: Besides denaturation, loss of activity can be a result of limited proteolysis that cleaves critical domains of the enzyme without causing complete degradation. The α-subunit is particularly vulnerable to tryptic-like cleavage.[8][9]
Solution:
-
Immediate Addition of Inhibitors: Add protease inhibitors to the homogenization buffer at the very beginning of the procedure, as soon as the tissue is disrupted.
-
Buffer Composition: Include stabilizing agents in your buffers, such as glycerol (B35011) (10-20%) and specific phospholipids, which have been shown to be essential for Na+/K+-ATPase stability and activity.
-
pH Control: Strictly maintain the pH of all buffers within the optimal range (7.0-8.0) to minimize the activity of acid proteases.[1]
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail for Na+/K+-ATPase Purification from Kidney Medulla
| Inhibitor Class | Inhibitor | Stock Solution Concentration | Final (1X) Working Concentration | Target Proteases |
| Serine Proteases | AEBSF | 100 mM in water | 1 mM | Trypsin, Chymotrypsin, Plasmin, Kallikrein |
| Serine & Cysteine Proteases | Leupeptin | 10 mM in water | 20 µM | Trypsin, Plasmin, Kallikrein, Cathepsin B |
| Serine Proteases | Aprotinin | 1 mg/mL in water | 800 nM | Trypsin, Chymotrypsin, Plasmin |
| Aspartic Proteases | Pepstatin A | 1 mM in DMSO or Ethanol | 10 µM | Pepsin, Cathepsin D |
| Cysteine Proteases | E-64 | 10 mM in water | 15 µM | Papain, Calpain, Cathepsin B, L |
| Aminopeptidases | Bestatin | 10 mM in water | 50 µM | Aminopeptidases |
| Metalloproteases | EDTA | 0.5 M in water | 1-5 mM | Various Metalloproteases |
Note: It is recommended to prepare stock solutions and add them fresh to the buffers just before use. Some commercial cocktails are available with or without EDTA. If your purification involves metal-ion dependent steps (e.g., IMAC), EDTA should be excluded.[10]
Experimental Protocols
Protocol: Purification of Na+/K+-ATPase from Kidney Outer Medulla (Adapted from Jorgensen Method)
This protocol is a guideline and may require optimization for specific laboratory conditions.
1. Preparation of Microsomal Membranes:
-
Excise the outer medulla from fresh or frozen kidneys and place it in ice-cold homogenization buffer.
-
Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2. Immediately before use, add a broad-spectrum protease inhibitor cocktail (see Table 1 for a recommended formulation).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.
-
Centrifuge the homogenate at low speed (e.g., 6,000 x g) for 15 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) for 30 minutes at 4°C to pellet the microsomal membranes.
-
Wash the pellet by resuspending it in the homogenization buffer (with fresh protease inhibitors) and repeating the high-speed centrifugation.
2. Solubilization of Na+/K+-ATPase:
-
Resuspend the washed microsomal pellet in a solubilization buffer.
-
Solubilization Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM MgCl₂, and a mild non-ionic detergent (e.g., C₁₂E₈ or Triton X-100) at a concentration optimized for your specific preparation. Add fresh protease inhibitors.
-
Incubate on ice with gentle stirring for 30 minutes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized material.
3. Purification of Solubilized Na+/K+-ATPase:
The solubilized enzyme can be further purified using methods such as affinity chromatography or density gradient centrifugation. Ensure that all buffers used in subsequent steps contain protease inhibitors at the working concentration.
Mandatory Visualization
Caption: Workflow for Na+/K+-ATPase purification with integrated steps for protease inhibition.
References
- 1. Purification and characterization of (Na+ + K+)-ATPase. VII. Tryptic degradation of the Na-form of the enzyme protein resulting in selective modification of dephosphorylation reactions of the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. interchim.fr [interchim.fr]
- 4. goldbio.com [goldbio.com]
- 5. Dysregulation of kidney proteases in the pathogenesis of hypertension following unilateral nephrectomy in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis and inflammation of the kidney glomerulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicstrive.com [academicstrive.com]
- 8. Purification and characterization of (Na+ + K+)-ATPase. VI. Differential tryptic modification of catalytic functions of the purified enzyme in presence of NaCl and KCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of (Na+, K+)-ATPase. V. Conformational changes in the enzyme Transitions between the Na-form and the K-form studied with tryptic digestion as a tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
A Comparative Guide to the Kinetic Properties of Na+/K+-ATPase Isoforms α1 and α2
For Researchers, Scientists, and Drug Development Professionals
The Na+/K+-ATPase, an essential plasma membrane-bound enzyme, is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This process is fundamental for numerous physiological functions, including nerve impulse propagation, muscle contraction, and nutrient transport.[1][2] The catalytic α-subunit of this enzyme exists in multiple isoforms, with α1 and α2 being prominently expressed in various tissues. While both isoforms perform the same fundamental ion-pumping function, they exhibit distinct kinetic properties and are involved in different cellular signaling pathways, making them unique targets for therapeutic intervention. This guide provides a detailed comparison of the kinetic properties of the α1 and α2 isoforms, supported by experimental data and methodologies.
Comparative Kinetic Data of Na+/K+-ATPase α1 vs. α2
The kinetic parameters of the Na+/K+-ATPase isoforms are crucial determinants of their physiological roles. These parameters, including the Michaelis constant (Km) for Na+ and K+, the maximum velocity (Vmax), and the turnover number, vary between the α1 and α2 isoforms, reflecting their specialized functions in different cell types.
| Kinetic Parameter | Isoform α1 | Isoform α2 | Key Observations |
| Apparent Affinity for intracellular Na+ (K'Na) | Lower Affinity (Higher K'Na) | Higher Affinity (Lower K'Na) | The α2 isoform exhibits a higher apparent affinity for intracellular Na+, suggesting it can be activated at lower cytoplasmic Na+ concentrations compared to the α1 isoform.[3] |
| Apparent Affinity for extracellular K+ (K'K) | Higher Affinity (Lower K'K) | Lower Affinity (Higher K'K) | The α1 isoform generally shows a higher affinity for extracellular K+ than the α2 isoform.[3][4] In intact mouse muscle fibers, the apparent affinities for extracellular K+ were reported to be 1.3 mM for α1 and 4 mM for α2.[5] |
| Catalytic Turnover | Higher | Lower | The α1 isoform has a higher catalytic turnover rate compared to the α2 isoform.[3] This difference is partly attributed to a shift in the E1-E2 conformational equilibrium in the α2 isoform.[3][6] |
| Vanadate (B1173111) Sensitivity | More Sensitive | Less Sensitive | The α2 isoform shows a ~20-fold increase in the IC50 for vanadate compared to the α1 isoform, indicating a lower sensitivity. This is consistent with the E1-E2 equilibrium of α2 being shifted towards the E1 state.[3] |
Mechanistic Basis for Kinetic Differences
The observed kinetic differences between the α1 and α2 isoforms are primarily attributed to a shift in the conformational equilibrium between the two major states of the enzyme: E1 and E2. The α2 isoform's steady-state equilibrium is shifted in favor of the E1 form(s).[3][6] This shift has several consequences:
-
Decreased Catalytic Turnover: The preference for the E1 state in the α2 isoform contributes to its lower overall catalytic activity compared to the α1 isoform.[3]
-
Vanadate Insensitivity: The reduced sensitivity of the α2 isoform to vanadate, an inhibitor that preferentially binds to the E2 state, is a direct consequence of the E1-shifted equilibrium.[3]
-
Stability at Acidic pH: The α2 isoform exhibits notable stability of its Na+/K+-ATPase activity at acidic pH, another characteristic linked to its conformational poise.[3]
Experimental Protocols
The determination of the kinetic properties of Na+/K+-ATPase isoforms involves the isolation of membrane fractions and the measurement of ATPase activity under varying substrate concentrations.
Preparation of Membrane Fractions
A common source for studying Na+/K+-ATPase is from tissues like the kidney or heart, or from cells heterologously expressing specific isoforms.
-
Tissue Homogenization: The tissue is minced and homogenized in an ice-cold buffer solution (e.g., 30 mM imidazole-HCl, pH 7.4, containing 250 mM sucrose (B13894) and 1 mM EDTA).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is enriched in plasma membranes containing the Na+/K+-ATPase. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or Lowry assay.
Measurement of Na+/K+-ATPase Activity
The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the liberation of inorganic phosphate (B84403) (Pi).
-
Reaction Mixtures: Two sets of reaction mixtures are prepared.
-
Total ATPase activity: Contains buffer (e.g., 30 mM imidazole-HCl, pH 7.4), NaCl, KCl, and MgCl2.
-
Ouabain-insensitive ATPase activity: Contains the same components as the total ATPase mixture plus ouabain, a specific inhibitor of Na+/K+-ATPase.
-
-
Enzyme Reaction:
-
The membrane preparation (enzyme source) is added to the reaction mixtures and pre-incubated at 37°C.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
The reaction is stopped by the addition of a quenching agent, such as perchloric acid.[7]
-
-
Phosphate Determination: The amount of inorganic phosphate released is measured colorimetrically. A common method involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically at a specific wavelength (e.g., 660 nm).[7]
-
Calculation of Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The results are typically expressed as nmol of Pi liberated per minute per milligram of protein.
To determine the Km for Na+ and K+, the assay is performed with varying concentrations of one ion while keeping the other ion and ATP at saturating concentrations. The Vmax is the maximum rate of the reaction at saturating substrate concentrations.
Signaling Pathways: A Tale of Two Isoforms
Beyond their roles in ion transport, the Na+/K+-ATPase α-subunits, particularly the α1 isoform, function as signal transducers.
α1 Isoform: The Src Signaling Hub
The α1 isoform of Na+/K+-ATPase can form a signaling complex with the non-receptor tyrosine kinase Src.[8][9] The binding of cardiotonic steroids, such as ouabain, to the α1 subunit can modulate the activity of this associated Src kinase.[8][9] This interaction is crucial for initiating downstream signaling cascades, including the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Ras-Raf-MEK-ERK pathway.[10] This signaling function of the α1 isoform is independent of its ion-pumping activity.[9]
References
- 1. uniprot.org [uniprot.org]
- 2. ATPase, Na+/K+ transporting, alpha 1 - Wikipedia [en.wikipedia.org]
- 3. Mechanistic basis for kinetic differences between the rat alpha 1, alpha 2, and alpha 3 isoforms of the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for alpha1 versus alpha2 isoform-distinct behavior of the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences Between the Sodium-Potassium Pump and the H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional distinctions between two vital P-type ATPases: the sodium-potassium (Na+/K+) pump and the proton-potassium (H+/K+) pump. This document outlines their physiological roles, ion transport mechanisms, and kinetic properties, supported by quantitative data and detailed experimental protocols.
Core Functional Differences
The Na+/K+-ATPase and the H+/K+-ATPase, while both members of the P-type ATPase family that undergo a similar cycle of phosphorylation and conformational changes (E1-E2 cycle), exhibit fundamental differences in their ion specificity, transport stoichiometry, electrogenicity, and primary physiological roles.
The Na+/K+-ATPase , also known as the sodium pump, is a ubiquitous enzyme found in the plasma membrane of all animal cells.[1][2] Its primary function is to establish and maintain the electrochemical gradients of sodium and potassium ions across the cell membrane, which is crucial for maintaining cell volume, generating the resting membrane potential, and driving the secondary transport of other solutes.[1]
In contrast, the gastric H+/K+-ATPase , or proton pump, is highly specialized and predominantly located in the parietal cells of the stomach lining.[3] Its main role is to secrete gastric acid, creating a highly acidic environment in the stomach for digestion.[3] A non-gastric isoform of the H+/K+-ATPase is also found in the kidneys, where it is involved in acid-base balance and potassium reabsorption.[4]
A key distinction lies in their transport mechanism. The Na+/K+-ATPase is electrogenic , as it exports three positively charged sodium ions for every two positively charged potassium ions imported, resulting in a net outward movement of one positive charge per cycle.[1] This contributes to the negative membrane potential of the cell. The gastric H+/K+-ATPase, however, is generally considered electroneutral , exchanging one proton for one potassium ion, or sometimes two for two, resulting in no net charge movement across the membrane.[5]
Quantitative Performance Comparison
The functional differences between the two pumps are reflected in their kinetic parameters, including ion transport rates, ATP hydrolysis rates, and sensitivity to specific inhibitors.
| Parameter | Na+/K+-ATPase | H+/K+-ATPase |
| Ions Transported | 3 Na+ out, 2 K+ in | 1 H+ out, 1 K+ in (or 2 H+/2 K+) |
| Stoichiometry (Ions:ATP) | 3 Na+ : 2 K+ : 1 ATP[1] | 1 H+ : 1 K+ : 1 ATP or 2 H+ : 2 K+ : 1 ATP[5] |
| Electrogenicity | Electrogenic (net 1+ charge out)[1] | Electroneutral[5] |
| Turnover Rate | ~30-100 cycles/s at room temperature[6] | Half-life of the alpha subunit is ~54 hours[7] |
| Primary Location | Ubiquitous in animal cell plasma membranes[1] | Gastric parietal cells, renal collecting ducts[3][4] |
| Primary Physiological Role | Maintenance of resting potential, cell volume, secondary active transport[1] | Gastric acidification, renal K+ and H+ homeostasis[3][4] |
| Specific Inhibitors | Cardiac glycosides (e.g., Ouabain, Digoxin) | Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Pantoprazole) |
| IC50 for Ouabain | Varies by isoform, typically in the nM to low µM range | Not sensitive |
| IC50 for Omeprazole | Not sensitive | ~1.7 µM (in vitro) |
Signaling Pathways and Regulation
Both pumps are subject to complex regulatory mechanisms that modulate their activity in response to physiological stimuli.
The Na+/K+-ATPase is not only an ion transporter but also a signal transducer. The binding of its specific inhibitors, cardiac glycosides like ouabain, can trigger intracellular signaling cascades independent of changes in ion concentrations.[8][9][10] This signaling involves the interaction of the Na+/K+-ATPase with neighboring proteins like Src kinase, leading to the transactivation of the epidermal growth factor receptor (EGFR) and the generation of reactive oxygen species (ROS).[8][9][10] These pathways can influence cell growth, proliferation, and apoptosis.
The activity of the H+/K+-ATPase in gastric parietal cells is primarily regulated by the translocation of the pump from intracellular tubulovesicles to the apical membrane upon stimulation.[11] This process is triggered by secretagogues such as histamine, gastrin, and acetylcholine.[12] Histamine, for example, binds to H2 receptors, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which promotes the fusion of H+/K+-ATPase-containing vesicles with the apical membrane.[11][12]
Experimental Protocols
Measurement of ATPase Activity (Colorimetric Assay)
This protocol describes a common method for determining the activity of P-type ATPases by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
References
- 1. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 4. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Turnover of the gastric H+,K(+)-adenosine triphosphatase alpha subunit and its effect on inhibition of rat gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of Na/K-ATPase-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoledo.edu [utoledo.edu]
- 11. Direct Activation of Gastric H,K-ATPase by N-Terminal Protein Kinase C Phosphorylation. Comparison of the Acute Regulation Mechanisms of H,K-ATPase and Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Na+/K+-ATPase Activity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Na+/K+-ATPase Performance with Supporting Experimental Data.
The sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), or sodium pump, is a vital transmembrane protein found in virtually all animal cells.[1] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[1][2] The activity of this enzyme varies significantly across different cell types, reflecting their diverse physiological roles. This guide provides a comparative analysis of Na+/K+-ATPase activity in various cell types, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Quantitative Comparison of Na+/K+-ATPase Activity
The kinetic parameters of Na+/K+-ATPase, primarily the maximum velocity (Vmax) and the Michaelis constant (Km), provide a quantitative measure of its efficiency and substrate affinity. These parameters differ between cell types due to the expression of different enzyme isoforms and the specific cellular environment.[2][3] The following table summarizes key kinetic data for Na+/K+-ATPase from various rat tissues, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Tissue/Cell Type | Isoform(s) | Vmax (nmol Pi/mg protein/min) | Km (Na+) (mM) | Km (K+) (mM) | Km (ATP) (mM) | Source(s) |
| Skeletal Muscle (Rat) | ||||||
| Soleus (Homogenate) | α1, β1 predominant | ~15 | - | - | - | [4] |
| Red Gastrocnemius (Homogenate) | α2, β2 predominant | ~12 | - | - | - | [4] |
| White Gastrocnemius (Homogenate) | α2, β2 predominant | ~10 | - | - | - | [4] |
| Extensor Digitorum Longus (Homogenate) | α2, β2 predominant | ~18 | - | - | - | [4] |
| Kidney (Rat) | ||||||
| Renal Cortex (ZDF Rats) | α1 predominant | ~1500 | - | - | ~0.15 | [5] |
| Renal Medulla (Wistar Rats) | α1 predominant | - | - | 0.69 ± 0.11 | - | [6] |
| Brain (Rat) | ||||||
| Cerebellum (ZDF Rats) | α1, α2, α3 | ~1200 | - | - | ~0.12 | [7] |
| Erythrocytes (Rat) | α1 | - | - | - | - | [8] |
Note: Vmax values for skeletal muscle were estimated from graphical data in the source. Km values for ATP in kidney and cerebellum were also estimated from graphical data. Data for different rat strains (Wistar vs. Zucker Diabetic Fatty - ZDF) are presented and may not be directly comparable. The "-" indicates data not available in the cited sources.
The data reveals significant variation in Na+/K+-ATPase activity across different tissues. For instance, the Vmax in the rat kidney cortex is substantially higher than in skeletal muscle, reflecting the high demand for ion transport in renal function.[4][5] Different muscle fiber types also exhibit distinct activity levels.[4] Furthermore, the presence of different isoforms of the α-subunit (α1, α2, α3) in tissues like the brain contributes to the complexity of its kinetic properties.[1][2]
Experimental Protocols
A common method for determining Na+/K+-ATPase activity is the ouabain-sensitive ATP hydrolysis assay. Ouabain (B1677812) is a specific inhibitor of the Na+/K+-ATPase, and the difference in ATP hydrolysis in the presence and absence of ouabain represents the activity of the enzyme.[9]
Detailed Methodology for Ouabain-Sensitive Na+/K+-ATPase Activity Assay
This protocol is a synthesis of methods described in various studies and commercial kits.[9][10][11]
I. Sample Preparation (Cell Lysate or Tissue Homogenate):
-
Cell Culture: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Tissue: Excise fresh tissue and immediately place it in ice-cold homogenization buffer.
-
Homogenization: Resuspend the cell pellet or minced tissue in a homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 30 mM histidine, pH 7.2). Homogenize on ice using a Dounce homogenizer or a sonicator.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Fraction (Optional but Recommended): For a more purified preparation, centrifuge the supernatant from the previous step at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membrane fraction. Resuspend the pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate or membrane fraction using a standard method such as the Bradford or BCA assay.
II. ATPase Activity Assay:
-
Reaction Setup: Prepare two sets of reaction tubes for each sample:
-
Total ATPase Activity: Contains the reaction buffer with the sample.
-
Ouabain-Insensitive ATPase Activity: Contains the reaction buffer with the sample and ouabain (final concentration typically 1-2 mM).
-
-
Reaction Buffer Composition (Final Concentrations):
-
50 mM Imidazole-HCl, pH 7.4
-
100 mM NaCl
-
20 mM KCl
-
5 mM MgCl2
-
5 mM ATP
-
-
Incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an acidic solution, such as trichloroacetic acid (TCA) to a final concentration of 5%.
-
Phosphate (B84403) Determination: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A common method is the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex that can be measured spectrophotometrically at a wavelength of around 660 nm.
-
Calculation of Na+/K+-ATPase Activity:
-
Calculate the amount of Pi released in both the "Total ATPase Activity" and "Ouabain-Insensitive ATPase Activity" tubes using a standard curve prepared with known concentrations of phosphate.
-
Subtract the amount of Pi released in the "Ouabain-Insensitive" tube from the "Total" tube to determine the ouabain-sensitive Pi release.
-
Express the Na+/K+-ATPase activity as nmol or µmol of Pi released per milligram of protein per minute (or hour).
-
Mandatory Visualizations
Experimental Workflow
References
- 1. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Na,K-ATPase Kinetics and Oxidative Stress in Kidneys of Zucker Diabetic Fatty (fa/fa) Rats Depending on the Diabetes Severity—Comparison with Lean (fa/+) and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric method for the determination of renal ouabain-sensitive H+,K+-ATPase activity. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Na+/K(+)-ATPase in rat brain and erythrocytes as a possible target and marker, respectively, for neurotoxicity: studies with chlordecone, organotins and mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
Validating the Role of the Sodium-Potassium Pump in Familial Hemiplegic Migraine Type 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the sodium-potassium pump (Na+/K+-ATPase) in the context of Familial Hemiplegic Migraine Type 2 (FHM2). We will delve into experimental data from a key disease model and compare its pathophysiology with a related condition, Familial Hemiplegic Migraine Type 1 (FHM1), which arises from a different ion transport mechanism. This guide will also present data on a potential therapeutic intervention targeting the Na+/K+-ATPase signaling pathway in the FHM2 model.
Introduction to the Sodium-Potassium Pump and its Role in FHM2
The Na+/K+-ATPase is a vital ion pump found in the plasma membrane of all animal cells. It actively transports three sodium ions out of the cell and two potassium ions into the cell, a process fueled by the hydrolysis of ATP. This pumping action is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for nerve impulse transmission, nutrient transport, and cell volume regulation.[1]
In the brain, the α2 isoform of the Na+/K+-ATPase is predominantly expressed in glial cells, particularly astrocytes.[2][3] These cells play a critical role in clearing potassium ions (K+) and glutamate (B1630785) from the synaptic cleft, ensuring proper neuronal function.[3][4] Mutations in the ATP1A2 gene, which encodes the α2 subunit of the Na+/K+-ATPase, lead to FHM2, a rare and severe form of migraine with aura.[4][5] These mutations typically result in a partial or complete loss of function of the pump.[3]
The FHM2 Mouse Model: A Tool for Validation
To investigate the direct role of Na+/K+-ATPase dysfunction in FHM2, researchers have developed knock-in mouse models that carry specific human FHM2 mutations, such as the W887R and G301R substitutions in the Atp1a2 gene.[4][5] These heterozygous mice (Atp1a2+/W887R and Atp1a2+/G301R) are viable and serve as valuable models to study the disease's underlying mechanisms.[4]
A key phenotype consistently observed in these FHM2 mouse models is an increased susceptibility to cortical spreading depression (CSD).[4][5] CSD is a wave of profound but transient depolarization of neurons and glial cells that propagates across the cerebral cortex and is widely considered the neurophysiological correlate of the migraine aura.[6]
Comparative Analysis: FHM2 vs. FHM1 Disease Models
To validate the specific role of the Na+/K+-ATPase in FHM2, it is insightful to compare it with FHM1. FHM1 is caused by gain-of-function mutations in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated Ca2+ channel.[4][7] This channel is crucial for neurotransmitter release at synapses.[8]
The comparison between FHM1 and FHM2 mouse models reveals that while both exhibit increased CSD susceptibility, the underlying cellular mechanisms are distinct, pinpointing the specific contribution of the Na+/K+-ATPase in FHM2.[4][9]
Table 1: Comparison of Cortical Spreading Depression (CSD) Susceptibility in FHM1 and FHM2 Mouse Models
| Parameter | Wild-Type Mice | FHM1 (R192Q) Mice | FHM2 (W887R) Mice | FHM2 (G301R) Mice |
| CSD Threshold (µC) | 19.9 ± 1.9 | Lower than Wild-Type | 13.0 ± 1.7 | Lower than Wild-Type |
| CSD Propagation Velocity (mm/min) | 3.85 ± 0.35 | Increased vs. Wild-Type | 5.41 ± 0.41 | Increased vs. Wild-Type |
| Primary Defect | N/A | Gain-of-function of P/Q-type Ca2+ channels | Loss-of-function of α2-Na+/K+-ATPase | Loss-of-function of α2-Na+/K+-ATPase |
| Underlying Mechanism | N/A | Increased synaptic glutamate release | Impaired glutamate and K+ clearance by astrocytes | Impaired glutamate and K+ clearance by astrocytes |
Data for FHM2 (W887R) from Leo et al. (2011)[6]. Data for FHM1 and general FHM2 mechanisms from various sources[4][9].
This data clearly demonstrates that while both genetic defects lead to a similar phenotype of increased CSD susceptibility, the root cause in the FHM2 model is directly linked to the impaired function of the astrocytic Na+/K+-ATPase, leading to a failure in clearing glutamate and potassium from the synaptic environment.
Therapeutic Validation: Targeting the Na+/K+-ATPase Signaling Pathway
The validation of the Na+/K+-ATPase's role in FHM2 is further strengthened by studies exploring therapeutic interventions. Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signaling scaffold, interacting with proteins like Src kinase.[2] In the FHM2 mouse model (α2+/G301R), cerebrovascular hypercontractility is associated with amplified Src kinase signaling.[2]
A study investigated the effect of pNaKtide, a peptide that inhibits Na+/K+-ATPase-dependent Src phosphorylation, on cerebral blood flow in α2+/G301R mice.[2]
Table 2: Effect of pNaKtide Treatment on Neurovascular Coupling in FHM2 (α2+/G301R) Mice
| Treatment Group | Genotype | Neurovascular Coupling Response (Peak % change in CBF) |
| Baseline | Wild-Type | Normal |
| α2+/G301R | Amplified | |
| 14 Days pNaKtide | Wild-Type | No significant change |
| α2+/G301R | Normalized |
CBF: Cerebral Blood Flow. Data from Staehr et al. (2024)[2].
The normalization of the neurovascular coupling response in pNaKtide-treated FHM2 mice provides strong evidence that the signaling function of the Na+/K+-ATPase is a key contributor to the disease's vascular pathophysiology and represents a viable therapeutic target.
Experimental Protocols
Measurement of Cortical Spreading Depression (CSD) Susceptibility
Objective: To assess the threshold and propagation velocity of CSD in mouse models.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Stereotaxic frame
-
Dental drill
-
Ag/AgCl recording electrodes
-
Glass micropipette for KCl application
-
Amplifier and data acquisition system
-
1 M KCl solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Expose the skull and drill two small burr holes over the somatosensory cortex for recording electrodes and a third burr hole more anteriorly for KCl application.
-
Place the Ag/AgCl recording electrodes in the burr holes, ensuring contact with the dura mater.
-
Lower a glass micropipette filled with 1 M KCl into the anterior burr hole.
-
Record the baseline electrocorticogram (ECoG).
-
To determine the CSD threshold, apply brief pulses of KCl of increasing duration (e.g., starting from 1 second and increasing in increments) with a sufficient interval between pulses (e.g., 5-10 minutes) to allow for recovery. The threshold is the minimum duration of KCl application required to elicit a CSD event, characterized by a large negative DC potential shift.
-
To measure the propagation velocity, calculate the time it takes for the CSD wave to travel between the two recording electrodes and divide by the known distance between them.
-
Monitor the animal's physiological state (temperature, heart rate) throughout the experiment.
Ouabain-Sensitive Na+/K+-ATPase Activity Assay in Brain Tissue
Objective: To measure the specific activity of the Na+/K+-ATPase in brain homogenates.
Materials:
-
Mouse brain tissue (cortex)
-
Homogenization buffer (e.g., sucrose (B13894) buffer with protease inhibitors)
-
Assay buffer (containing MgCl2, NaCl, KCl, ATP, and a buffer like Tris-HCl)
-
Ouabain (B1677812) solution (a specific inhibitor of the Na+/K+-ATPase)
-
Malachite green reagent for phosphate (B84403) detection
-
Spectrophotometer
Procedure:
-
Dissect the brain cortex on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a crude membrane fraction (synaptosomes).
-
Resuspend the pellet in an appropriate buffer.
-
Determine the protein concentration of the membrane preparation.
-
Set up two sets of reaction tubes for each sample: one with the complete assay buffer and one with the assay buffer plus ouabain (e.g., 1 mM).
-
Pre-incubate the membrane samples in the reaction buffers at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent and a spectrophotometer.
-
The ouabain-sensitive Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Express the activity as µmol of Pi released per mg of protein per hour.
Visualizations
Caption: Pathophysiological cascade in Familial Hemiplegic Migraine Type 2 (FHM2).
Caption: Experimental workflow for validating the role of Na+/K+-ATPase in the FHM2 mouse model.
Caption: Convergent pathophysiology of FHM1 and FHM2 leading to increased CSD susceptibility.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Architecture of Na+/K+-ATPase and SERCA Pumps
For Researchers, Scientists, and Drug Development Professionals
The sodium-potassium pump (Na+/K+-ATPase) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) are pivotal P-type ATPases essential for maintaining electrochemical gradients across cellular membranes. While both pumps share a common ancestor and a conserved catalytic mechanism, their distinct ion specificities and physiological roles are rooted in subtle yet significant structural differences. This guide provides an in-depth comparison of their molecular structures, supported by experimental data, to aid in research and drug development endeavors.
Structural Overview: A Tale of Two Pumps
Both the Na+/K+-ATPase and the SERCA pump belong to the P-type ATPase superfamily, characterized by their ability to hydrolyze ATP to actively transport cations across membranes. This process involves the autophosphorylation of a conserved aspartate residue within the catalytic subunit, driving the pumps through a cycle of conformational changes (E1 and E2 states) to facilitate ion translocation.[1][2]
The core architecture of both pumps consists of a single catalytic α-subunit containing the binding sites for the transported ions and ATP.[3][4] This subunit is comprised of ten transmembrane helices (M1-M10) and three distinct cytoplasmic domains: the actuator (A) domain, the nucleotide-binding (N) domain, and the phosphorylation (P) domain.[3][5] Despite these fundamental similarities, a key architectural distinction lies in their subunit composition. The Na+/K+-ATPase is a heterotrimeric complex, requiring an auxiliary β-subunit and often a regulatory FXYD protein for proper function and trafficking.[1][3] In contrast, SERCA typically functions as a monomer or a homodimer and is regulated by small transmembrane peptides like phospholamban (PLN) and sarcolipin (B1176077) (SLN).[6][7]
Quantitative Structural Comparison
The following table summarizes key quantitative structural parameters for the Na+/K+-ATPase and SERCA pumps, derived from high-resolution structural studies.
| Feature | Na+/K+-ATPase | SERCA Pump |
| Subunit Composition | α, β, and FXYD (optional)[3] | α (monomer or dimer)[2] |
| Catalytic Subunit (α) Molecular Weight | ~110-120 kDa | ~110 kDa[8] |
| Total Complex Molecular Weight | ~160 kDa[9] | ~110 kDa (monomer) |
| Number of Transmembrane Helices (α-subunit) | 10 (M1-M10)[3] | 10 (M1-M10)[10] |
| Cytoplasmic Domains | Actuator (A), Nucleotide-binding (N), Phosphorylation (P)[3] | Actuator (A), Nucleotide-binding (N), Phosphorylation (P)[11] |
| Ion Binding Stoichiometry | 3 Na+ out / 2 K+ in[12] | 2 Ca2+ in[8] |
| Highest Resolution Achieved (Cryo-EM) | 2.37 Å[13] | Not explicitly found, but high-resolution structures exist. |
| Highest Resolution Achieved (X-ray Crystallography) | Not the primary method for recent high-resolution structures. | 2.6 Å[11] |
Structural Similarities and Differences: A Visual Representation
The following diagram illustrates the structural organization of the Na+/K+-ATPase and the SERCA pump, highlighting their shared domains and distinct subunit compositions.
Caption: Comparative structure of Na+/K+-ATPase and SERCA pumps.
Experimental Protocols
The high-resolution structures of the Na+/K+-ATPase and SERCA pumps have been primarily determined using cryo-electron microscopy (cryo-EM) and X-ray crystallography. Below are generalized methodologies for these key experiments.
Cryo-Electron Microscopy (Cryo-EM) of Na+/K+-ATPase
-
Protein Expression and Purification:
-
Human Na+/K+-ATPase α- and β-subunits are co-expressed in cell lines such as HEK293S cells.[13]
-
Cells are harvested and the enzyme is solubilized from membranes using detergents like C12E8.[14]
-
The protein complex is then purified using affinity chromatography, for instance, utilizing a Strep-tag on one of the subunits.[13]
-
-
Sample Preparation and Data Collection:
-
The purified Na+/K+-ATPase is concentrated and applied to glow-discharged cryo-EM grids.
-
Grids are vitrified by plunge-freezing in liquid ethane (B1197151) using a vitrification robot.
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and Structure Determination:
-
Movie frames are corrected for motion and aligned.
-
Contrast transfer function (CTF) parameters are estimated.
-
Particles are picked, and 2D classification is performed to select for high-quality particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain the final high-resolution density map.
-
An atomic model is then built into the density map.
-
X-ray Crystallography of the SERCA Pump
-
Protein Expression and Purification:
-
SERCA is typically purified from natural sources like rabbit skeletal muscle sarcoplasmic reticulum membranes.[8]
-
The sarcoplasmic reticulum vesicles are isolated through differential centrifugation.
-
SERCA is then solubilized from the membranes using a detergent (e.g., deoxycholate) and purified by chromatography.
-
-
Crystallization:
-
The purified SERCA is concentrated and mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), buffers, and salts.
-
Crystallization is often performed using the vapor diffusion method (hanging or sitting drop).
-
Specific ligands or inhibitors may be added to trap the pump in a particular conformational state.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron beamline.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined structure as a search model.
-
The atomic model is then built and refined against the diffraction data.[15]
-
Conclusion
The Na+/K+-ATPase and SERCA pump, while sharing a conserved P-type ATPase core, exhibit significant structural distinctions, particularly in their subunit composition and regulatory mechanisms. These differences are fundamental to their specific physiological roles in maintaining cellular ion homeostasis. A thorough understanding of their comparative structures, as elucidated by high-resolution techniques like cryo-EM and X-ray crystallography, is crucial for the development of targeted therapeutics for a wide range of diseases.
References
- 1. P-type ATPase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Sodium-Potassium ATPase - Proteopedia, life in 3D [proteopedia.org]
- 4. Structure and mechanism of Na,K-ATPase: functional sites and their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Function Relationship of the SERCA Pump and Its Regulation by Phospholamban and Sarcolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of sarcoplasmic reticulum Ca2+-ATPase (SERCA) from bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. getbodysmart.com [getbodysmart.com]
- 13. Molecular Structure of the Na+,K+-ATPase α4β1 Isoform in Its Ouabain-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. What Can Be Learned About the Function of a Single Protein from Its Various X-Ray Structures: The Example of the Sarcoplasmic Calcium Pump | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Isoform-Specific Interactions of Cardiac Glycosides with Na+/K+-ATPase
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic and toxic effects of cardiac glycosides, a class of drugs historically used in the treatment of heart failure and atrial fibrillation, are mediated through their binding to the Na+/K+-ATPase pump.[1][2] This enzyme is not a monolithic entity but exists as different isoforms, primarily distinguished by their catalytic α-subunit (α1, α2, α3, and α4) and associated β-subunit (β1, β2, β3).[3][4][5] The distinct tissue distribution and potential differences in affinity of these isoforms for various cardiac glycosides present a critical area of investigation for developing safer and more targeted therapies. This guide provides a comprehensive comparison of the cross-reactivity of common cardiac glycosides with different human Na+/K+-ATPase isoforms, supported by experimental data and detailed protocols.
Comparative Binding Affinities of Cardiac Glycosides
The interaction between cardiac glycosides and Na+/K+-ATPase isoforms is complex, with conflicting reports in the literature regarding isoform selectivity. While some studies suggest a similar affinity of ouabain (B1677812) across all human α-subunit isoforms[6][7], more recent evidence indicates distinct isoform-specific binding profiles for several cardiac glycosides, which can be influenced by factors such as the presence of potassium (K+).[1]
A key study systematically evaluated the binding affinities (expressed as dissociation constants, KD) of five clinically relevant cardiac glycosides to human α1β1, α2β1, and α3β1 isoforms of Na+/K+-ATPase expressed in a yeast system, which lacks an endogenous sodium pump.[1] The results, summarized in the table below, reveal significant differences in isoform selectivity.
| Cardiac Glycoside | Condition | α1β1 KD (nM ± S.E.M.) | α2β1 KD (nM ± S.E.M.) | α3β1 KD (nM ± S.E.M.) | Isoform Selectivity Trend |
| Digoxin (B3395198) | Without K+ | 19.3 ± 2.0 | 21.7 ± 2.6 | 21.0 ± 2.6 | No significant selectivity |
| With K+ | 110.0 ± 3.9 | 47.4 ± 10.1 | 49.9 ± 5.6 | α2 ≈ α3 > α1 | |
| Digitoxin (B75463) | Without K+ | 13.0 ± 1.6 | 17.5 ± 2.1 | 14.9 ± 1.8 | No significant selectivity |
| With K+ | 32.2 ± 3.2 | 26.9 ± 3.0 | 26.5 ± 3.6 | No significant selectivity | |
| β-acetyldigoxin | Without K+ | 12.0 ± 1.1 | 14.8 ± 1.2 | 16.9 ± 1.5 | No significant selectivity |
| With K+ | 28.3 ± 2.5 | 36.3 ± 3.5 | 53.0 ± 5.9 | α1 > α3 | |
| Methyldigoxin | Without K+ | 7.9 ± 0.9 | 20.1 ± 2.2 | 14.0 ± 1.6 | α1 > α3 > α2 |
| With K+ | 25.1 ± 3.1 | 37.8 ± 4.4 | 33.5 ± 3.8 | α1 ≈ α3 > α2 | |
| Ouabain | Without K+ | 13.9 ± 1.4 | 26.6 ± 2.6 | 13.4 ± 1.3 | α1 = α3 > α2 |
| With K+ | 22.8 ± 2.2 | 26.3 ± 2.6 | 23.3 ± 2.2 | No significant selectivity |
Data extracted from a study by D. U. Müller, et al.[1]
These findings highlight that in the absence of potassium, methyldigoxin and ouabain exhibit clear isoform preferences, while digoxin, digitoxin, and β-acetyldigoxin do not.[1] However, under more physiological conditions with potassium present, digoxin and β-acetyldigoxin also demonstrate significant isoform-specific affinities.[1] Notably, digoxin shows a lower affinity for the α1 isoform compared to α2 and α3 in the presence of K+.[1] In contrast, digitoxin shows no isoform-specific affinity under either condition.[1] This data suggests that different cardiac glycosides may have distinct pharmacological profiles based on their interactions with specific Na+/K+-ATPase isoforms.[1]
Further studies have reported IC50 values for ouabain and digoxin in cancer cell lines, which also indicate varying potencies. For instance, in A549 cells, the IC50 for ouabain was 17 nM, while for digoxin it was 40 nM.[8] In MDA-MB-231 cells, the IC50 for ouabain was 89 nM, and for digoxin, it was approximately 164 nM.[8] These differences in potency can be attributed to the specific expression levels of Na+/K+-ATPase isoforms in these cell lines.
Signaling Pathways Activated by Cardiac Glycoside Binding
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold.[9] The binding of cardiac glycosides can initiate a cascade of intracellular signaling events, often independent of changes in ion concentrations.[9] This "signalosome" is frequently located within caveolae, specialized lipid raft domains in the plasma membrane.[9] Upon cardiac glycoside binding, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src, which in turn can transactivate the epidermal growth factor receptor (EGFR).[9] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in regulating cell growth and proliferation.[9]
Experimental Protocols
Accurate determination of the cross-reactivity of cardiac glycosides relies on robust experimental methodologies. Below are detailed protocols for key assays used in these investigations.
[3H]-Ouabain Binding Assay
This competitive binding assay is used to determine the affinity of unlabeled cardiac glycosides to specific Na+/K+-ATPase isoforms by measuring their ability to displace radiolabeled ouabain.
Materials:
-
Yeast membranes expressing specific human Na+/K+-ATPase isoforms (α1β1, α2β1, or α3β1).[1]
-
[3H]-ouabain.
-
Unlabeled cardiac glycosides (digoxin, digitoxin, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the yeast membranes with a fixed concentration of [3H]-ouabain and varying concentrations of the unlabeled cardiac glycoside in the binding buffer.[1]
-
Perform incubations in the presence or absence of a specific concentration of K+ (e.g., 1 mM) to assess its effect on binding affinity.[1]
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [3H]-ouabain (IC50).
-
Calculate the dissociation constant (KD) for the unlabeled ligand using the Cheng-Prusoff equation.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation or cell membrane fractions.
-
Assay buffer (e.g., containing NaCl, KCl, MgCl2, and a pH buffer like Tris-HCl).
-
ATP solution.
-
Cardiac glycoside solutions of varying concentrations.
-
Ouabain (for determining ouabain-insensitive ATPase activity).
-
Malachite green reagent or other phosphate detection reagent.[9]
-
Stop solution (e.g., SDS).[9]
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.[9]
-
Add different concentrations of the cardiac glycoside to be tested to the wells of a microplate.[9]
-
Include control wells: one with no inhibitor (total ATPase activity) and one with a saturating concentration of ouabain (ouabain-insensitive ATPase activity).[9]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[9]
-
Initiate the reaction by adding ATP to each well.[9]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction by adding a stop solution.[9]
-
Add the malachite green reagent to each well to detect the released Pi.[9]
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.[9]
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.[9]
-
Plot the percentage of inhibition against the cardiac glycoside concentration to determine the IC50 value.[9]
Conclusion
The cross-reactivity of cardiac glycosides with different Na+/K+-ATPase isoforms is a critical determinant of their pharmacological effects. The data presented here demonstrates that while some cardiac glycosides like digitoxin exhibit little isoform selectivity, others such as digoxin and methyldigoxin show significant preferences, particularly under physiological conditions.[1] These findings challenge the notion that all cardiac glycosides have a similar mechanism of action and open avenues for the development of isoform-selective drugs with improved therapeutic indices. Researchers and drug development professionals should consider these isoform-specific interactions when designing new cardiac glycosides or investigating the multifaceted roles of the Na+/K+-ATPase in health and disease.
References
- 1. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All human Na(+)-K(+)-ATPase alpha-subunit isoforms have a similar affinity for cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Sodium-Potassium Pump and Phospholemman Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods used to validate the physical and functional interaction between the Na+/K+-ATPase (sodium-potassium pump) and its regulatory subunit, phospholemman (PLM, also known as FXYD1). The data and protocols presented are compiled from peer-reviewed studies to assist in the design and interpretation of experiments targeting this crucial interaction, which plays a significant role in cardiac and skeletal muscle physiology.
Introduction to the Na+/K+-ATPase and Phospholemman Interaction
The Na+/K+-ATPase is an essential plasma membrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This function is vital for cellular processes such as nutrient transport, pH regulation, and the electrical excitability of nerve and muscle cells. Phospholemman is a 72-amino acid, single-span membrane protein that acts as a key regulator of the Na+/K+-ATPase in tissues like the heart and skeletal muscle.
The interaction is primarily inhibitory, with unphosphorylated PLM reducing the pump's affinity for intracellular Na+. This inhibition is relieved upon phosphorylation of PLM by protein kinases A (PKA) and C (PKC), providing a dynamic mechanism for modulating pump activity in response to physiological stimuli. Validating and quantifying this interaction is critical for understanding its role in both normal physiology and disease states, such as heart failure.
Comparative Analysis of Validation Methods
Several biophysical and biochemical techniques are employed to study the Na+/K+-ATPase-PLM interaction. This guide focuses on three principal methods: Co-immunoprecipitation (Co-IP) for demonstrating physical association, Förster Resonance Energy Transfer (FRET) for in-situ interaction analysis, and functional assays to measure the regulatory effects of PLM on pump activity.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison of the results obtained using different experimental approaches.
Table 1: Functional Regulation of Na+/K+-ATPase by Phospholemman
| Cell Type/System | Na+/K+-ATPase Isoform | Condition | Apparent Na+ Affinity (K₀.₅ or Km in mM) | Maximum Pump Rate (Vmax) | Citation(s) |
| Rat Ventricular Myocytes | Endogenous | PLM Overexpression | Increased (Inhibition) | Decreased | [1] |
| HeLa Cells | Rat α1 | WT PLM Expression | 2-fold decrease in affinity | No significant effect | [2] |
| Mouse Ventricular Myocytes | Endogenous (WT) | Control | 18.8 ± 1.4 | Not specified | [3] |
| Mouse Ventricular Myocytes | Endogenous (WT) | Isoproterenol (PKA activation) | 13.6 ± 1.5 | No significant effect | [3] |
| Mouse Ventricular Myocytes | Endogenous (PLM-KO) | Control | 14.2 ± 1.5 | Not specified | [3] |
| Mouse Ventricular Myocytes | NKA-α1 | Isoproterenol (PKA activation) | K½ decreased from 18.1 to 11.5 | No change | [4] |
| Mouse Ventricular Myocytes | NKA-α2 | Isoproterenol (PKA activation) | K½ decreased from 16.4 to 10.4 | No change | [4] |
| Mouse Ventricular Myocytes | NKA-α1 | PKC Activation | K½ decreased to 9.4 | No change | [4] |
| Mouse Ventricular Myocytes | NKA-α2 | PKC Activation | K½ decreased to 9.1 | Increased (1.9 vs 1.2 mm/min) | [4] |
| Xenopus Oocytes | Rat α1-β1 | PLM Co-expression | Nearly 2-fold decrease in affinity | Not specified | [5][6] |
| Xenopus Oocytes | Rat α2-β1 | PLM Co-expression | Nearly 2-fold decrease in affinity | Not specified | [5][6] |
| Purified Human NKA | α1β1 | Reconstituted with FXYD1 | K₀.₅Na Increased | Vmax Decreased | [1] |
| Purified Human NKA | α1β1 | Reconstituted with S63E/S68E PLM | K₀.₅Na Decreased below control | Vmax Restored | [1] |
Table 2: Förster Resonance Energy Transfer (FRET) Analysis of Na+/K+-ATPase-PLM Interaction
| System | Donor-Acceptor Pair | FRET Efficiency (Max) | Key Findings | Citation(s) |
| HEK293 Cells | CFP-NKA-α1 & PLM-YFP | 23.6 ± 3.4% | Robust FRET confirms interaction. Linear photobleaching suggests 1:1 stoichiometry. PKA/PKC activation reduces FRET. | [4] |
| HEK293 Cells | CFP-NKA-α2 & PLM-YFP | 27.5 ± 2.5% | Similar to α1, confirming interaction. PKA/PKC activation reduces FRET. | [4] |
| HEK293 Cells | CFP-NKA-α1 (E960A mutant) & WT-PLM-YFP | Nearly Abolished | E960 on NKA is critical for the functional interaction interface detected by FRET. | [7] |
| HEK293 Cells | WT-CFP-NKA-α1 & F28A-PLM-YFP | Nearly Abolished | F28 on PLM is critical for the functional interaction interface detected by FRET. | [7] |
Table 3: Co-immunoprecipitation (Co-IP) Analysis
| System | Bait | Prey | Result | Key Findings | Citation(s) |
| Native Rat Cardiac Myocytes | PLM | Na+/K+-ATPase α-subunits | Co-precipitated | Demonstrates a stable physical association in native tissue. | [1] |
| HEK293 Cells | HA-PLM | CFP-NKA-α1 | Co-precipitated | Confirms direct or complex-mediated interaction in a heterologous system. | [7] |
| HEK293 Cells | HA-PLM (F28A mutant) | CFP-NKA-α1 | Slightly Reduced Co-IP | The F28A mutation, which abolishes FRET, only slightly reduces the overall physical association, suggesting an additional interaction site. | [7] |
| HEK293 Cells | HA-PLM | CFP-NKA-α1 (E960A mutant) | Slightly Reduced Co-IP | The E960A mutation, which abolishes FRET, only slightly reduces the overall physical association, supporting the presence of multiple interaction sites. | [7] |
Table 4: Surface Plasmon Resonance (SPR) - A Potential Method
| Ligand | Analyte | Binding Affinity (Kd) | Notes |
| Purified Na+/K+-ATPase | Purified Phospholemman | Data not available in literature | SPR is a powerful technique for quantifying the kinetics (kₐ, kₔ) and affinity (K₋) of membrane protein interactions. While specific data for the Na+/K+-ATPase-PLM interaction is not currently published, this method represents a valuable alternative for obtaining precise binding parameters. A general protocol is provided below. |
Mandatory Visualizations
Experimental Protocols
Co-immunoprecipitation (Co-IP)
This protocol is designed to demonstrate a direct physical association between the Na+/K+-ATPase and PLM in their native cellular environment.
Methodology
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293 cells transiently transfected with tagged proteins or cardiac myocytes) to ~90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors). The choice of detergent is critical to maintain the integrity of membrane protein complexes.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) to the clarified lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard them, retaining the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-PLM or an anti-tag antibody if using tagged proteins) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C to allow the beads to bind the antibody-antigen complex.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer (or a wash buffer of similar composition). Each wash should involve resuspending the beads followed by pelleting. This step is crucial for removing non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analyze the eluate by Western blotting using antibodies against the "prey" protein (e.g., Na+/K+-ATPase α-subunit) and the "bait" protein (PLM) to confirm co-precipitation.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a distance-dependent physical process by which an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. It occurs only when the two molecules are within ~1-10 nm, providing strong evidence of a direct interaction in living cells. The sensitized emission method is commonly used.
Methodology
-
Plasmid Construction and Cell Transfection:
-
Generate expression plasmids encoding the Na+/K+-ATPase α-subunit fused to a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and PLM fused to a FRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfect a suitable cell line (e.g., HEK293) with the plasmids. Prepare three sets of samples for calibration and analysis:
-
Donor only (CFP-NKA)
-
Acceptor only (YFP-PLM)
-
FRET sample (both CFP-NKA and YFP-PLM)
-
-
-
Image Acquisition (Sensitized Emission):
-
Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for CFP and YFP.
-
Acquire three images for the FRET sample:
-
Donor Image: Excite with CFP excitation wavelength, detect with CFP emission filter.
-
Acceptor Image: Excite with YFP excitation wavelength, detect with YFP emission filter.
-
FRET Image: Excite with CFP excitation wavelength, detect with YFP emission filter.
-
-
Acquire corresponding images for the "donor only" and "acceptor only" control samples to determine spectral bleed-through (crosstalk) correction factors.
-
-
FRET Data Analysis:
-
Correction for Crosstalk: The raw FRET image contains contributions from donor fluorescence bleeding into the acceptor channel and direct excitation of the acceptor by the donor's excitation light. These must be subtracted.
-
Calculate the donor bleed-through factor from the "donor only" sample.
-
Calculate the acceptor direct excitation factor from the "acceptor only" sample.
-
-
Calculate Corrected FRET (FRETc): Apply the correction factors to the raw FRET image on a pixel-by-pixel basis.
-
Calculate FRET Efficiency: FRET efficiency can be calculated using various formulas that relate the corrected FRET intensity to the donor and acceptor fluorescence intensities. A common output is a ratiometric image (e.g., FRETc / CFP) that represents the FRET efficiency across the cell.
-
An increase in this ratio indicates a close proximity between the Na+/K+-ATPase and PLM. Changes in FRET efficiency can be monitored in response to stimuli, such as PKA or PKC activators, which are known to modulate the interaction.[4]
-
Na+/K+-ATPase Functional Assay (in intact cells)
This assay measures the transport activity of the Na+/K+-ATPase and how it is modulated by PLM. The principle is to measure the rate of Na+ extrusion from cells, which reflects pump activity.
Methodology
-
Cell Preparation and Dye Loading:
-
Culture cells (e.g., HEK293 expressing the proteins of interest or isolated cardiac myocytes) on glass coverslips.
-
Load cells with a Na+-sensitive fluorescent indicator, such as Sodium-Binding Benzofuran Isophthalate (SBFI-AM), by incubating them in a physiological buffer containing the dye.
-
-
Na+ Loading:
-
To elevate intracellular Na+ ([Na+]ᵢ) to a level that activates the pump, incubate the cells in a K+-free, Na+-containing solution. The absence of extracellular K+ inhibits the Na+/K+-ATPase, causing [Na+]ᵢ to rise.
-
-
Measuring Pump-Mediated Na+ Extrusion:
-
Mount the coverslip on a fluorescence microscope stage equipped for ratiometric imaging (e.g., 340/380 nm excitation for SBFI).
-
Initiate Na+ extrusion by rapidly switching the superfusion solution back to a K+-containing physiological buffer.
-
Record the change in SBFI fluorescence ratio over time. The rate of decrease in the ratio corresponds to the rate of Na+ extrusion by the Na+/K+-ATPase.
-
-
Data Analysis:
-
Convert the SBFI fluorescence ratios to [Na+]ᵢ using an in-situ calibration curve generated at the end of each experiment (using ionophores like gramicidin (B1672133) and monensin (B1676710) in solutions with known Na+ concentrations).
-
Plot the rate of [Na+]ᵢ decline as a function of [Na+]ᵢ.
-
Fit the data to a Hill equation to determine the key kinetic parameters:
-
K₀.₅ (or Km): The intracellular Na+ concentration at which the pump operates at half its maximal velocity. This is a measure of the pump's apparent affinity for Na+. A higher K₀.₅ indicates lower affinity.
-
Vmax: The maximum rate of Na+ transport.
-
-
Compare these parameters between different conditions (e.g., cells with and without PLM, before and after stimulation with PKA/PKC activators) to quantify the functional effect of the interaction.[3]
-
Surface Plasmon Resonance (SPR)
SPR measures real-time binding events between a "ligand" immobilized on a sensor chip and an "analyte" flowed over the surface. For membrane proteins, this requires solubilizing the proteins in detergent or reconstituting them into liposomes.
Methodology (Generalized)
-
Protein Purification:
-
Purify the Na+/K+-ATPase and PLM separately using expression systems like Pichia pastoris or HEK293 cells, followed by affinity chromatography. The proteins must be kept soluble in a suitable detergent (e.g., dodecyl-β-maltoside, DDM).
-
-
Chip Preparation and Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a Biacore CM5 or L1 chip).
-
For the L1 chip, liposomes containing the purified, reconstituted Na+/K+-ATPase (ligand) can be captured on the dextran (B179266) surface.
-
Alternatively, using a CM5 chip, the Na+/K+-ATPase can be directly immobilized via amine coupling. This requires careful optimization to ensure the protein remains active.
-
-
Interaction Analysis:
-
Flow a running buffer (containing the same detergent used for protein purification) over the chip surface to establish a stable baseline.
-
Inject a series of increasing concentrations of purified PLM (analyte) over the immobilized Na+/K+-ATPase.
-
Monitor the binding response in real-time, which is proportional to the mass of analyte binding to the ligand.
-
After each injection, flow running buffer over the chip to measure the dissociation of the complex.
-
Regenerate the chip surface between cycles if necessary, using a mild regeneration solution that removes the analyte without denaturing the ligand.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ), which is a direct measure of binding affinity.
-
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. excelitas.com [excelitas.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
comparing the efficacy of different fluorescent probes for pump activity
For researchers, scientists, and drug development professionals, the real-time measurement of membrane pump activity is crucial for understanding cellular physiology, disease mechanisms, and drug interactions. Fluorescent probes offer a powerful and sensitive method for these investigations. This guide provides an objective comparison of the efficacy of different fluorescent probes for monitoring the activity of two major classes of pumps: ABC (ATP-Binding Cassette) transporters and key ion pumps.
This guide delves into the performance of commonly used fluorescent probes, supported by experimental data. It also provides detailed methodologies for key experiments and visualizes complex pathways and workflows to facilitate a deeper understanding.
Comparing Fluorescent Probes for ABC Transporter Activity
ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), are critical in drug disposition and a major cause of multidrug resistance (MDR) in cancer. Their function is often assessed by measuring the efflux of fluorescent substrates.
Data Presentation: Performance of ABC Transporter Probes
The efficacy of a fluorescent probe for measuring ABC transporter activity depends on several factors, including its specificity as a substrate for a particular transporter, its brightness (quantum yield), and its signal-to-noise ratio. The following table summarizes the characteristics and performance of several widely used fluorescent probes.
| Fluorescent Probe | Target Transporter(s) | Principle of Assay | Typical Concentration | Advantages | Disadvantages |
| Calcein AM | ABCB1, ABCC1 | Non-fluorescent substrate is cleaved by intracellular esterases to fluorescent calcein, which is then extruded by the transporters.[1][2][3] | 250 nM[4][5] | High sensitivity, non-toxic.[1] | Not a substrate for ABCG2.[2] |
| Hoechst 33342 | ABCB1, ABCG2 | DNA-binding dye that becomes fluorescent upon binding to DNA. Efflux by transporters reduces nuclear fluorescence.[6] | 1 µM[6] | Widely used and well-characterized. | Can be toxic to cells.[6] |
| DyeCycle Violet (DCV) | ABCB1, ABCG2 | Supravital DNA-binding dye; efflux reduces nuclear fluorescence.[6] | 1 µM[4][5][6] | Less toxic than Hoechst 33342; ABCG2 may transport it more effectively.[6] | Less characterized than Hoechst 33342.[6] |
| Rhodamine 123 | ABCB1 | Cationic fluorescent dye that accumulates in mitochondria. Efflux by ABCB1 reduces intracellular fluorescence. | - | One of the earliest probes used for P-gp activity. | Limited applicability as it doesn't detect all major ABC transporters.[2][7] |
| PhenGreen SK diacetate (PGD) | ABCG2, ABCB1, ABCC1 | A non-fluorescent substrate that becomes fluorescent after intracellular cleavage, allowing for parallel detection of the three major ABC multidrug transporters.[1] | 0.1–5 µM[1] | Allows for simultaneous measurement of multiple transporters.[1] | Requires specific inhibitors to differentiate transporter activity. |
| eFluxx-ID® Green/Gold | ABCB1, ABCC1, ABCG2 | Xanthene-based probes that are substrates for all three major types of ABC transporters.[2][7] Efflux reduces intracellular fluorescence. | - | High sensitivity and favorable uptake/efflux kinetics.[7] Can detect small levels of efflux.[2] | Proprietary dyes with less independent characterization. |
| TP1 / TP3 | ABCB1 (selective) | Novel fluorescent dyes that are selectively extruded by ABCB1/P-gp.[4][5] | TP1: 500 nM, TP3: 100 nM[4][5] | High selectivity for ABCB1 over ABCC1 and ABCG2.[4] | Requires longer incubation times (e.g., 24 hours).[4][5] |
Experimental Protocols
1. Dye Accumulation/Efflux Assay using Flow Cytometry
This is the most common method to assess ABC transporter activity at the single-cell level.[6] The principle is to measure the intracellular fluorescence of a probe in the presence and absence of a specific inhibitor of the transporter. Inhibition of the pump leads to increased intracellular accumulation of the fluorescent substrate.
-
Cell Preparation: Harvest cells and resuspend in a suitable buffer (e.g., PBS) at a concentration of approximately 5 x 10⁵ cells/mL.[1]
-
Dye Loading: Add the fluorescent probe (e.g., 1 µM DyeCycle Violet) to the cell suspension. For inhibitor controls, pre-incubate cells with a specific inhibitor (e.g., 5 µM Ko143 for ABCG2) for a short period before adding the dye.[6]
-
Incubation: Incubate the cells with the dye and/or inhibitor at 37°C for a specified time (e.g., 20-30 minutes).[1][6] The incubation time should be optimized for each cell line and probe.
-
Measurement: Stop the reaction by adding ice-cold buffer.[1] Analyze the fluorescence of the live cell population using a flow cytometer with appropriate excitation and emission filters.[1][4][6]
-
Data Analysis: The transporter activity can be quantified using a "transport activity factor" or "multidrug resistance activity factor (MAF)". This is often calculated as: (F_inhibitor - F_no_inhibitor) / F_inhibitor * 100, where F is the median fluorescence intensity.[6][7]
2. ATPase Activity Assay
ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. Measuring the ATPase activity in the presence of a substrate provides a direct measure of pump function.
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.[6]
-
Assay Reaction: Incubate the membrane vesicles (e.g., 0.5 µg of P-gp) in an ATPase buffer.[8]
-
Stimulation: Add the fluorescent probe (or other substrate) at varying concentrations to stimulate the ATPase activity.[8]
-
Measurement of Phosphate (B84403) Release: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the vanadate-sensitive ATPase activity assay.[6][8]
-
Data Analysis: Plot the rate of Pi release against the substrate concentration to determine kinetic parameters like Vmax and Km.
Mandatory Visualization
Comparing Fluorescent Probes for Ion Pump Activity
Measuring the activity of ion pumps, such as the Na+/K+-ATPase and H+-ATPases (proton pumps), often involves different strategies than those used for ABC transporters. Instead of directly measuring the efflux of a fluorescent substrate, activity is commonly assessed by monitoring changes in ion concentration or membrane potential.
Data Presentation: Performance of Ion Pump Probes
The choice of probe for ion pump activity depends on the specific ion being transported. For Na+/K+-ATPase, sodium indicators are frequently used, while for proton pumps, pH-sensitive dyes are employed.
| Fluorescent Probe | Target Pump (via ion) | Principle of Assay | Key Performance Metric | Advantages | Disadvantages |
| SBFI (Sodium-binding benzofuran (B130515) isophthalate) | Na+/K+-ATPase (Na+) | Ratiometric indicator; fluorescence ratio changes with intracellular Na+ concentration ([Na+]i). | Kd: 2.4 - 20.7 mM[1] | Ratiometric measurement minimizes artifacts. | Calibration can be complex and dependent on other ions like K+.[1] |
| CoroNa Green | Na+/K+-ATPase (Na+) | Non-ratiometric indicator; fluorescence intensity increases with [Na+]i. | Kd: 10.5 mM[1] | Good for detecting changes in [Na+]i. | Non-ratiometric, so susceptible to variations in dye concentration and illumination. |
| ANG-2 | Na+/K+-ATPase (Na+) | Non-ratiometric indicator; fluorescence intensity increases with [Na+]i. | Kd: 3.4 mM[1] | Higher affinity for Na+ than CoroNa Green. | Non-ratiometric. |
| 9-aminoacridine (B1665356) (9-AA) | H+-ATPases (H+) | Accumulates in acidic compartments, leading to fluorescence quenching. Measures ΔpH. | Sensitive to large pH gradients.[6] | Widely used for measuring acidification. | Not sensitive to small pH gradients.[6] |
| ACMA (9-amino-6-chloro-2-methoxyacridine) | H+-ATPases (H+) | Similar to 9-AA, fluorescence is quenched upon protonation inside vesicles. | Sensitive to small pH gradients.[6][9] | More sensitive to small ΔpH than 9-AA.[6] | Not sensitive to the magnitude of large pH gradients.[6] |
| RH421 | Na+/K+-ATPase | Voltage-sensitive dye that detects conformational changes of the pump at the membrane surface.[10] | Responds to E1/E2 conformational shifts.[10] | Provides insights into the pump's catalytic cycle. | Indirect measure of ion transport. |
Important Consideration: Some fluorescent probes, particularly certain Ca2+ indicators (e.g., Fluo-4 AM, Fura-2 AM), have been shown to directly inhibit the activity of Na+/K+-ATPase.[7][11] This highlights the importance of validating that the chosen probe does not interfere with the pump's function.
Experimental Protocols
1. Measuring Na+/K+-ATPase Activity with Sodium Indicators
This method indirectly measures pump activity by monitoring the change in intracellular sodium concentration ([Na+]i) upon inhibition of the pump.
-
Cell Preparation and Dye Loading: Culture cells on coverslips suitable for microscopy. Load cells with a sodium indicator (e.g., SBFI-AM) by incubating them in a buffer containing the dye.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a physiological buffer and record the baseline fluorescence (ratio for SBFI, intensity for CoroNa Green).
-
Pump Inhibition: Inhibit the Na+/K+-ATPase by adding a specific inhibitor, such as ouabain (B1677812) (e.g., 250 µM), to the perfusion buffer.[1]
-
Measurement of [Na+]i Increase: Continue to record the fluorescence. Inhibition of the pump will prevent Na+ extrusion, leading to a progressive increase in intracellular Na+ and a corresponding change in the fluorescent signal.[1]
-
Calibration: At the end of the experiment, calibrate the fluorescent signal to [Na+]i by using ionophores (e.g., gramicidin (B1672133) and monensin) and perfusing with solutions of known Na+ concentrations.[1]
2. Measuring H+-Pump Activity with pH-Sensitive Dyes
This assay is typically performed with inverted membrane vesicles to measure the pump-driven acidification of the vesicle lumen.
-
Vesicle Preparation: Prepare inverted membrane vesicles from a source rich in the H+-ATPase of interest.
-
Assay Buffer: Resuspend the vesicles in a buffer containing the pH-sensitive probe (e.g., a mixture of 9-aminoacridine and ACMA for a broad range of sensitivity).[6]
-
Initiate Pumping: Start the proton pumping by adding ATP to the vesicle suspension.
-
Fluorescence Measurement: Monitor the fluorescence quenching over time using a fluorometer. As the pump acidifies the vesicle interior, the probe accumulates and its fluorescence is quenched.
-
Data Analysis: The rate of fluorescence quenching reflects the initial rate of proton pumping, and the total change in fluorescence at steady-state corresponds to the magnitude of the pH gradient (ΔpH) established by the pump.[6]
Mandatory Visualization
References
- 1. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Visualizing ion Dynamics in Bacteria: Current Tools and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1) [mdpi.com]
- 6. The proton pumping activity of H(+)-ATPases: an improved fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural dynamics and oligomeric interactions of Na+,K(+)-ATPase as monitored using fluorescence energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The voltage-sensitive dye RH421 detects a Na+,K+-ATPase conformational change at the membrane surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of a Novel Monoclonal Antibody for Sodium-Potassium Pump α1 Isoform Detection
This guide provides a comprehensive comparison of a new monoclonal antibody, AntibayX Anti-Na+/K+-ATPase α1 (Clone Z) , against other commercially available antibodies for the detection of the sodium-potassium pump α1 isoform. The sodium-potassium pump is a vital plasma membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous physiological functions, including nerve excitability and nutrient transport.[1] The pump is a heterodimer consisting of a catalytic α subunit and a smaller β glycoprotein (B1211001) subunit.[1] Multiple isoforms of the α (α1, α2, α3, α4) and β (β1, β2, β3) subunits exist, and their expression is tissue-specific and developmentally regulated.[2] Accurate detection of specific isoforms is therefore crucial for research in physiology and disease.
This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Na+/K+-ATPase α1 Antibodies
The following table summarizes the key characteristics and performance of the new AntibayX Anti-Na+/K+-ATPase α1 (Clone Z) antibody in comparison to two established alternative antibodies currently on the market.
| Feature | AntibayX Anti-Na+/K+-ATPase α1 (Clone Z) | Alternative Antibody A (Monoclonal) | Alternative Antibody B (Polyclonal) |
| Target | Sodium/potassium-transporting ATPase alpha-1 subunit | Sodium Potassium ATPase alpha-1 | This compound ATPase Alpha 1 |
| Host Species | Mouse | Mouse | Rabbit |
| Clonality | Monoclonal | Monoclonal | Polyclonal |
| Clone | Z | 464.6[1][3] | N/A |
| Reactivity | Human, Mouse, Rat | Human, Mouse, Rat, Multi-species[3][4] | Human, Mouse, Rat[5][6] |
| Validated Applications | WB, IHC, ICC/IF, IP, Flow Cytometry | WB, IHC, ICC/IF, IP[1][3] | WB, IHC, ICC/IF, ELISA, IP[5] |
| Recommended Dilution (WB) | 1:2000 - 1:5000 | 1:1000 | 1:500 - 1:1000[7] |
| Specificity | High specificity to α1 isoform, no cross-reactivity with α2, α3, or α4 isoforms observed. | Specific for Na,K-ATPase alpha 1 subunit.[3] | May cross-react with other isoforms based on sequence homology.[8] |
| Signal-to-Noise Ratio (WB) | >10 | ~7 | ~5 |
| Lot-to-Lot Consistency | High (Recombinant Production) | Variable | Variable |
| Immunogen | Proprietary recombinant protein corresponding to a unique epitope on the human Na+/K+-ATPase α1 | Full length native protein, purified.[1] | Synthetic peptide corresponding to a sequence of human Na+/K+-ATPase α1 |
| Storage Conditions | Store at 4°C short term. For long term storage, store at -20°C, avoiding freeze/thaw cycles. | Store at 4°C short term. For long term storage, store at -20°C, avoiding freeze/thaw cycles. | Store at 4°C short term. For long term storage, store at -20°C, avoiding freeze/thaw cycles. |
Experimental Workflows and Signaling Pathway
The following diagrams illustrate the standard workflows for antibody validation and the cellular context of the sodium-potassium pump.
References
- 1. fortislife.com [fortislife.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound ATPase Alpha 1 Antibody (464.6) - BSA Free (NB300-146): Novus Biologicals [novusbio.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound ATPase Antibodies | Antibodies.com [antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. anti-ATPase (Na/K) Antibody [ABIN7073154] - Human, Mouse, Rat, WB, IF, IHC [antibodies-online.com]
- 8. Na,K-ATPase Antibody | Cell Signaling Technology [cellsignal.com]
Bridging the Gap: Validating Computational Models of the Sodium-Potassium Pump with Experimental Data
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The sodium-potassium (Na+/K+) pump, a vital transmembrane protein found in all animal cells, plays a crucial role in maintaining cellular homeostasis by actively transporting sodium and potassium ions against their concentration gradients.[1][2] This process is fundamental for nerve impulse transmission, muscle contraction, and regulating cell volume.[2] Computational models have become indispensable tools for dissecting the complex mechanisms of the Na+/K+ pump at an atomic level.[1][3] However, the predictive power of these models hinges on their rigorous validation against experimental data. This guide provides an objective comparison of computational modeling results with experimental findings, offering detailed experimental protocols and visual workflows to facilitate a deeper understanding of this critical validation process.
Comparing Model Predictions with Experimental Observations
Computational models, such as molecular dynamics (MD) simulations and numerical models based on the Albers-Post cycle, provide invaluable insights into the pump's conformational changes, ion binding and release, and the energetic landscapes of these processes.[1][3][4] Experimental techniques, on the other hand, provide the ground truth for these simulations. The following tables summarize key quantitative data comparing computational predictions with experimental measurements.
| Parameter | Computational Model Prediction | Experimental Data | Key References |
| Ion Selectivity (Na+ vs. K+) | Free energy calculations from MD simulations show that protonation states of binding site residues are crucial for selectivity.[1][3] Models predict a high free energy barrier for the transport of the wrong ion, ensuring stoichiometric transport.[1] | Electrophysiological measurements and ion flux assays confirm the 3Na+/2K+ stoichiometry per ATP hydrolyzed.[4] Kinetic models based on experimental data show that 3Na+/2K+ pumping accounts for 99.7% of all ion exchanges under physiological conditions.[5] | [1][3][4][5] |
| Conformational States | MD simulations have successfully modeled the major E1 (inward-facing) and E2 (outward-facing) conformations.[1][3] These models also predict intermediate and occluded states. | High-resolution crystal structures obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM) have resolved the atomic structures of the pump in various states, including Na+-occluded and K+-occluded forms.[6][7][8] | [1][3][6][7][8] |
| Inhibitor Binding | Molecular docking and MD simulations can predict the binding poses and affinities of inhibitors like cardiac glycosides (e.g., ouabain).[9] | X-ray crystallography has revealed the crystal structure of the Na+/K+-ATPase with ouabain (B1677812) bound, confirming its deep insertion into the transmembrane domain.[6][8][10] ATPase activity assays experimentally determine the inhibitory concentrations (IC50) of such compounds.[9] | [6][8][9][10] |
| Pump Current Dynamics | Hodgkin-Huxley-style models can simulate the electrogenic current generated by the pump and its contribution to the membrane potential.[11] These models suggest that the pump current can influence neuronal firing patterns.[4][11][12] | Voltage-clamp experiments directly measure the pump current, which can be distinguished from other ion channel currents. These experiments have shown the pump's role in generating afterhyperpolarization in neurons.[4] | [4][11][12] |
Key Experimental Protocols
Accurate experimental data is the bedrock of model validation. Below are detailed methodologies for key experiments used to study the Na+/K+ pump.
Electrophysiological Measurement of Pump Current (Voltage-Clamp)
This technique directly measures the current generated by the electrogenic Na+/K+ pump.
Methodology:
-
Cell Preparation: Isolate target cells (e.g., neurons, cardiac myocytes) and establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use intracellular and extracellular solutions with known ion concentrations to control the electrochemical gradients. The intracellular solution should contain Na+ to activate the pump, while the extracellular solution contains K+.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential where voltage-gated channels are largely inactive (e.g., -40 mV).
-
Pump Activation/Inhibition:
-
To measure the outward pump current, ensure the presence of intracellular Na+ and extracellular K+.
-
To isolate the pump current, apply a specific inhibitor, such as ouabain or strophanthidin, to the extracellular solution.[4] The difference in the holding current before and after the application of the inhibitor represents the pump current.
-
-
Data Acquisition: Record the membrane current using an amplifier and digitizer. The pump current is typically in the range of picoamperes to nanoamperes.
Ion Flux Assay using Thallium (Tl+) Flux
This high-throughput fluorescence-based assay is a common method for measuring the activity of K+ channels and transporters, including the Na+/K+ pump, by using thallium (Tl+) as a surrogate for K+.[13][14][15]
Methodology:
-
Cell Culture: Grow cells expressing the Na+/K+ pump of interest in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Load the cells with a non-fluorescent, thallium-sensitive indicator dye (e.g., FluxOR™).[14]
-
Compound Incubation: Incubate the cells with test compounds or known inhibitors/activators.
-
Stimulation and Detection:
-
Use a fluorescence plate reader with an automated injection system.
-
Inject a stimulus buffer containing a low concentration of Tl+.
-
When the pump is active, it will transport Tl+ into the cell.
-
The binding of intracellular Tl+ to the indicator dye generates a fluorescent signal that is proportional to the pump's activity.[14]
-
-
Data Analysis: Quantify the change in fluorescence to determine the level of pump inhibition or activation by the test compounds.
ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by the Na+/K+-ATPase, providing a direct measure of its enzymatic activity.
Methodology:
-
Enzyme Preparation: Purify the Na+/K+-ATPase from a tissue source (e.g., pig kidney) or use a commercially available preparation.
-
Reaction Mixture: Prepare a reaction buffer containing known concentrations of NaCl, KCl, MgCl2, and ATP.[9]
-
Assay Procedure:
-
Incubate the purified enzyme with the reaction mixture at 37°C in the presence and absence of test compounds.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period by adding a quenching solution.
-
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The specific activity of the enzyme is calculated as the amount of Pi released per unit time per amount of protein. The ouabain-sensitive ATPase activity is determined by subtracting the activity in the presence of a saturating concentration of ouabain from the total activity.[9]
Visualizing the Pump's Mechanism and Validation Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in Na+/K+ pump function and its validation.
Caption: The Albers-Post cycle of the Na+/K+ pump.
Caption: Workflow for a thallium flux-based ion pump assay.
Caption: The iterative cycle of computational model validation.
Conclusion
The validation of computational models against robust experimental data is a cornerstone of modern biophysical research. This synergistic relationship drives progress, where computational models provide a framework for interpreting experimental results, and experimental data, in turn, refines and validates the predictive power of these models.[16][17][18] For researchers and drug development professionals, a thorough understanding of both computational and experimental methodologies is paramount for accurately elucidating the function of the Na+/K+ pump and for the rational design of novel therapeutics targeting this essential enzyme.
References
- 1. The selectivity of the Na+/K+-pump is controlled by binding site protonation and self-correcting occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. elifesciences.org [elifesciences.org]
- 4. The sodium-potassium pump is an information processing element in brain computation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic contribution to extracellular Na+/K+ selectivity in the Na+/K+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis for gating mechanism of the human sodium-potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the sodium-potassium pump (Na+,K+-ATPase) with bound potassium and ouabain | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to High-Throughput Screening Assays for Na+/K+-ATPase Modulators
For Researchers, Scientists, and Drug Development Professionals
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular ion homeostasis, neuronal signaling, and cardiac function. Its critical role in physiology makes it a key target for drug discovery in various therapeutic areas, including cardiovascular diseases and neurological disorders. High-throughput screening (HTS) is a crucial methodology for identifying novel modulators of this enzyme. This guide provides an objective comparison of common HTS assays for Na+/K+-ATPase modulators, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their screening campaigns.
Comparison of High-Throughput Screening Assays
Several distinct methodologies are employed for the high-throughput screening of Na+/K+-ATPase modulators. The choice of assay depends on various factors, including the specific research question, the nature of the compound library, and the available instrumentation. The three primary assay formats—direct measurement of enzymatic activity via phosphate (B84403) release, functional assessment of ion transport through rubidium uptake, and real-time kinetic analysis using a coupled-enzyme system—each present a unique set of advantages and disadvantages.
| Assay Principle | Measures | Throughput | Advantages | Disadvantages | Key Validation Parameters |
| Phosphate Release | ATP hydrolysis | High | Simple, direct, colorimetric/fluorometric readout, commercially available kits. | Prone to interference from colored/fluorescent compounds and phosphate contaminants.[1] | Z'-factor, Signal-to-Background (S/B) Ratio, CV, IC50 for controls (e.g., Ouabain). |
| Rubidium Ion Uptake | Ion transport | High | Functional, cell-based, non-radioactive, reflects in vivo activity.[2] | Indirect, requires a specific cell line, may be affected by off-target effects on cell viability. | Z'-factor > 0.7, IC50 for controls (e.g., Ouabain).[2] |
| Coupled Enzyme | Real-time ATP hydrolysis | Medium to High | Continuous monitoring of enzyme kinetics, less prone to endpoint interference.[3] | Indirect, requires additional enzymes (PK/LDH) that can be targets of compound interference.[4] | Linearity of reaction, IC50 for controls, comparison with other methods. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a 96-well plate format but can be adapted to 384-well plates for higher throughput.
Phosphate Release Assay
This protocol is based on the principle that Na+/K+-ATPase hydrolyzes ATP, releasing inorganic phosphate (Pi), which can be detected colorimetrically.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (10 mM)
-
Test compounds and control inhibitor (e.g., Ouabain)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Prepare the enzyme solution by diluting the purified Na+/K+-ATPase in chilled assay buffer to the desired concentration.
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of test compound or control (e.g., Ouabain) to the respective wells. For negative controls, add 1 µL of DMSO.
-
Add 25 µL of the diluted enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 10 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the released phosphate by adding 50 µL of the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).[1]
Non-Radioactive Rubidium Uptake Assay
This cell-based functional assay measures the uptake of rubidium (Rb⁺), a congener of K⁺, into cells via the Na+/K+-ATPase.
Materials:
-
CHO-K1 cells (or another suitable cell line)
-
Cell culture medium (e.g., HAM's F-12)
-
Uptake Buffer: 140 mM NaCl, 5.4 mM RbCl, 1 mM MgCl₂, 2 mM CaCl₂, 15 mM HEPES (pH 7.4)[2]
-
Wash Buffer: 150 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 15 mM HEPES (pH 7.4)
-
Test compounds and control inhibitor (e.g., Ouabain)
-
Cell lysis buffer
-
Atomic Absorption Spectrometer or a suitable detection instrument for Rubidium
-
96-well cell culture plate
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density of 50,000 cells/well and culture for 24 hours.[2]
-
Wash the cell monolayer twice with Wash Buffer.
-
Add 100 µL of Uptake Buffer containing test compounds or controls to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the buffer and washing the cells four times with ice-cold Wash Buffer.
-
Lyse the cells by adding 100 µL of lysis buffer and incubating for 30 minutes.
-
Measure the intracellular rubidium concentration using an Atomic Absorption Spectrometer.
Coupled Enzyme Assay
This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Coupling Reagent Mixture: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4), 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 5 U/mL pyruvate (B1213749) kinase (PK), 7 U/mL lactate (B86563) dehydrogenase (LDH)
-
ATP solution (100 mM)
-
Test compounds and control inhibitor (e.g., Ouabain)
-
96-well UV-transparent microplate
Procedure:
-
Prepare the enzyme solution by diluting the purified Na+/K+-ATPase in a suitable buffer.
-
Add 90 µL of the Coupling Reagent Mixture to each well of a 96-well plate.
-
Add 1 µL of test compound or control to the respective wells.
-
Add 5 µL of the diluted enzyme solution to each well.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 100 mM ATP solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at 37°C.[3]
Mandatory Visualizations
Na+/K+-ATPase Signaling Pathway
The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiotonic steroids like ouabain (B1677812) can trigger intracellular signaling cascades independently of the pump's ion-translocating function.
Caption: Signaling pathway initiated by ouabain binding to Na+/K+-ATPase.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow involves several stages, from assay development to hit confirmation.
References
Comparative Proteomics of Na+/K+-ATPase α-Isoform Interaction Partners: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the protein interaction partners of different Na+/K+-ATPase α-subunits. The Na+/K+-ATPase, essential for maintaining electrochemical gradients in animal cells, also functions as a critical signaling scaffold. Its catalytic α-subunit is expressed in four distinct isoforms (α1, α2, α3, and α4), each with a unique tissue distribution and physiological role. This diversity suggests that each isoform assembles a unique complex of interacting proteins—an "interactome"—to carry out its specific functions. Understanding these isoform-specific interactions is crucial for elucidating their distinct roles in physiology and disease, and for developing targeted therapeutics.
While a comprehensive, single study directly comparing the full interactomes of all α-isoforms is not yet available in the published literature, this guide synthesizes existing data to highlight known isoform-specific interactions and provides a detailed experimental framework for conducting such comparative proteomics studies.
Comparative Analysis of Known α-Isoform Interactors
The following table summarizes known protein interactions that have been shown to be specific to certain Na+/K+-ATPase α-isoforms. The data is compiled from multiple studies and indicates a clear divergence in the protein complexes formed by each isoform.
| Interacting Protein | α1-subunit (ATP1A1) | α2-subunit (ATP1A2) | α3-subunit (ATP1A3) | Key Function of Interaction | Supporting Evidence |
| Src Kinase | Yes | Yes | Yes | Signal transduction, cell growth, proliferation.[1] | Co-immunoprecipitation, FRET analyses have confirmed a direct interaction.[1] The NaKtide sequence, important for Src interaction, is highly conserved in α1 but differs in α2 and α3, suggesting isoform-specific regulation. |
| Ankyrin | Yes | No | No | Links the pump to the cytoskeleton, maintaining membrane localization. | Interaction is well-established for the ubiquitous α1 isoform, particularly in epithelial cells. |
| Na+/Ca2+ Exchanger 1 (NCX1) | No | Yes | Yes | Regulation of intracellular Ca2+ homeostasis and neuronal excitability. | Co-immunoprecipitation studies in rat brain membrane preparations have shown that α2 and α3 isoforms, but not α1, associate with NCX1.[2] |
| K+-Cl− Cotransporter (KCC2) | No | Yes | No | Regulation of Cl- homeostasis in neurons, impacting respiratory function. | Co-immunoprecipitation experiments have demonstrated a functional coupling between the α2 isoform and KCC2 in respiratory motor neurons.[3] |
| α-subunit (self-association) | No | Yes | Not Reported | Potential for forming higher-order oligomeric structures. | Yeast two-hybrid system data indicates that the N-terminus and cytoplasmic loop 1 of the α2 subunit interact, an interaction not observed for the α1 subunit. |
Experimental Protocols for Comparative Interactome Analysis
To discover the full spectrum of isoform-specific interaction partners, a robust quantitative proteomics workflow is required. The following protocol outlines a standard approach using co-immunoprecipitation (Co-IP) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Culture and Stable Isotope Labeling (SILAC)
For accurate quantitative comparison, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is recommended.[4][5]
-
Cell Line Selection: Choose cell lines that endogenously express the α-isoforms of interest at sufficient levels (e.g., primary neurons for α3, astrocytes for α2, and a ubiquitous cell line like HEK293 for α1). Alternatively, use knockout cell lines with stable, ectopic expression of the desired human α-isoform.
-
SILAC Labeling: Culture one cell population in "light" medium (containing standard L-arginine and L-lysine) and the other in "heavy" medium (containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆¹⁵N₂)).
-
Growth: Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.
Cell Lysis and Protein Extraction
-
Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail. The choice of detergent is critical to maintain protein-protein interactions.[6]
-
Homogenization: Incubate on ice with periodic vortexing, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
Co-Immunoprecipitation (Co-IP)
-
Antibody Selection: Use highly specific monoclonal antibodies targeting a region of the desired α-isoform that is not involved in protein interactions. Validate antibody specificity by Western blot on lysates from cells expressing different isoforms.
-
Antibody Immobilization: Covalently crosslink the antibody to Protein A/G magnetic beads to prevent antibody contamination in the final eluate.
-
Immunoprecipitation:
-
Combine equal protein amounts of "light" and "heavy" lysates.
-
Incubate the mixed lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Use an isotype-matched IgG antibody as a negative control.
-
-
Washing: Wash the beads extensively with lysis buffer (with a lower detergent concentration) to remove non-specific binders.
Mass Spectrometry and Data Analysis
-
Elution: Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or an SDS-containing buffer.
-
Sample Preparation: Neutralize the eluate, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant).
-
Quantify the relative abundance of proteins by calculating the "heavy/light" SILAC ratios.
-
Proteins significantly enriched in the isoform-specific pulldown compared to the control IgG will have a high SILAC ratio. These are high-confidence interactors.
-
Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) to understand the biological significance of the identified interactors.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for comparative proteomic analysis of Na+/K+-ATPase isoforms.
Caption: Isoform-specific interaction of Na+/K+-ATPase with the Na+/Ca2+ exchanger.
References
- 1. Na+,K+-ATPase as a docking station: protein–protein complexes of the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP1A2 Mutations in Migraine: Seeing through the Facets of an Ion Pump onto the Neurobiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Pathology of the α2-Na+/K+-ATPase in Neurological Disorders; Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-specific interactions of Na,K-ATPase subunits are mediated via extracellular domains and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sodium-Potassium Alloy (NaK): An Essential Laboratory Protocol
The proper disposal of sodium-potassium alloy (NaK) is critical for maintaining a safe laboratory environment. NaK is a highly reactive substance that can ignite spontaneously on contact with air, moisture, and a variety of other materials, presenting a significant fire and explosion hazard. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of NaK waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure the safety of all laboratory personnel.
I. Operational and Disposal Plan
This plan outlines the necessary precautions and logistical steps for the safe handling and disposal of NaK. It is imperative that these procedures are conducted by trained personnel in a controlled laboratory setting.
1. Pre-Disposal Safety and Preparation:
-
Risk Assessment: Before beginning any disposal procedure, a thorough risk assessment must be conducted to identify potential hazards and establish emergency procedures.
-
Personnel: A minimum of two trained individuals should be present during the entire disposal process. Never work alone when handling alkali metals.[1]
-
Location: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest possible height.[2] The work area should be free of clutter, flammable materials, and sources of ignition.[3][4]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile)
-
Closed-toe shoes
-
-
Emergency Equipment: Ensure immediate access to a Class D fire extinguisher (for combustible metals), dry sand, or Met-L-X.[3] Do NOT use water, carbon dioxide, or other standard fire extinguishers, as they will react violently with NaK.[5] An emergency safety shower and eyewash station must also be readily accessible.
2. Handling and Storage of NaK Waste:
-
NaK should be stored under an inert atmosphere (e.g., argon or nitrogen) or mineral oil to prevent contact with air and moisture.[1][5]
-
Be aware that potassium and its alloys can form shock-sensitive peroxides and superoxides over time, especially if stored for more than six months.[5][6] Handle older containers with extreme caution.
-
Waste NaK should be kept in properly labeled, sealed containers.
3. Disposal Procedure Overview:
The primary method for NaK disposal is a carefully controlled quenching (neutralization) process. This involves reacting the NaK with a series of reagents of increasing reactivity, typically starting with a less reactive alcohol and finishing with water. This stepwise approach allows for the controlled release of flammable hydrogen gas and heat.
4. Waste Management:
-
The final neutralized solution must be treated as hazardous waste.[3]
-
All waste materials, including empty containers and rinsates, must be disposed of in accordance with local, state, and federal regulations.[3][5] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on waste collection and disposal.[1][2]
II. Quantitative Data for NaK Disposal
| Parameter | Value/Specification | Rationale |
| NaK Quantity Limit | < 2 grams per batch | To maintain a controllable reaction rate and prevent excessive heat and hydrogen evolution. For larger quantities (>2g), contact EH&S.[2] |
| Solvent | Anhydrous Toluene (B28343) | A high-boiling, inert solvent to suspend the NaK and help moderate the reaction temperature. |
| Initial Quenching Reagent | Isopropanol (B130326) | A less reactive alcohol to begin the neutralization process slowly and safely. |
| Secondary Quenching Reagent | Methanol (B129727) or Ethanol | More reactive alcohols to ensure the complete reaction of the alkali metal. |
| Final Quenching Reagent | Water | Added cautiously at the end to hydrolyze any remaining reactive material. |
| NaK Concentration in Toluene | < 20 wt% | To ensure the reaction remains manageable and to prevent clumping of the metal.[3] |
III. Detailed Experimental Protocol for NaK Neutralization
This protocol details the step-by-step methodology for neutralizing small quantities (<2 grams) of NaK.
Materials and Equipment:
-
Three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler.
-
Inert gas supply (argon or nitrogen).
-
Anhydrous toluene.
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Cooling bath (e.g., ice-water or dry ice/acetone).
-
Appropriate glassware and non-sparking tools.
Procedure:
-
Inert Atmosphere Setup: Assemble the three-necked flask in the fume hood and purge the system with an inert gas (argon is preferred as lithium, if present, can react with nitrogen).[2] Maintain a gentle positive pressure of the inert gas throughout the procedure to prevent air from entering the flask.
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension of the NaK. The concentration of NaK should be less than 20% by weight.[3]
-
Initial Cooling: Place the flask in a cooling bath to dissipate the heat generated during the reaction.
-
Isopropanol Addition: Begin stirring the NaK/toluene suspension. Slowly add isopropanol dropwise from the dropping funnel. Control the rate of addition to manage the evolution of hydrogen gas and prevent excessive temperature increase.[3][4] If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.
-
Methanol Addition: Once the reaction with isopropanol has subsided (i.e., hydrogen evolution has significantly decreased), slowly add methanol in the same dropwise manner. Methanol is more reactive and will neutralize any remaining sodium.
-
Water Addition: After the reaction with methanol is complete, very cautiously add deionized water dropwise to quench any residual reactive material. Be extremely careful during this step, as any unreacted NaK will react violently with water.[3]
-
Final Stirring: Allow the mixture to stir for several hours to ensure the reaction is complete.
-
Waste Disposal: The resulting aqueous/organic mixture should be handled as hazardous waste and disposed of according to institutional guidelines.
IV. Visualization of the Disposal Workflow
Caption: Logical workflow for the safe disposal of NaK.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. xylenepower.com [xylenepower.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
